H4R antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21ClN4S |
|---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21ClN4S/c1-23-9-7-15(8-10-23)24(2)18-17-16(11-25-19(17)22-12-21-18)13-3-5-14(20)6-4-13/h3-6,11-12,15H,7-10H2,1-2H3 |
InChI Key |
IYOAEBAARGYYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Novel H4R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a range of inflammatory and immune disorders.[1][2] Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a crucial role in mediating inflammatory responses.[3][4] Consequently, the discovery and development of potent and selective H4R antagonists have become a significant focus of pharmaceutical research. This guide provides an in-depth overview of the core aspects of novel H4R antagonist discovery and synthesis, including key chemical scaffolds, structure-activity relationships (SAR), detailed experimental protocols for characterization, and an exploration of the receptor's signaling pathways.
Key Chemical Scaffolds and Synthesis Strategies
The landscape of H4R antagonists is dominated by several key chemical scaffolds, with indolecarboxamides and 2,4-diaminopyrimidines being among the most extensively studied.
Indolecarboxamide Derivatives: The JNJ 7777120 Series
The discovery of JNJ 7777120 was a landmark in H4R research, providing a potent and selective tool for elucidating the receptor's function.[1] This compound is characterized by a 5-chloroindole-2-carboxamide core coupled to a 1-methylpiperazine moiety.
Synthesis of JNJ 7777120 Analogues:
The general synthesis of JNJ 7777120 and its analogues typically involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.
-
Step 1: Indole-2-carboxylic acid synthesis: This can be achieved through various methods, including the Reissert indole synthesis or Fischer indole synthesis, starting from appropriately substituted anilines and pyruvate derivatives.
-
Step 2: Amide coupling: The synthesized indole-2-carboxylic acid is then activated, commonly using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine), and reacted with the desired amine (e.g., 1-methylpiperazine) to form the final amide product.
Structure-Activity Relationship (SAR) of Indolecarboxamides:
-
Indole Core: Substitution at the 5-position of the indole ring with electron-withdrawing groups, such as chlorine, has been shown to be favorable for potency.
-
Amide Linker: The carboxamide linker is crucial for activity.
-
Piperazine Moiety: The basic nitrogen of the piperazine ring is a key pharmacophoric feature, likely interacting with an acidic residue in the receptor binding pocket. N-methylation of the distal piperazine nitrogen is generally well-tolerated.
2,4-Diaminopyrimidine Derivatives: The JNJ 39758979 and Toreforant Series
Building on the knowledge from indolecarboxamides, the 2,4-diaminopyrimidine scaffold emerged as a highly promising class of H4R antagonists, leading to the development of clinical candidates like JNJ 39758979 and toreforant.
Synthesis of 2,4-Diaminopyrimidine Antagonists:
A common synthetic route to this class of compounds involves the condensation of a β-ketoester with guanidine to form the 2-aminopyrimidine core, followed by further functionalization.
-
Step 1: Pyrimidine core formation: A substituted β-ketoester is reacted with guanidine nitrate in the presence of a base like sodium ethoxide to construct the 2-amino-4-hydroxypyrimidine ring.
-
Step 2: Chlorination: The hydroxyl group at the 4-position is then converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride.
-
Step 3: Nucleophilic substitution: The 4-chloro substituent serves as a handle for introducing various amine nucleophiles, such as substituted piperazines or other cyclic amines, via nucleophilic aromatic substitution. Further modifications at the 6-position can be achieved by starting with appropriately substituted β-ketoesters.
Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidines:
-
Pyrimidine Core: The 2,4-diamino substitution pattern is a critical feature.
-
Substitution at C4: This position typically accommodates a cyclic amine, with the nature of the ring and its substituents influencing potency and selectivity.
-
Substitution at C6: Alkyl and aryl substitutions at this position have been extensively explored to optimize pharmacokinetic and pharmacodynamic properties.
Quantitative Data of Selected H4R Antagonists
The following table summarizes the in vitro potencies of key H4R antagonists across different species.
| Compound | Scaffold | Human H4R Ki (nM) | Rat H4R Ki (nM) | Mouse H4R Ki (nM) | Reference |
| JNJ 7777120 | Indolecarboxamide | 4.5 | 13 | 40 | |
| JNJ 39758979 | 2,4-Diaminopyrimidine | 12.3 | 21.7 | 11.4 | |
| Toreforant | Benzimidazole | 8.4 | - | - | |
| A-943931 | Aminopyrrolopyrimidine | 4.7 | - | - | |
| Izuforant | Not Specified | 65.1-72.2 (IC50) | 5.36 (pKi) | 6.83 (pKi) |
H4R Signaling Pathways
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. However, emerging evidence also points to the involvement of β-arrestin-mediated signaling, which can lead to different cellular outcomes.
G-Protein Dependent Signaling
Upon agonist binding, the H4R couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.
-
Gαi/o Pathway: The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ Pathway: The Gβγ subunit can activate phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
Caption: H4R G-protein dependent signaling pathway.
β-Arrestin Dependent Signaling
Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), H4R can recruit β-arrestin. This interaction not only desensitizes G-protein signaling but can also initiate a distinct wave of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. This pathway is thought to be involved in different cellular functions than the G-protein pathway.
Caption: H4R β-arrestin dependent signaling pathway.
Experimental Protocols for H4R Antagonist Characterization
A robust characterization of novel H4R antagonists requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and functional activity.
In Vitro Assays
1. Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for the H4R.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H4R.
-
Materials:
-
Cell membranes expressing the human H4R.
-
Radioligand (e.g., [³H]-Histamine or a specific [³H]-labeled antagonist).
-
Test compounds at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Protocol:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced calcium release.
-
Objective: To determine the functional potency (IC50) of an H4R antagonist.
-
Materials:
-
Cells stably expressing the human H4R (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
H4R agonist (e.g., histamine or 4-methylhistamine).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Protocol:
-
Plate the H4R-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of an H4R agonist (typically at its EC80 concentration).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the IC50 value from the concentration-response curve.
-
3. cAMP Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
-
Objective: To confirm the Gαi/o-coupling of the H4R and determine the potency of antagonists.
-
Materials:
-
Cells expressing the human H4R.
-
Forskolin (an adenylyl cyclase activator).
-
H4R agonist (e.g., histamine).
-
Test compounds at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Protocol:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a mixture of forskolin and an H4R agonist.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Determine the IC50 value of the antagonist for reversing the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
4. Mast Cell Degranulation Assay
This assay assesses the effect of H4R antagonists on a key physiological response of mast cells.
-
Objective: To evaluate the ability of H4R antagonists to inhibit agonist-induced mast cell degranulation.
-
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells or a mast cell line).
-
H4R agonist.
-
Test compounds.
-
Assay buffer.
-
Reagents to measure the release of a granule marker (e.g., β-hexosaminidase).
-
-
Protocol:
-
Pre-incubate the mast cells with the test compound.
-
Stimulate the cells with an H4R agonist.
-
Centrifuge the samples to pellet the cells.
-
Collect the supernatant and measure the amount of the released granule marker (e.g., by a colorimetric assay for β-hexosaminidase activity).
-
Express the results as a percentage of the total cellular content of the marker.
-
In Vivo Models
Ovalbumin-Induced Atopic Dermatitis Mouse Model
This model is widely used to evaluate the anti-inflammatory and anti-pruritic effects of H4R antagonists in a disease-relevant setting.
-
Objective: To assess the in vivo efficacy of an H4R antagonist in a model of atopic dermatitis.
-
Animals: BALB/c mice are commonly used.
-
Sensitization Phase:
-
Sensitize mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 7.
-
-
Challenge Phase:
-
Starting on day 14, repeatedly challenge the mice by epicutaneous application of OVA solution to a shaved area on the back and/or ears for several weeks.
-
-
Treatment:
-
Administer the H4R antagonist (e.g., orally or intraperitoneally) daily or before each challenge.
-
-
Readouts:
-
Clinical Score: Assess the severity of skin lesions (erythema, edema, excoriation, and dryness) at regular intervals.
-
Scratching Behavior: Quantify the number of scratching bouts over a defined observation period.
-
Histology: At the end of the study, collect skin samples for histological analysis to assess epidermal thickness and inflammatory cell infiltration (e.g., eosinophils and mast cells).
-
Cytokine Levels: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in skin homogenates or serum.
-
Serum IgE: Determine the levels of total and OVA-specific IgE in the serum.
-
Workflow for H4R Antagonist Discovery and Preclinical Development
The discovery and preclinical development of a novel H4R antagonist follows a logical progression from initial hit identification to in vivo proof-of-concept.
Caption: General workflow for H4R antagonist discovery.
Conclusion
The discovery and synthesis of novel H4R antagonists represent a vibrant and promising area of drug development. A thorough understanding of the key chemical scaffolds, their synthesis, and the intricate signaling pathways of the H4R is paramount for the rational design of new therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of these compounds, from initial in vitro profiling to in vivo proof-of-concept. As our knowledge of H4R biology continues to expand, the development of next-generation H4R antagonists holds the potential to deliver significant therapeutic benefits for patients suffering from a variety of inflammatory and immune-mediated diseases.
References
The Histamine H4 Receptor Antagonist: A New Frontier in Inflammatory Disease Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a spectrum of inflammatory and autoimmune disorders. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, the H4R plays a pivotal role in modulating immune responses. Its activation by histamine triggers a cascade of events, including chemotaxis of inflammatory cells, cytokine and chemokine release, and upregulation of adhesion molecules, all of which contribute to the pathogenesis of inflammatory conditions. This guide provides a comprehensive overview of the rationale for H4R antagonism in inflammatory diseases, focusing on the core signaling pathways, preclinical and clinical evidence for key antagonists, and detailed experimental protocols to facilitate further research and development in this promising field.
The H4 Receptor Signaling Pathway
The H4R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon histamine binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G protein can also activate downstream signaling cascades, including the phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) pathways, resulting in intracellular calcium mobilization and activation of protein kinase C (PKC) and Akt, respectively. These signaling events culminate in various cellular responses critical to inflammation, such as cell migration, degranulation, and cytokine production.
Key H4R Antagonists in Development
A number of selective H4R antagonists have been developed and investigated for their therapeutic potential in various inflammatory disease models. This section highlights the preclinical and clinical data for three prominent examples: JNJ-39758979, toreforant, and JNJ 7777120.
Quantitative Data on H4R Antagonists
The following tables summarize the binding affinities and preclinical efficacy of key H4R antagonists.
Table 1: Binding Affinities of H4R Antagonists
| Compound | Human H4R Ki (nM) | Selectivity over H1R | Selectivity over H2R | Selectivity over H3R | Reference |
| JNJ-39758979 | 12.5 ± 2.6 | >80-fold | >80-fold | >80-fold | [1] |
| Toreforant | 8.4 ± 2.2 | >1000-fold | >1000-fold | >1000-fold | |
| JNJ 7777120 | 14.3 | >1000-fold | >1000-fold | ~70-fold |
Table 2: Preclinical Efficacy of H4R Antagonists in Inflammatory Models
| Compound | Animal Model | Disease | Key Findings | Reference |
| JNJ-39758979 | Ovalbumin-induced asthma (mouse) | Asthma | Dose-dependent reduction in inflammatory cell infiltration and cytokine levels. | [1] |
| JNJ-39758979 | NC/Nga mouse | Atopic Dermatitis | Significant reduction in skin inflammation and scratching behavior.[2] | |
| Toreforant | Collagen-induced arthritis (mouse) | Rheumatoid Arthritis | Reduced disease severity scores and joint inflammation. | [3] |
| JNJ 7777120 | Ovalbumin-induced asthma (mouse) | Asthma | Inhibition of eosinophil and lymphocyte infiltration into the lungs; reduction in Th2 cytokines (IL-4, IL-5, IL-13).[4] | |
| JNJ 7777120 | DNFB-induced contact hypersensitivity (mouse) | Atopic Dermatitis | Reduced ear swelling and inflammatory cell infiltration. |
Detailed Experimental Protocols
To facilitate the evaluation of novel H4R antagonists, this section provides detailed methodologies for key preclinical models of inflammatory diseases.
Ovalbumin-Induced Allergic Asthma in Mice
This model is widely used to assess the efficacy of anti-inflammatory compounds on allergic airway inflammation.
Experimental Workflow:
Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On day 0 and day 14, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.
-
-
Challenge:
-
On days 21, 22, and 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes using an ultrasonic nebulizer.
-
-
H4R Antagonist Administration:
-
Administer the H4R antagonist (e.g., JNJ 7777120 at 10-100 mg/kg) orally or via i.p. injection 1 hour before each OVA challenge.
-
-
Readouts (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL with 1 mL of ice-cold PBS. Centrifuge the BAL fluid and perform total and differential cell counts on the cell pellet using a hemocytometer and Wright-Giemsa staining.
-
Lung Histology: Perfuse the lungs with saline and fix in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant using ELISA kits.
-
NC/Nga Mouse Model of Atopic Dermatitis
The NC/Nga mouse strain spontaneously develops atopic dermatitis-like skin lesions under conventional housing conditions, making it a relevant model for studying this disease.
Experimental Workflow:
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Histamine H4 Receptor Antagonist: A Technical Guide for Pruritus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pruritus, or itch, is a significant clinical challenge and a hallmark of numerous dermatological and systemic diseases, including atopic dermatitis, psoriasis, and chronic urticaria. While histamine is a well-known mediator of itch, traditional antihistamines targeting the H1 receptor often provide limited relief in chronic conditions. This has spurred research into other histamine receptors, with the Histamine H4 receptor (H4R) emerging as a promising therapeutic target. This technical guide provides an in-depth overview of the role of H4R antagonists in pruritus research, summarizing key preclinical and clinical data, detailing experimental protocols, and illustrating the underlying signaling pathways.
The Histamine H4 Receptor and Its Role in Pruritus
The H4R is a G-protein coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells, as well as on sensory neurons and keratinocytes.[1][2] Its activation by histamine is implicated in a variety of inflammatory and immune responses. In the context of pruritus, H4R activation on sensory neurons is believed to directly trigger itch signals. Furthermore, its role in modulating the activity of immune cells contributes to the inflammatory milieu that perpetuates chronic itch in various skin disorders.[1]
Preclinical and Clinical Evidence of H4R Antagonists in Pruritus
Several H4R antagonists have been investigated for their anti-pruritic effects. This section summarizes the quantitative data for three key compounds: JNJ 7777120, JNJ 39758979, and Toreforant.
JNJ 7777120
JNJ 7777120 is a first-generation, potent, and selective H4R antagonist that has been instrumental as a research tool in elucidating the role of H4R in pruritus.
Table 1: Preclinical Efficacy of JNJ 7777120 in Murine Pruritus Models
| Model | Species/Strain | Agonist/Inducer | JNJ 7777120 Dose | Route of Administration | Outcome Measure | % Inhibition of Scratching | Reference |
| Histamine-induced scratching | Balb/c Mice | Histamine (300 nmol, i.d.) | 15 mg/kg | i.p. | Scratching bouts | Significant reduction (quantitative data not specified) | [2] |
| Hapten-induced chronic dermatitis | HR-1 Mice | 2,4,6-trinitrochlorobenzene (TNCB) | 10 mg/kg | Not specified | Scratching behavior | Significant reduction (quantitative data not specified) | [3] |
| Hapten-induced chronic dermatitis | HR-1 Mice | 2,4,6-trinitrochlorobenzene (TNCB) | 30 mg/kg | Not specified | Scratching behavior | Significant dose-dependent reduction (quantitative data not specified) | |
| Allergic pruritus | Mice | Allergic mechanisms | Not specified | Not specified | Scratching responses | Potent inhibition |
JNJ 39758979
JNJ 39758979 is a second-generation H4R antagonist that has progressed to clinical trials, providing valuable human data on the role of H4R in pruritus.
Table 2: Preclinical Efficacy of JNJ 39758979 in Murine Pruritus Models
| Model | Species/Strain | Agonist/Inducer | JNJ 39758979 Dose | Route of Administration | Outcome Measure | Result | Reference |
| Asthma and Dermatitis Models | Not specified | Not specified | Dose-dependent | Not specified | Not specified | Showed activity consistent with other H4R antagonists |
Table 3: Clinical Efficacy of JNJ 39758979 in Histamine-Induced Pruritus in Healthy Volunteers
| Parameter | JNJ 39758979 (600 mg, single oral dose) | Placebo | p-value | Reference |
| Reduction in AUC of pruritus score (0-10 min) at 2 hours | Significant Reduction | - | 0.0248 | |
| Reduction in AUC of pruritus score (0-10 min) at 6 hours | Significant Reduction | - | 0.0060 |
Development of JNJ 39758979 was halted due to safety concerns (agranulocytosis), which was considered an off-target effect.
Toreforant (JNJ-38518168)
Toreforant is another H4R antagonist that has been evaluated in clinical trials for inflammatory conditions, though its direct anti-pruritic effects are less well-documented.
Table 4: Preclinical and Clinical Efficacy of Toreforant
| Model/Study | Species/Population | Condition | Toreforant Dose | Outcome Measure | Result | Reference |
| Histamine-induced scratching | Mice | Pruritus | Up to 100 mg/kg (repeated) | Scratching bouts | Not efficacious | |
| Phase 2 Clinical Trial | Humans | Plaque Psoriasis | 30 mg and 60 mg | PASI 75 response rate | Did not meet predefined success criterion |
The lack of efficacy of toreforant in preclinical pruritus models may be related to its poor central nervous system penetration.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing pruritus research. Below are methodologies for key preclinical and clinical models.
Histamine-Induced Scratching in Mice
This acute model is fundamental for assessing the direct anti-pruritic effects of H4R antagonists.
Protocol:
-
Animals: Balb/c mice are commonly used.
-
Habituation: Mice are habituated to the experimental environment to minimize stress-induced behaviors.
-
Drug Administration: The test compound (e.g., H4R antagonist) or vehicle is administered via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the histamine challenge.
-
Pruritogen Injection: A solution of histamine (e.g., 300 nmol in 50 µL of saline) is injected intradermally into the rostral back/nape of the neck. This site is chosen as it is accessible for scratching with the hind paws but not for grooming.
-
Behavioral Observation: Immediately after injection, the mice are placed in an observation chamber and their behavior is recorded for a defined period (e.g., 30-60 minutes).
-
Quantification of Scratching: A "scratching bout" is defined as one or more rapid movements of the hind paw directed towards the injection site, followed by licking or biting of the paw or returning it to the floor. The total number of scratching bouts is counted by a blinded observer.
Hapten-Induced Chronic Pruritus and Dermatitis in Mice
This model mimics features of chronic inflammatory skin diseases like atopic dermatitis.
Protocol:
-
Animals: Various mouse strains can be used, including HR-1 (hairless) or BALB/c mice.
-
Sensitization: A hapten, such as 2,4,6-trinitrochlorobenzene (TNCB) or oxazolone, is topically applied to a shaved area of the back to induce sensitization.
-
Challenge: After a sensitization period (typically one week), the hapten is repeatedly applied to the same skin area (e.g., once or twice a week for several weeks) to elicit a chronic inflammatory and pruritic response.
-
Drug Administration: The H4R antagonist or vehicle is administered systemically or topically throughout the challenge phase.
-
Assessment of Pruritus: Spontaneous scratching behavior is recorded and quantified as described in the histamine-induced model.
-
Assessment of Dermatitis: Skin inflammation is evaluated by measuring ear swelling, skin thickness, and histological analysis of skin biopsies for inflammatory cell infiltration and epidermal hyperplasia.
Assessment of Pruritus in Human Clinical Trials
Evaluating the subjective symptom of itch in a clinical setting requires validated and reliable patient-reported outcome measures.
Methodology:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Pruritus Induction (for healthy volunteer studies): A histamine challenge is administered via intradermal injection.
-
Pruritus Intensity Scales:
-
Visual Analog Scale (VAS): A continuous scale, typically a 100 mm line, where patients mark their itch intensity from "no itch" to "worst imaginable itch."
-
Numeric Rating Scale (NRS): Patients rate their itch intensity on a numerical scale, for example, from 0 to 10.
-
-
Pruritus Categorical Response Scale (PCRS): Patients categorize their itch into predefined levels (e.g., none, mild, moderate, severe).
-
Data Collection: Pruritus scores are collected at baseline and at multiple time points after drug administration. The Area Under the Curve (AUC) for the pruritus score over a specific time interval is often used as a primary endpoint.
H4R Signaling Pathways in Pruritus
The H4R mediates its effects through complex intracellular signaling cascades. Understanding these pathways is crucial for the rational design of novel anti-pruritic drugs.
The H4R primarily couples to the Gi/o family of G-proteins. Upon histamine binding, the G-protein dissociates, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can contribute to neuronal activation and the sensation of itch.
In addition to G-protein-dependent signaling, H4R can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This can lead to receptor desensitization and internalization, but also to the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK). The activation of these pathways in immune cells can contribute to the inflammatory component of pruritus. Interestingly, some H4R antagonists, like JNJ 7777120, have been shown to be biased agonists, recruiting β-arrestin without activating G-proteins, highlighting the complexity of H4R pharmacology.
Experimental Workflow for Evaluating H4R Antagonists
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel H4R antagonist for pruritus.
Conclusion
The histamine H4 receptor represents a compelling target for the development of novel anti-pruritic therapies. Preclinical and clinical studies with H4R antagonists have demonstrated their potential to alleviate itch, particularly in contexts where H1 antihistamines are ineffective. This technical guide provides a comprehensive resource for researchers in the field, summarizing key data, outlining essential experimental protocols, and illustrating the intricate signaling pathways involved. Further research into the nuanced pharmacology of H4R antagonists, including biased agonism, and their efficacy and safety in various pruritic conditions will be crucial in translating the promise of H4R-targeted therapies into clinical reality.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-arrestin–dependent ERK signaling reduces anxiety-like and conditioned fear-related behaviors in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of H4R Antagonists: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core medicinal chemistry principles, experimental evaluation, and structure-activity relationships driving the development of selective histamine H4 receptor antagonists.
Introduction
The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a range of inflammatory and immune-mediated disorders.[1][2] Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a crucial role in mediating inflammatory responses.[1] Its activation is linked to key pathological processes such as chemotaxis of immune cells, cytokine and chemokine production, and the modulation of T-cell differentiation.[1] Consequently, the development of selective H4R antagonists has become a vibrant area of research, with the potential to yield novel treatments for conditions like atopic dermatitis, pruritus, allergic rhinitis, and asthma.[3] This technical guide provides a comprehensive overview of the medicinal chemistry of H4R antagonists, detailing key structural classes, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.
H4R Signaling Pathways
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon agonist binding, this initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G-protein activation, H4R signaling also involves the activation of the mitogen-activated protein kinase (MAPK) pathway and the mobilization of intracellular calcium. These signaling events are central to the pro-inflammatory functions of the H4R, including the chemotaxis of eosinophils and mast cells.
Key Structural Classes and Lead Compounds
The quest for potent and selective H4R antagonists has led to the exploration of diverse chemical scaffolds. Early efforts identified non-selective ligands, but intensive medicinal chemistry campaigns have since yielded highly selective compounds. A prominent structural motif found in many H4R antagonists is the 2-aminopyrimidine core.
One of the seminal H4R antagonists is JNJ 7777120 , which has been instrumental as a research tool for elucidating the physiological roles of the H4R. While potent and selective, its development was hampered by a short in vivo half-life and toxicity issues in preclinical studies.
Further optimization of the 2,4-diaminopyrimidine scaffold led to the discovery of JNJ 39758979 . This compound demonstrated anti-inflammatory and anti-pruritic activity in preclinical models and showed efficacy in reducing histamine-induced pruritus in human clinical studies. However, its clinical development was terminated due to the occurrence of drug-induced agranulocytosis.
Toreforant represents another key H4R antagonist with a distinct chemical structure. It has been evaluated in clinical trials for rheumatoid arthritis, asthma, and psoriasis.
The table below summarizes the binding affinities (Ki) and functional potencies (IC50) of these and other notable H4R antagonists.
| Compound | Scaffold | Human H4R Ki (nM) | Functional Assay (IC50, nM) | Reference |
| JNJ 7777120 | Indolecarboxamide | 4.5 | 86 (Eosinophil Chemotaxis) | |
| JNJ 39758979 | 2,4-Diaminopyrimidine | 12 | - | |
| Toreforant | - | 8.4 | - | |
| Thioperamide | Imidazole | 27 | 519 (Eosinophil Chemotaxis) | |
| VUF11489 | Quinazoline | 16 | - | |
| Compound 4 | 2-Aminopyrimidine | - | - |
Structure-Activity Relationships (SAR)
The development of potent and selective H4R antagonists has been guided by extensive SAR studies. For the widely explored 2-aminopyrimidine class, key structural modifications have been shown to significantly impact receptor affinity and functional activity.
Systematic modifications of the 2-aminopyrimidine core have revealed several key insights:
-
Position 2: The amino group at this position is generally considered crucial for potent antagonist activity.
-
Position 4: This position often accommodates bulky hydrophobic substituents. The introduction of aromatic rings can lead to a significant increase in potency.
-
Position 5: Substitution at this position is typically detrimental to activity.
-
Position 6: A basic amine, often incorporated within a piperazine ring, is a common feature. This basic nitrogen is thought to form a key salt-bridge interaction with a conserved aspartate residue (Asp94) in the receptor binding pocket.
Experimental Protocols
The evaluation of H4R antagonists relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.
Experimental Workflow
A typical workflow for the preclinical evaluation of a novel H4R antagonist involves a tiered screening approach, progressing from initial binding and functional assays to more complex cellular and in vivo models.
Key Experimental Methodologies
1. Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the H4R. It typically involves a competition experiment where the test compound displaces a radiolabeled ligand from the receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human H4R.
-
Radioligand (e.g., [3H]histamine or a high-affinity radiolabeled antagonist).
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
This assay measures the ability of an H4R antagonist to block the agonist-induced inhibition of cAMP production.
-
Materials:
-
Cells expressing the H4R.
-
H4R agonist (e.g., histamine).
-
Test compounds (antagonists).
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Protocol:
-
Pre-incubate the cells with varying concentrations of the H4R antagonist.
-
Stimulate the cells with a fixed concentration of an H4R agonist in the presence of forskolin.
-
Incubate to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable detection kit.
-
The IC50 value is determined as the concentration of the antagonist that reverses the agonist-induced inhibition of cAMP production by 50%.
-
3. Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block agonist-induced increases in intracellular calcium.
-
Materials:
-
Cells expressing the H4R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
H4R agonist.
-
Test compounds (antagonists).
-
Fluorescence plate reader.
-
-
Protocol:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with the antagonist.
-
Add the H4R agonist to the cells.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
The IC50 is the concentration of the antagonist that inhibits the agonist-induced calcium response by 50%.
-
4. Eosinophil Chemotaxis Assay
This assay evaluates the ability of an H4R antagonist to inhibit the migration of eosinophils towards a chemoattractant.
-
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Chemoattractant (e.g., histamine).
-
Test compounds (antagonists).
-
-
Protocol:
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Pre-incubate the eosinophils with the test compound.
-
Place the cell suspension in the upper chamber.
-
Incubate to allow for cell migration through the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells.
-
The IC50 is the concentration of the antagonist that inhibits agonist-induced cell migration by 50%.
-
5. In Vivo Models
The therapeutic potential of H4R antagonists is evaluated in various animal models of inflammatory diseases. A commonly used model is the ovalbumin-induced atopic dermatitis model in mice.
-
Protocol (Ovalbumin-induced Atopic Dermatitis):
-
Sensitize mice by intraperitoneal injection of ovalbumin (OVA) and an adjuvant.
-
After a sensitization period, challenge the mice by repeated topical application of OVA to the skin.
-
Administer the H4R antagonist (e.g., orally or intraperitoneally) before and/or during the challenge phase.
-
Evaluate the severity of skin lesions, scratching behavior, and inflammatory markers (e.g., cytokine levels, immune cell infiltration in the skin).
-
The efficacy of the antagonist is determined by its ability to reduce these pathological features compared to a vehicle-treated control group.
-
Conclusion
The histamine H4 receptor represents a promising target for the development of novel anti-inflammatory and anti-pruritic therapies. The medicinal chemistry of H4R antagonists has matured significantly, with the identification of potent and selective compounds from various chemical classes. A thorough understanding of the SAR for these scaffolds, coupled with a robust suite of in vitro and in vivo assays, is essential for the successful discovery and development of clinically viable H4R-targeting drugs. While challenges remain, particularly concerning the translation of preclinical efficacy to clinical success and the avoidance of off-target effects, the continued exploration of H4R antagonist medicinal chemistry holds great promise for addressing unmet medical needs in a variety of inflammatory and allergic diseases.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Histamine H4 Receptor Antagonists: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a spectrum of inflammatory and immune disorders, including atopic dermatitis, asthma, and pruritus.[1][2][3] Unlike its predecessors (H1R, H2R, and H3R), the H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, positioning it as a key modulator of immune responses.[1][4] Consequently, the development of potent and selective H4R antagonists has become a significant focus of medicinal chemistry research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel H4R antagonists, detailed experimental protocols for their evaluation, and visualizations of key biological and experimental pathways.
The Pharmacophore of H4R Antagonism
The general pharmacophore for H4R antagonists typically consists of three key features: a basic amine moiety, a central scaffold, and a lipophilic side chain. The basic amine, often a piperazine or a related cyclic amine, is crucial for anchoring the ligand in the binding pocket through an ionic interaction with a conserved aspartate residue (Asp94) in transmembrane domain 3 (TM3). The central scaffold, frequently a heterocyclic system like pyrimidine or quinazoline, provides the structural framework for the molecule. The lipophilic side chain explores a more variable hydrophobic pocket within the receptor, and modifications in this region significantly impact potency and selectivity.
Key Structural Classes and their SAR
Significant efforts in the discovery of H4R antagonists have centered around various heterocyclic scaffolds. Here, we delve into the SAR of two prominent classes: pyrimidines and quinazolines.
2-Aminopyrimidine Derivatives
The 2-aminopyrimidine scaffold has proven to be a fertile ground for the development of potent H4R antagonists. Systematic modifications of this core have yielded crucial insights into the structural requirements for high-affinity binding.
A seminal example from this class is JNJ 7777120 , one of the first potent and selective H4R antagonists to be widely used as a pharmacological tool. Its discovery and subsequent optimization highlighted key SAR principles.
Key SAR insights for 2-Aminopyrimidines:
-
Position 4: Substitution at this position of the pyrimidine ring with a basic moiety, such as a 4-methylpiperazine, is critical for high affinity.
-
Position 6: The nature of the substituent at this position significantly influences potency. Replacement of an aliphatic group (e.g., tert-butyl) with aromatic or secondary amine moieties can enhance activity. For instance, the introduction of a benzonitrile group at this position led to compounds with potent in vitro and in vivo activity.
-
Position 2: The amino group at this position is generally well-tolerated.
-
Position 5: This position is sensitive to substitution, with bulky groups often leading to a decrease in affinity.
Quinazoline Derivatives
The quinazoline scaffold represents another important class of H4R antagonists. Scaffold hopping from related quinoxaline ligands guided the initial design of these compounds.
Key SAR insights for Quinazolines:
-
Position 4: Introduction of an amino group at this position generally increases affinity.
-
Position 2: Similar to the pyrimidines, a 4-methylpiperazine at this position is a favored substituent.
-
Position 6: Halogen substitution, particularly a chlorine atom, has been shown to increase H4R affinity.
-
Aromatic Substituents: The introduction of five-membered aromatic rings at various positions has been explored, with furan and thiophene moieties leading to highly potent analogues.
Quantitative Analysis of H4R Antagonist Activity
The following tables summarize the binding affinities (Ki) and functional activities (IC50) for a selection of notable H4R antagonists, providing a quantitative basis for SAR comparison.
| Compound Reference | Scaffold | hH4R Ki (nM) | hH4R Functional IC50 (nM) | Selectivity Profile |
| JNJ 7777120 | 2-Aminopyrimidine | 4.5 | 6.8 (cAMP assay) | >1000-fold vs H1R, H2R, H3R |
| Toreforant (JNJ-38518168) | Imidazole-pyrimidine | 8.4 | - | High selectivity over other histamine receptors |
| Compound 4 | 2-Aminopyrimidine | Potent in vitro (specific value not provided) | Active in vivo (anti-inflammatory and antinociceptive) | - |
| Compound 48 | Pyrido[2,3-e]tetrazolo[1,5-a]pyrazine | - | 27 (vs hH4R), 290 (vs mH4R) | Highly selective against off-targets |
| Compound 55 | Quinazoline | 7.5 | Neutral antagonist at rH4R | - |
| Compound 54 | Quinazoline | pKi = 8.31 (human) | Inverse agonist at hH4R | - |
Experimental Protocols for H4R Antagonist Evaluation
The characterization of novel H4R antagonists relies on a cascade of in vitro and in vivo assays to determine their affinity, functional activity, selectivity, and therapeutic potential.
In Vitro Assays
1. Radioligand Binding Assay (Competition Assay)
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the H4R.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the H4R.
-
Materials:
-
Membrane preparations from cells stably expressing the human H4R.
-
Radioligand (e.g., [³H]histamine or a high-affinity radiolabeled antagonist like [³H]JNJ7777120).
-
Test compounds at various concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation counter.
-
-
Protocol:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
The H4R is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist to block the agonist-induced decrease in cAMP.
-
Objective: To determine the functional potency (IC50) of an H4R antagonist.
-
Materials:
-
HEK293 cells stably expressing the human H4R.
-
Forskolin (an adenylyl cyclase activator).
-
H4R agonist (e.g., histamine).
-
Test antagonist compounds.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter gene-based).
-
-
Protocol:
-
Seed the H4R-expressing cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with varying concentrations of the test antagonist for a specific duration.
-
Stimulate the cells with a fixed concentration of an H4R agonist (e.g., EC80 of histamine) in the presence of forskolin.
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation to assess the anti-inflammatory potential of H4R antagonists.
-
Objective: To evaluate the ability of an H4R antagonist to reduce inflammation.
-
Protocol:
-
Administer the test H4R antagonist or vehicle to rodents (e.g., rats or mice) via a suitable route (e.g., oral, subcutaneous).
-
After a defined pre-treatment time, induce inflammation by injecting a solution of carrageenan into the subplantar region of the hind paw.
-
Measure the paw volume or thickness at various time points post-carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Compare the increase in paw volume in the drug-treated group to the vehicle-treated group to determine the percentage of inhibition of edema.
-
Visualizing Key Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Simplified signaling pathway of the histamine H4 receptor (H4R).
Caption: General workflow for an H4R antagonist screening cascade.
Conclusion and Future Directions
The exploration of the structure-activity relationships of novel H4R antagonists has led to the identification of several promising chemical series with therapeutic potential. The continuous refinement of pharmacophore models, guided by quantitative binding and functional data, will undoubtedly pave the way for the discovery of next-generation H4R antagonists with improved potency, selectivity, and pharmacokinetic properties. While clinical development of some candidates has faced challenges, the compelling preclinical and early clinical data underscore the potential of H4R antagonism as a valuable therapeutic strategy for a range of inflammatory and immune-mediated diseases. Future research will likely focus on developing antagonists with novel scaffolds, exploring biased signaling, and further elucidating the complex role of the H4R in human pathophysiology.
References
- 1. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toreforant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of phenothiazine carboxylic acids having pyrimidine-dione as novel histamine H(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
H4R Antagonist Target Validation in Asthma Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation for Histamine H4 Receptor (H4R) antagonists in preclinical asthma models. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.
Introduction: The Rationale for H4R Antagonism in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. While histamine is a well-known mediator in allergic responses, traditional H1 receptor antagonists have shown limited efficacy in treating asthma. The discovery of the histamine H4 receptor, predominantly expressed on immune cells such as mast cells, eosinophils, basophils, dendritic cells (DCs), and T cells, has opened a new therapeutic avenue.[1][2] Activation of H4R has been shown to mediate the chemotaxis of mast cells and eosinophils, key effector cells in asthma pathophysiology, and to modulate cytokine production, thereby influencing the overall inflammatory response.[2][3][4] Consequently, antagonizing H4R presents a promising strategy to mitigate the complex inflammatory cascade in asthma.
Quantitative Data on H4R Antagonist Efficacy
The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of H4R antagonists in models relevant to asthma.
Table 1: In Vitro Activity of H4R Antagonists
| Compound | Assay | Cell Type | Species | Parameter | Value | Reference(s) |
| JNJ 7777120 | Radioligand Binding | SK-N-MC cells | Human | Kᵢ | 4.5 nM | |
| Eosinophil Shape Change | Eosinophils | Human | IC₅₀ | 0.3 µM | ||
| Eosinophil Chemotaxis | Eosinophils | Human | IC₅₀ | 86 nM | ||
| Toreforant (JNJ-38518168) | Radioligand Binding | Recombinant | Human | Kᵢ | 8.4 ± 2.2 nM |
Table 2: In Vivo Efficacy of H4R Antagonists in Murine Asthma Models
| Compound | Animal Model | Parameter Measured | Effect | Reference(s) |
| JNJ 7777120 | Ovalbumin-induced allergic asthma (mouse) | Total BALF Cells | Significant reduction | |
| BALF Eosinophils | Significant reduction | |||
| BALF Lymphocytes | Significant reduction | |||
| BALF IL-4, IL-5, IL-13 | Significant reduction | |||
| Airway Hyperresponsiveness (to methacholine) | Significant reduction | |||
| Goblet Cell Hyperplasia | Significant reduction | |||
| Lung Collagen Deposition | Significant reduction | |||
| Compound A | Ovalbumin-induced allergic asthma (mouse) | BALF IgE, IL-4, IL-5, IL-13, IL-17 | Marked reduction | |
| Inflammatory Infiltrates (Lung Histology) | Reduction | |||
| p-ERK1/2, p-Akt, p-SAPK/JNK, NF-κB (Lung Tissue) | Down-regulation |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of H4R antagonists for asthma.
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This is a widely used model to mimic the Th2-driven inflammatory response seen in allergic asthma.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
H4R antagonist of interest
-
Vehicle control for the antagonist
Protocol:
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Airway Challenge:
-
From day 14 to day 16, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer in a whole-body exposure chamber.
-
-
H4R Antagonist Treatment:
-
Administer the H4R antagonist (e.g., JNJ 7777120 at 10-50 mg/kg) or vehicle control via the desired route (e.g., oral gavage, i.p. injection) at a specified time before each OVA challenge.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Assess airway hyperresponsiveness to methacholine.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest lung tissue for histological analysis (goblet cell hyperplasia, collagen deposition, and inflammatory cell infiltration).
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and is commonly assessed by measuring the bronchoconstrictive response to methacholine.
Materials:
-
Ventilator for small animals (e.g., FlexiVent)
-
Aerosol generator/nebulizer
-
Methacholine chloride solution in saline (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)
Protocol:
-
Anesthetize the mouse and surgically cannulate the trachea.
-
Connect the mouse to the ventilator.
-
After a baseline measurement of airway resistance, expose the mouse to aerosolized saline, followed by increasing concentrations of aerosolized methacholine.
-
Measure airway resistance and compliance for 2-3 minutes after each methacholine dose.
-
Plot the dose-response curve to determine the provocative concentration of methacholine causing a 200% increase in airway resistance (PC200).
Histological Analysis of Lung Tissue
Histological examination of lung tissue is crucial for assessing airway inflammation and remodeling.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain for goblet cells
-
Masson's trichrome stain for collagen
Protocol:
-
Perfuse the lungs with PBS and then inflate with 4% PFA at a constant pressure.
-
Excise the lungs and fix in 4% PFA overnight.
-
Dehydrate the tissue through a graded ethanol series and clear with xylene.
-
Embed the tissue in paraffin and cut 5 µm sections using a microtome.
-
Mount the sections on glass slides and deparaffinize.
-
Stain sections with H&E for general morphology and inflammatory infiltrates, PAS for the visualization and quantification of mucus-producing goblet cells, and Masson's trichrome to assess subepithelial collagen deposition.
-
Quantify the stained areas using image analysis software.
Eosinophil Chemotaxis Assay
This in vitro assay evaluates the ability of H4R antagonists to inhibit the migration of eosinophils towards a chemoattractant.
Materials:
-
Transwell inserts with a 5 µm pore size polycarbonate membrane
-
24-well plates
-
Human or mouse eosinophils (isolated from peripheral blood or bone marrow)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Histamine (chemoattractant)
-
H4R antagonist
Protocol:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add histamine at a predetermined optimal concentration to the lower chamber.
-
Pre-incubate the eosinophils with various concentrations of the H4R antagonist or vehicle for 30 minutes.
-
Add the pre-treated eosinophils to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.
-
Remove the insert and stain the migrated cells on the bottom of the membrane.
-
Count the migrated cells in several fields using a microscope.
-
Calculate the percentage inhibition of chemotaxis for each antagonist concentration and determine the IC₅₀ value.
Mast Cell Degranulation Assay
This assay measures the release of granular contents from mast cells upon activation, a key event in the early phase of an allergic reaction.
Materials:
-
Bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., RBL-2H3)
-
Tyrode's buffer
-
DNP-IgE and DNP-HSA (antigen)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
-
96-well plates
-
Plate reader
Protocol:
-
Sensitize mast cells with DNP-IgE overnight.
-
Wash the cells to remove unbound IgE and resuspend in Tyrode's buffer.
-
Pre-incubate the sensitized cells with the H4R antagonist or vehicle for 30 minutes.
-
Stimulate the cells with DNP-HSA for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate and add the β-hexosaminidase substrate.
-
Incubate for 1-2 hours at 37°C.
-
Add the stop solution and measure the absorbance at 405 nm.
-
Calculate the percentage of degranulation relative to total cellular β-hexosaminidase content (determined by lysing the cells).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in H4R antagonist validation in asthma models.
H4R Signaling in Immune Cells and the Impact of Antagonism
Caption: H4R signaling cascade in immune cells and the inhibitory effect of H4R antagonists.
Experimental Workflow for In Vivo H4R Antagonist Validation
Caption: Workflow for evaluating H4R antagonists in a murine model of allergic asthma.
Logical Relationship of H4R Antagonism to Asthma Pathophysiology
Caption: Logical flow from H4R antagonism to amelioration of asthma pathophysiology.
Conclusion
The preclinical data robustly support the validation of the histamine H4 receptor as a therapeutic target for asthma. H4R antagonists have demonstrated significant efficacy in reducing key features of the disease in various animal models, including airway inflammation, hyperresponsiveness, and remodeling. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and development of H4R antagonists as a novel treatment modality for asthma. While clinical trials with some H4R antagonists have shown mixed results, the preclinical evidence remains compelling and warrants continued investigation into the therapeutic potential of targeting this receptor in specific asthma phenotypes.
References
- 1. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor mediates allergic airway inflammation by regulating the activation of CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of H4R Antagonist N-(2-Aminoethyl)-5-Chloro-1H-Indole-2-Carboxamide (Compound A) in a Mouse Model of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing H4R Antagonist Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family, predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] As a G-protein coupled receptor (GPCR), H4R activation is linked to crucial immune and inflammatory processes such as chemotaxis, cytokine production, and the modulation of allergic responses.[1][3] Unlike the H1 and H2 receptors, which are targets for well-known allergy and gastric acid medications, the H4R's distinct expression profile and function make it a compelling target for novel therapeutics aimed at a range of inflammatory and autoimmune disorders, including pruritus, atopic dermatitis, allergic rhinitis, and asthma.[4]
H4R antagonists have shown significant promise in preclinical studies by mitigating inflammatory cell recruitment and function. These compounds offer a targeted approach to immunomodulation, potentially providing more effective relief than traditional antihistamines for conditions where H1 receptor antagonists have limited efficacy. This document provides detailed application notes and experimental protocols for several key animal models used to evaluate the in vivo efficacy of H4R antagonists.
Histamine H4 Receptor (H4R) Signaling Pathway
The H4R couples to the Gαi/o family of G-proteins. Upon binding of histamine, the G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca²⁺) mobilization and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. These signaling events culminate in various cellular responses, most notably the chemotaxis of immune cells like eosinophils and mast cells to sites of inflammation.
Pruritus (Itch) Models
Application Note
Chronic pruritus is a significant symptom in many dermatological diseases, such as atopic dermatitis, and is often poorly controlled by H1 antihistamines. Animal models suggest the H4R plays a more substantial role than the H1R in mediating itch responses. H4R antagonists have been shown to potently inhibit scratching behavior induced by histamine and in models of allergic pruritus, making these models essential for screening anti-pruritic drug candidates.
Protocol: Hapten-Induced Pruritus and Dermatitis in Mice
This model uses a hapten, such as 2,4,6-trinitrochlorobenzene (TNCB), to induce a long-term, pruritic dermatitis that mimics aspects of atopic dermatitis.
Materials:
-
Male HR-1 hairless mice (or other appropriate strain like BALB/c)
-
2,4,6-trinitrochlorobenzene (TNCB) or Picryl chloride
-
Acetone and Olive Oil (4:1 mixture)
-
H4R antagonist test compound (e.g., JNJ7777120)
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
Observation chambers with video recording equipment
Procedure:
-
Acclimatization: House mice for at least one week under standard conditions.
-
Sensitization (Day 0): Apply 100 µL of 1% TNCB in acetone/olive oil to the shaved abdomen of each mouse.
-
Challenge (Day 7 and weekly thereafter): Apply 20 µL of 0.5% TNCB to the dorsal back skin and both sides of each ear. Repeat this challenge weekly to establish chronic inflammation.
-
Treatment: Administer the H4R antagonist (e.g., JNJ7777120 at 10-30 mg/kg) via the desired route (e.g., intraperitoneal or oral) daily or starting 1 hour before each challenge. Administer vehicle and positive controls to respective groups.
-
Behavioral Analysis: 24 hours after a challenge, place mice individually in observation chambers and record their scratching behavior for 30-60 minutes. Count the number of scratching bouts directed at the application site.
-
Inflammation Scoring: Score skin lesions (erythema, edema, scaling) on a scale of 0 (none) to 3 (severe). Measure ear thickness using digital calipers.
-
Terminal Analysis: At the end of the study, collect blood for serum IgE analysis and skin tissue for histology (to assess mast cell and eosinophil infiltration) and cytokine analysis (e.g., IL-4, IL-5).
Data Presentation: Efficacy of H4R Antagonists in Pruritus Models
| Model | Species | H4R Antagonist | Dose | Outcome Measure | % Inhibition / Reduction | Reference |
| Histamine-induced Itch | Mouse | JNJ 7777120 | 30 mg/kg | Scratching Bouts | ~95% | |
| Allergic Itch | Mouse | JNJ 7777120 | 30 mg/kg | Scratching Bouts | ~80% | |
| TNCB-induced Dermatitis | Mouse | JNJ 7777120 | 30 mg/kg | Scratching Bouts | ~60% | |
| TNCB-induced Dermatitis | Mouse | JNJ 7777120 | 30 mg/kg | Skin Mast Cells | Significant Reduction | |
| Picryl Chloride Dermatitis | Mouse | JNJ 7777120 | N/A | Scratching Behavior | Significant Reduction |
Allergic Rhinitis Models
Application Note
Allergic rhinitis (AR) is an inflammatory condition of the nasal mucosa driven by a Th2-type immune response. The H4R is implicated in the pathogenesis of AR through its role in mast cell and eosinophil recruitment and activation. Animal models, particularly the ovalbumin (OVA)-induced rhinitis model, are crucial for evaluating the therapeutic potential of H4R antagonists to alleviate nasal symptoms and reduce underlying inflammation.
Protocol: Ovalbumin (OVA)-Induced Allergic Rhinitis in Rats
Materials:
-
Wistar or Sprague-Dawley rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
H4R antagonist test compound (e.g., JNJ7777120)
-
H1R antagonist as a positive control (e.g., Desloratadine)
-
Vehicle control
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimatization: House rats for one week before the experiment.
-
Sensitization (Days 1 and 8): Administer an intraperitoneal (IP) injection of 1 mg OVA and 10 mg Al(OH)₃ in 1 mL of saline.
-
Challenge (Days 15-21): On seven consecutive days, lightly anesthetize the rats and instill 10 µL of 1% OVA in PBS into each nostril.
-
Treatment: Administer the H4R antagonist, H1R antagonist, or vehicle via the desired route 1 hour before each OVA challenge from Day 15 to Day 21. A combination of H1R and H4R antagonists can also be tested.
-
Symptom Scoring: Immediately after each challenge, observe the rats for 10-15 minutes and count the frequency of sneezing and nasal rubbing movements.
-
Terminal Analysis (Day 22): 24 hours after the final challenge, collect blood via cardiac puncture to measure serum total and OVA-specific IgE. Perform nasal lavage to collect fluid for cytokine analysis (e.g., IL-4, IFN-γ, Eotaxin). Collect nasal mucosal tissue for histological examination (e.g., eosinophil infiltration).
Data Presentation: Efficacy of H4R Antagonists in Allergic Rhinitis Models
| Model | Species | H4R Antagonist | Outcome Measure | Result | Reference |
| OVA-induced AR | Rat | JNJ 7777120 | Sneezing & Nasal Rubbing | Significant decrease (P < 0.01) | |
| OVA-induced AR | Rat | JNJ 7777120 | Serum IgE | Significant decrease (P < 0.01) | |
| OVA-induced AR | Rat | JNJ 7777120 | Nasal Lavage Eotaxin | Significant decrease (P < 0.01) | |
| OVA-induced AR | Rat | JNJ 7777120 | Serum IL-4 | Significant decrease (P < 0.01) | |
| OVA-induced AR | Rat | JNJ 7777120 + Desloratadine | Nasal Mucosa CD86, OX40L | Synergistic reduction |
Asthma & Airway Inflammation Models
Application Note
While H1 antagonists have shown limited efficacy in asthma, preclinical data strongly support a role for the H4R in mediating allergic airway inflammation and hyperreactivity. H4R antagonists have been shown to reduce key features of asthma, including eosinophil and T-cell infiltration into the lungs, Th2 cytokine production (IL-5, IL-13), and airway remodeling. This makes asthma models critical for evaluating the potential of H4R-targeted therapies.
Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃)
-
H4R antagonist test compound (e.g., JNJ7777120)
-
Vehicle control
-
Aerosol delivery system (nebulizer)
-
Airway hyperreactivity measurement system (e.g., whole-body plethysmography)
Procedure:
-
Acclimatization: House mice for one week.
-
Sensitization (Days 0 and 7): Administer an IP injection of 20 µg OVA emulsified in 2 mg Al(OH)₃.
-
Challenge (e.g., Days 14, 15, 16): Expose mice to an aerosol of 1% OVA in saline for 20-30 minutes on three consecutive days.
-
Treatment: Administer the H4R antagonist or vehicle therapeutically, i.e., after inflammation is established. For example, administer the compound 1 hour before each challenge or daily during the challenge period.
-
Airway Hyperreactivity (AHR) Measurement (Day 18): 24-48 hours after the final challenge, assess AHR by exposing mice to increasing concentrations of aerosolized methacholine and measuring airway resistance.
-
Terminal Analysis: Immediately after AHR measurement, collect bronchoalveolar lavage (BAL) fluid to determine inflammatory cell counts (eosinophils, lymphocytes). Collect lung tissue for histology (to assess goblet cell hyperplasia and collagen deposition) and to measure cytokine levels (IL-5, IL-13).
Data Presentation: Efficacy of H4R Antagonists in Asthma Models
| Model | Species | H4R Antagonist | Outcome Measure | Result | Reference |
| OVA-induced Asthma | Mouse | JNJ 7777120 | BALF T-cell Infiltration | Significantly inhibited | |
| OVA-induced Asthma | Mouse | JNJ 7777120 | Lung IL-13 and IL-5 | Significantly decreased | |
| OVA-induced Asthma | Mouse | JNJ 7777120 | Goblet Cell Hyperplasia | Significantly reduced | |
| OVA-induced Asthma | Mouse | JNJ 7777120 | Airway Dysfunction | Significantly improved | |
| OVA-induced Asthma | Guinea Pig | JNJ 7777120 | Lung Inflammation & Eosinophilia | Significantly reduced |
Acute Inflammation Models
Application Note
The carrageenan-induced paw edema model is a classic, robust, and widely used assay for screening the anti-inflammatory activity of novel compounds. The inflammatory response is biphasic; the early phase (0-6 hours) involves the release of histamine and serotonin, while the late phase is mediated by prostaglandins and cytokines. This model is valuable for assessing the ability of H4R antagonists to inhibit acute edema and the associated inflammatory cascade.
Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (160-200g)
-
Lambda carrageenan (Type IV)
-
Sterile 0.9% saline
-
H4R antagonist test compound
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Vehicle control
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: House rats for one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment: Administer the H4R antagonist, positive control, or vehicle via the desired route (e.g., IP) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals, typically 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation: The degree of edema is calculated as the increase in paw volume from baseline. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.
-
Terminal Analysis (Optional): At the end of the observation period (e.g., 5 hours), paw tissue can be collected to measure levels of pro-inflammatory mediators like TNF-α, IL-1β, nitric oxide (NO), and prostaglandin E₂ (PGE₂).
Data Presentation: Efficacy of H4R Antagonists in Acute Inflammation
(Note: Specific quantitative data for H4R antagonists in the carrageenan model is less commonly published than for other models, but the model is standard for general anti-inflammatory screening. Efficacy would be measured as % inhibition of edema.)
| Model | Species | H4R Antagonist | Outcome Measure | Expected Result | Reference |
| Carrageenan Paw Edema | Rat/Mouse | H4R Antagonist | Paw Volume Increase | Dose-dependent reduction | |
| Zymosan Peritonitis | Mouse | JNJ 7777120 | Neutrophil Influx | Significantly reduced | |
| TNBS-induced Colitis | Rat | JNJ 7777120 | Colonic Inflammation | Efficacious | |
| TNBS-induced Colitis | Mouse | H4R Genetic Ablation | Clinical Signs of Colitis | Worsened symptoms* |
*Note: The role of H4R in colitis models can be complex, with some studies showing protective effects of H4R signaling. This highlights the importance of using multiple models and methods (e.g., pharmacology vs. genetic knockout) to understand receptor function.
References
Application Notes and Protocols: H4R Antagonists for Atopic Dermatitis Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for atopic dermatitis (AD), a chronic inflammatory skin disease characterized by pruritus (itching) and eczematous lesions. Unlike the histamine H1 receptor (H1R), which is the primary target of traditional antihistamines, the H4R is predominantly expressed on immune cells, including mast cells, eosinophils, T cells, and dendritic cells.[1] Its activation is implicated in the chemotaxis and activation of these cells, contributing to the inflammatory cascade in AD.[2] Consequently, H4R antagonists represent a novel therapeutic strategy to modulate the immune response and alleviate the symptoms of atopic dermatitis.[3] This document provides detailed application notes on the clinical and preclinical data of H4R antagonists and protocols for key experimental assays.
Data Presentation
Clinical Trial Data for H4R Antagonists in Atopic Dermatitis
The following tables summarize the key quantitative data from clinical trials of H4R antagonists in patients with atopic dermatitis.
Table 1: Efficacy of ZPL-3893787 in a Phase 2a Clinical Trial (NCT02424253) [4][5]
| Efficacy Endpoint | ZPL-3893787 (30 mg once daily) | Placebo | p-value |
| EASI Score Reduction from Baseline at Week 8 | 50% | 27% | 0.01 (1-sided) |
| Placebo-Adjusted Reduction in EASI Score at Week 8 | 5.1 | - | - |
| SCORAD Score Reduction from Baseline at Week 8 | 41% | 26% | 0.004 |
| Placebo-Adjusted Reduction in SCORAD Score at Week 8 | 10.0 | - | - |
| Proportion of Patients with IGA Score of 0 or 1 at Week 8 | 18.5% | 9.1% | - |
| Reduction in Pruritus Score (0-10 scale) at Week 8 | 3.0 points | Similar to placebo | 0.249 (non-significant) |
Table 2: Safety and Tolerability of ZPL-3893787
| Adverse Event Profile | |
| Overall Tolerability | Well-tolerated. |
| Most Frequent Adverse Events | Pyrexia, chills, nasopharyngitis, and worsening of atopic dermatitis. |
Table 3: Clinical Trial Data for JNJ-39758979 in a Phase 2a Study
| Efficacy & Safety Endpoint | JNJ-39758979 (100 mg & 300 mg once daily) | Placebo | Notes |
| Median Change in EASI Score at Week 6 | -3.7 (100 mg), -3.0 (300 mg) | -1.3 | Numerical improvement, but study did not meet primary endpoint. |
| Pruritus Patient-Reported Outcomes | Nominally significant improvements, particularly with the 300 mg dose. | - | - |
| Serious Adverse Events | Two cases of neutropenia (agranulocytosis) in the 300 mg group. | None reported. | Led to early termination of the study. |
| Other Adverse Events | Headache (9%) and nausea (13%) were reported in a study in healthy volunteers. | - | - |
Table 4: Pharmacokinetic and Pharmacodynamic Properties of H4R Antagonists
| H4R Antagonist | Key PK/PD Parameters |
| ZPL-3893787 | Specific pharmacokinetic data from the Phase 2a trial is not readily available in the public domain. |
| JNJ-39758979 | Potent and selective H4R antagonist with a Ki of 12.5 ± 2.6 nM at the human receptor. It has a long plasma half-life of 124-157 hours after a single oral dose. |
| Toreforant | Potent and selective H4R antagonist with a Ki of 8.4 ± 2.2 nM at the human receptor. It exhibits a plasma half-life consistent with once-daily dosing. |
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling Pathway in Immune Cells
Histamine binding to the H4R on immune cells, such as mast cells and eosinophils, triggers a signaling cascade that leads to cellular activation and inflammatory responses. This G-protein coupled receptor primarily signals through the Gαi/o pathway.
Caption: H4R signaling cascade in immune cells.
General Experimental Workflow for Evaluating H4R Antagonists
The preclinical evaluation of novel H4R antagonists typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for H4R antagonist evaluation.
Therapeutic Rationale for H4R Antagonism in Atopic Dermatitis
The therapeutic benefit of H4R antagonists in atopic dermatitis stems from their ability to interrupt the inflammatory cycle at multiple points.
Caption: Therapeutic rationale for H4R antagonism.
Experimental Protocols
Radioligand Binding Assay for H4 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Histamine or another suitable H4R-specific radioligand.
-
Test compound (H4R antagonist).
-
Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Membrane preparation (typically 10-50 µg of protein per well).
-
Radioligand at a concentration near its Kd.
-
Test compound at various concentrations or vehicle control. For non-specific binding wells, add the non-specific binding control.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Eosinophil Chemotaxis Assay
Objective: To evaluate the ability of an H4R antagonist to inhibit histamine-induced eosinophil migration.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pore size).
-
Histamine (chemoattractant).
-
Test compound (H4R antagonist).
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Cell counting solution (e.g., Trypan blue).
-
Microscope.
Protocol:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend the eosinophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-incubate the eosinophils with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Add histamine to the lower wells of the chemotaxis chamber.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated eosinophil suspension to the upper chamber of the inserts.
-
Incubate the chambers at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
After incubation, remove the inserts and collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of chemotaxis inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value of the test compound.
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a compound by measuring its ability to block histamine-induced intracellular calcium release in H4R-expressing cells.
Materials:
-
Cells stably expressing the human H4 receptor (e.g., HEK293-H4R).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Histamine.
-
Test compound (H4R antagonist).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Protocol:
-
Plate the H4R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add the test compound at various concentrations or vehicle control to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Measure the baseline fluorescence using the plate reader.
-
Inject histamine into the wells to stimulate the H4 receptor.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Determine the inhibitory effect of the test compound by comparing the peak response in the presence of the compound to the control (histamine alone).
-
Calculate the IC50 value of the test compound.
Ovalbumin-Induced Atopic Dermatitis Mouse Model
Objective: To evaluate the in vivo efficacy of an H4R antagonist in a mouse model that mimics key features of atopic dermatitis.
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
Ovalbumin (OVA).
-
Aluminum hydroxide (Alum) as an adjuvant.
-
Test compound (H4R antagonist).
-
Vehicle control.
-
Topical anesthetic (for shaving).
-
Calipers for measuring ear thickness.
-
Materials for histological analysis (formalin, paraffin, H&E stain).
-
ELISA kits for measuring serum IgE levels.
Protocol:
-
Sensitization Phase:
-
On days 0 and 7, sensitize the mice by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in Alum.
-
-
Challenge Phase:
-
One week after the final sensitization (day 14), shave the dorsal skin of the mice.
-
Apply a solution of OVA (e.g., 1% in saline) topically to the shaved back and the surface of one ear three times a week for two to three weeks.
-
-
Treatment:
-
Administer the H4R antagonist or vehicle control to the mice daily via the desired route (e.g., oral gavage) starting from the first day of the challenge phase.
-
-
Evaluation of Atopic Dermatitis-like Symptoms:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, dryness) weekly using a standardized scoring system.
-
Ear Thickness: Measure the thickness of the OVA-challenged ear weekly using calipers.
-
Scratching Behavior: Observe and count the number of scratching bouts for a defined period (e.g., 30 minutes) after the challenge.
-
-
Terminal Analysis (at the end of the study):
-
Serum IgE: Collect blood samples and measure the levels of total and OVA-specific IgE by ELISA.
-
Histology: Euthanize the mice, collect the challenged skin and ear tissue, fix in formalin, embed in paraffin, and perform H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.
-
Conclusion
H4R antagonists have demonstrated anti-inflammatory effects in preclinical models and early clinical trials for atopic dermatitis. While the development of some candidates has been halted due to safety concerns or lack of efficacy on pruritus, the promising results on skin inflammation suggest that targeting the H4R remains a viable strategy. The protocols and data presented here provide a comprehensive resource for researchers and drug developers working to advance novel H4R-targeted therapies for at-risk patients. Further research is warranted to identify H4R antagonists with an optimal efficacy and safety profile for the treatment of atopic dermatitis.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 3. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of H4R Antagonists in Murine Models of Allergy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for allergic diseases. Unlike the well-known histamine H1 receptor (H1R), which is primarily associated with acute allergic symptoms, the H4R is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[1] Its activation is implicated in the modulation of immune responses and inflammatory processes underlying chronic allergic conditions. Consequently, H4R antagonists are being extensively investigated for their potential to treat a range of allergic disorders, such as asthma, atopic dermatitis, and pruritus.[2][3] This document provides detailed application notes and protocols for utilizing H4R antagonists in various murine models of allergy.
H4R Signaling in Allergic Inflammation
Activation of the H4R by histamine initiates a cascade of intracellular signaling events that contribute to the allergic inflammatory response. This G protein-coupled receptor primarily signals through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Downstream of this, several key signaling pathways are activated, including the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) pathways.[1] These pathways play crucial roles in cell proliferation, differentiation, and the expression of pro-inflammatory cytokines and chemokines.[1] Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway has also been implicated in H4R-mediated activation of NF-κB, a critical transcription factor for inflammatory gene expression.
The culmination of these signaling events in immune cells includes chemotaxis of mast cells and eosinophils, degranulation, and the release of pro-inflammatory mediators, thereby amplifying the allergic response.
References
Application Note: In Vivo Assessment of Histamine H4 Receptor Antagonist Potency
Introduction
The histamine H4 receptor (H4R) is a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its activation is linked to inflammatory responses and immunomodulation.[1][3] H4R antagonists have demonstrated therapeutic potential in a variety of preclinical models of inflammatory and autoimmune diseases, such as dermatitis, asthma, allergic rhinitis, and arthritis.[4] Consequently, robust in vivo protocols are essential for determining the potency and efficacy of novel H4R antagonists for drug development.
This document provides detailed protocols for assessing the in vivo potency of H4R antagonists using established murine models of inflammation and pruritus. These models are critical for evaluating the therapeutic potential of these compounds and for understanding their mechanism of action.
H4R Signaling Pathway
The H4R is coupled to the Gi/o family of G proteins. Upon histamine binding, the receptor activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This activation also stimulates the mitogen-activated protein kinase (MAPK) cascade and promotes intracellular calcium mobilization, contributing to cellular responses like chemotaxis and cytokine release.
Experimental Protocols
Two common in vivo models for assessing H4R antagonist potency are the zymosan-induced peritonitis model for inflammation and the hapten-induced dermatitis model for pruritus and chronic inflammation.
Zymosan-Induced Peritonitis in Mice (Acute Inflammation Model)
This model evaluates the ability of an H4R antagonist to inhibit acute inflammatory responses, specifically neutrophil infiltration, which is known to be mast cell-dependent.
Materials:
-
H4R antagonist (e.g., JNJ 7777120)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Male BALB/c mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Peritoneal lavage buffer (PBS with 2 mM EDTA)
-
Turk's solution (for cell counting)
-
FACS buffer and antibodies for neutrophil identification (e.g., anti-Ly6G)
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Antagonist Administration: Administer the H4R antagonist or vehicle control to the mice via the desired route (e.g., oral gavage (p.o.) or subcutaneous (s.c.) injection). The timing should be based on the compound's pharmacokinetic profile (typically 30-60 minutes before zymosan injection).
-
Induction of Peritonitis: Inject zymosan A (e.g., 1 mg in 0.5 mL sterile PBS) intraperitoneally (i.p.) into each mouse.
-
Cell Collection: At a specified time point post-zymosan injection (e.g., 4 hours), euthanize the mice.
-
Peritoneal Lavage: Expose the peritoneal cavity and wash with 5 mL of cold peritoneal lavage buffer. Collect the fluid.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal fluid using a hemocytometer and Turk's solution.
-
Differential Cell Count: Perform a differential cell count to specifically quantify neutrophils, either by cytospin preparations stained with a Romanowsky-type stain or by flow cytometry using neutrophil-specific markers.
Data Analysis: Calculate the percentage of inhibition of neutrophil infiltration for the antagonist-treated groups compared to the vehicle-treated group. Determine the ED50 value (the dose that produces 50% of the maximal inhibitory effect).
Hapten-Induced Chronic Dermatitis and Pruritus in Mice
This model is used to assess the efficacy of H4R antagonists on both skin inflammation and itch, which are key features of atopic dermatitis.
Materials:
-
H4R antagonist (e.g., JNJ 7777120)
-
Hapten (e.g., 2,4,6-trinitrochlorobenzene - TNCB or picryl chloride)
-
Acetone and olive oil solution
-
NC/Nga or HR-1 mice
-
Video recording equipment for behavioral analysis
-
Tools for skin sample collection and processing (biopsy punches, RNA extraction kits, histology reagents)
Procedure:
-
Sensitization: Apply a solution of the hapten to the shaved abdomen or back of the mice.
-
Challenge (Induction of Dermatitis): After a sensitization period (e.g., 5-7 days), repeatedly apply a lower concentration of the hapten to the same skin area or the ears to induce chronic inflammation and pruritus. This is typically done several times a week for several weeks.
-
Antagonist Treatment: Begin daily administration of the H4R antagonist or vehicle after the initial challenges, once dermatitis is established.
-
Assessment of Pruritus:
-
Place mice individually in observation cages and record their behavior for a set period (e.g., 30-60 minutes) after the daily challenge and treatment.
-
A blinded observer will count the number of scratching bouts.
-
-
Assessment of Skin Inflammation:
-
Score the severity of skin lesions (e.g., erythema, edema, excoriation) at regular intervals.
-
Measure ear thickness with a caliper.
-
At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for measuring cytokine/chemokine mRNA levels (e.g., IL-4, TARC/CCL17) via qRT-PCR.
-
Data Analysis: Compare the scratching behavior, clinical skin scores, ear thickness, and inflammatory markers between the antagonist-treated and vehicle-treated groups.
Data Presentation: In Vivo Potency of H4R Antagonists
The potency of H4R antagonists is typically reported as the dose required to achieve a 50% effect (ED50). The following table summarizes reported in vivo data for the well-characterized antagonist JNJ 7777120.
| Compound | Animal Model | Species | Route | Endpoint Measured | Potency / Dose | Reference |
| JNJ 7777120 | Zymosan-Induced Peritonitis | Mouse | s.c. | Neutrophil Infiltration | Significant block at 10 mg/kg | |
| JNJ 7777120 | Carrageenan-Induced Pleurisy | Rat | Intrapleural | Reduction of inflammatory parameters | Marked reduction at 5-10 mg/kg | |
| JNJ 7777120 | TNCB-Induced Dermatitis | Mouse | p.o. | Reduction in scratching behavior | Dose-dependent reduction at 10 & 30 mg/kg | |
| JNJ 7777120 | LPS-Induced TNF-α Production | Mouse | p.o. | Inhibition of TNF-α | Inhibition observed (dose not specified) | |
| JNJ 7777120 | FITC-Induced Skin Inflammation | Mouse | Not specified | Reduction in ear edema, inflammation | Significant reduction (dose not specified) |
Conclusion
The protocols described provide a framework for the in vivo evaluation of H4R antagonist potency. The zymosan-induced peritonitis model is a rapid and effective screen for acute anti-inflammatory activity, while the chronic dermatitis model offers deeper insights into the compound's potential for treating complex skin disorders involving both inflammation and pruritus. The selection of the appropriate model and endpoints is crucial for characterizing the pharmacological profile of new H4R antagonists and advancing them toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of a selective histamine H₄R antagonist on inflammation in a model of carrageenan-induced pleurisy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with H4R Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R) is a key player in the modulation of immune and inflammatory responses.[1] Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, dendritic cells (DCs), and natural killer (NK) cells, H4R has emerged as a promising therapeutic target for a variety of inflammatory disorders such as asthma, allergic rhinitis, and atopic dermatitis.[2][3] H4R antagonists are compounds that block the activity of the H4 receptor, thereby mitigating the pro-inflammatory effects of histamine. Flow cytometry is an indispensable tool for dissecting the cellular mechanisms underlying the immunomodulatory effects of H4R antagonists. This document provides detailed application notes and protocols for the flow cytometric analysis of various immune cell populations in response to treatment with H4R antagonists.
Featured H4R Antagonist: JNJ7777120
A widely used tool compound in preclinical research is JNJ7777120, a potent and selective H4R antagonist.[4][5] It exhibits high affinity for the H4 receptor (Ki = 4.5 nM) and demonstrates over 1000-fold selectivity against other histamine receptor subtypes. JNJ7777120 has been instrumental in elucidating the role of H4R in various inflammatory models and is orally bioavailable in several species.
H4R Signaling Pathway in Immune Cells
Activation of the H4R, a G protein-coupled receptor (GPCR), primarily initiates signaling through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, cytokine release, and modulation of T cell differentiation.
Experimental Workflow for Flow Cytometry Analysis
A typical workflow for assessing the impact of an H4R antagonist on immune cells involves isolating the cells, treating them with the antagonist, stimulating them if necessary, staining with fluorescently-labeled antibodies, and finally, acquiring and analyzing the data on a flow cytometer.
Data Presentation: Quantitative Effects of H4R Antagonists on Immune Cells
The following tables summarize the quantitative effects of H4R antagonists on various immune cell populations and functions as determined by flow cytometry.
Table 1: Effect of H4R Antagonist on T Cell Subsets in a Mouse Model of EAE
| Cell Population | Marker | Control (% of CD4+ cells) | H4R Antagonist Treated (% of CD4+ cells) | Fold Change |
| Th1 | IFN-γ+ | ~18% | ~8% | ↓ 2.25 |
| Th1 | T-bet+ | ~20% | ~9% | ↓ 2.22 |
| Th9 | IL-9+ | ~15% | ~7% | ↓ 2.14 |
| Th9 | IRF4+ | ~16% | ~8% | ↓ 2.00 |
| Th17 | IL-17A+ | ~17% | ~8% | ↓ 2.13 |
| Th17 | RORγt+ | ~19% | ~9% | ↓ 2.11 |
| Treg | TGF-β1+ | ~9% | ~18% | ↑ 2.00 |
| Treg | Foxp3+ | ~8% | ~17% | ↑ 2.13 |
Data derived from a study using the H4R antagonist JNJ 10191584 in a murine model of experimental autoimmune encephalomyelitis (EAE). Percentages are approximate values based on graphical representations in the source material.
Table 2: Effect of H4R Antagonist JNJ7777120 on Eosinophil Function
| Assay | Stimulus | JNJ7777120 IC50 |
| Chemotaxis | Histamine (1 µM) | 86 nM |
| Shape Change | Histamine (1 µM) | 300 nM |
| Adhesion Molecule Upregulation (CD11b/CD18, ICAM-1) | Histamine (1 µM) | Effective at 10 µM |
Table 3: Effect of H4R Antagonist JNJ7777120 on Dendritic Cell (DC) and Mast Cell Function
| Cell Type | Function | Effect of JNJ7777120 |
| Dendritic Cells | Inhibition of allergen-specific T cell proliferation | JNJ7777120 inhibited the capacity of DCs to induce T cell proliferation. |
| Dendritic Cells | Cytokine Production (TNF-α, IL-12) | JNJ7777120 blocked the H4R-induced downregulation of TNF-α and IL-12. |
| Mast Cells | IgE-induced FcεRI upregulation | Inhibited by H4R antagonist during the IgE sensitization phase. |
| Mast Cells | Histamine-induced chemotaxis and calcium influx | Blocked by JNJ7777120 (10 µM). |
Experimental Protocols
Protocol 1: Analysis of T Cell Subsets in Murine Spleen
This protocol is adapted from a study investigating the effect of an H4R antagonist in a mouse model of EAE.
1. Cell Isolation: a. Euthanize mice and aseptically remove the spleen. b. Prepare a single-cell suspension by gently grinding the spleen between the frosted ends of two microscope slides in RPMI-1640 medium. c. Filter the cell suspension through a 70 µm cell strainer. d. Lyse red blood cells using ACK lysis buffer. e. Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
2. In vitro Treatment (Optional, for ex vivo studies): a. Plate splenocytes at a density of 2 x 10^6 cells/mL. b. Pre-incubate cells with the H4R antagonist (e.g., JNJ7777120, 1-10 µM) for 1 hour. c. Stimulate cells with a mitogen (e.g., PMA and Ionomycin) or specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
3. Antibody Staining: a. Wash cells with FACS buffer (PBS with 2% FBS). b. Stain for surface markers by incubating cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD4) for 30 minutes on ice, protected from light. c. Wash the cells twice with FACS buffer. d. For intracellular cytokine and transcription factor staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. e. Incubate the permeabilized cells with a cocktail of fluorescently-conjugated antibodies against intracellular targets (e.g., anti-IFN-γ, anti-T-bet, anti-IL-17A, anti-RORγt, anti-Foxp3) for 30 minutes at room temperature, protected from light. f. Wash the cells twice with permeabilization buffer. g. Resuspend the cells in FACS buffer for analysis.
4. Flow Cytometry Analysis: a. Acquire samples on a flow cytometer. b. Gate on lymphocytes based on forward and side scatter, then on single cells. c. Gate on CD4+ T cells. d. Analyze the expression of intracellular markers within the CD4+ gate to quantify the percentages of Th1 (IFN-γ+, T-bet+), Th17 (IL-17A+, RORγt+), and Treg (Foxp3+) cells.
Suggested Antibody Panel for T Cell Subsets:
| Marker | Fluorochrome | Purpose |
| CD4 | e.g., PE/Dazzle | Helper T cell lineage marker |
| IFN-γ | e.g., APC/Cyanine7 | Th1 cytokine |
| T-bet | e.g., PE | Th1 transcription factor |
| IL-17A | e.g., PE/Dazzle | Th17 cytokine |
| RORγt | e.g., PE | Th17 transcription factor |
| Foxp3 | e.g., PE | Treg transcription factor |
Protocol 2: Eosinophil Chemotaxis and Adhesion Molecule Expression
This protocol is based on methods used to assess the effect of H4R antagonists on human eosinophils.
1. Eosinophil Isolation: a. Isolate polymorphonuclear leukocytes (PMNLs) from human peripheral blood using density gradient centrifugation. b. Purify eosinophils from the PMNL fraction using negative selection with anti-CD16 immunomagnetic beads.
2. Chemotaxis Assay (Transwell System): a. Resuspend purified eosinophils in assay buffer. b. Add histamine to the lower chamber of a Transwell plate. c. Add the H4R antagonist to both the upper and lower chambers. d. Place the eosinophil suspension in the upper chamber (the Transwell insert). e. Incubate for 1-2 hours at 37°C. f. Count the number of migrated cells in the lower chamber using a flow cytometer by acquiring events for a fixed time period (e.g., 60 seconds).
3. Adhesion Molecule Upregulation: a. Resuspend purified eosinophils in assay buffer. b. Pre-incubate the cells with the H4R antagonist for 15-30 minutes. c. Stimulate the cells with histamine (e.g., 1 µM) for 10-15 minutes at 37°C. d. Stop the reaction by adding cold PBS. e. Stain the cells with fluorescently-conjugated antibodies against adhesion molecules (e.g., anti-CD11b and anti-CD54/ICAM-1) for 30 minutes on ice. f. Wash the cells and analyze by flow cytometry. g. Quantify the upregulation by comparing the mean fluorescence intensity (MFI) of stimulated versus unstimulated cells.
Suggested Antibody Panel for Eosinophil Activation:
| Marker | Fluorochrome | Purpose |
| Siglec-8 | e.g., PE | Eosinophil identification marker |
| CD11b | e.g., FITC | Adhesion molecule (Mac-1) |
| CD54 (ICAM-1) | e.g., APC | Adhesion molecule |
Conclusion
The protocols and data presented herein provide a comprehensive guide for researchers utilizing flow cytometry to investigate the immunomodulatory properties of H4R antagonists. By employing these methods, scientists can effectively characterize the impact of these compounds on a wide array of immune cells, furthering our understanding of H4R biology and accelerating the development of novel therapeutics for inflammatory and autoimmune diseases.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine receptor H4 regulates mast cell degranulation and IgE induced FcεRI upregulation in murine bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Cytokine Profiles After H4R Antagonist Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The histamine H4 receptor (H4R) is a key player in inflammatory and immune responses.[1] Its expression on various immune cells, including mast cells, eosinophils, T cells, and dendritic cells, makes it an attractive therapeutic target for a range of inflammatory disorders such as asthma, allergic rhinitis, and autoimmune diseases.[2][3][4] H4R antagonists have been shown to modulate immune cell function, including the production and release of cytokines.[2] These application notes provide detailed protocols for measuring changes in cytokine profiles following treatment with H4R antagonists in both in vitro and in vivo models.
Key Concepts and Signaling Pathways
Activation of the H4R by histamine on immune cells triggers intracellular signaling cascades that lead to the production and release of various cytokines and chemokines. For instance, in human mast cells, H4R activation can mediate the release of pro-inflammatory cytokines like TNF-α and IL-8 through signaling pathways involving PI3K, ERK, and Ca2+-Calcineurin-NFAT. H4R antagonists are designed to block these downstream effects, thereby reducing the inflammatory response. By measuring the cytokine profile after treatment, researchers can assess the antagonist's efficacy and mechanism of action.
Caption: Simplified H4R signaling pathway leading to cytokine release and its inhibition by an H4R antagonist.
Experimental Protocols
Protocol 1: In Vivo Murine Model of Allergic Airway Inflammation
This protocol is based on studies investigating the therapeutic effects of H4R antagonists on Th2 cytokine-driven airway inflammation.
1.1. Animal Model and Sensitization:
-
Animals: Use Balb/c mice, 6-8 weeks old.
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2.25 mg aluminum hydroxide in a total volume of 200 µL.
-
Challenge: On days 14, 15, and 16, challenge the mice with an aerosol of 1% (w/v) OVA in saline for 20 minutes.
1.2. H4R Antagonist Treatment:
-
Compound: JNJ 7777120 is a commonly used selective H4R antagonist.
-
Dosing: Beginning after the establishment of inflammation (e.g., day 17), administer JNJ 7777120 or vehicle control daily via oral gavage at doses ranging from 5 to 50 mg/kg.
-
Duration: Continue treatment for a specified period, for example, 7-14 days.
1.3. Sample Collection (24 hours after the last dose):
-
Bronchoalveolar Lavage (BAL) Fluid: Euthanize mice and perform a tracheotomy. Lavage the lungs with 1 mL of ice-cold phosphate-buffered saline (PBS). Centrifuge the BAL fluid to pellet cells and collect the supernatant for cytokine analysis.
-
Lung Tissue: Perfuse the lungs with saline, then excise and snap-freeze in liquid nitrogen. Store at -80°C until homogenization.
-
Peripheral Blood: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C.
1.4. Cytokine Measurement:
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify specific cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid supernatant and lung homogenates. Normalize lung homogenate cytokine levels to total protein concentration.
-
Multiplex Immunoassay: For a broader cytokine profile from plasma or BAL fluid, use a bead-based multiplex immunoassay platform (e.g., Luminex) to simultaneously measure a panel of cytokines.
Caption: Experimental workflow for in vivo assessment of H4R antagonists on cytokine profiles.
Protocol 2: In Vitro Human Mast Cell Cytokine Release Assay
This protocol is designed to assess the direct effect of H4R antagonists on cytokine release from a human mast cell line.
2.1. Cell Culture:
-
Cell Line: Culture the human mast cell line LAD2 in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human stem cell factor (SCF).
-
Maintenance: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2.2. H4R Antagonist Treatment:
-
Plating: Seed LAD2 cells in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Pre-incubation: Pre-incubate the cells with the H4R antagonist (e.g., JNJ 7777120 at various concentrations) or vehicle control for 30-60 minutes at 37°C.
2.3. Cell Stimulation:
-
Stimulus: Stimulate the cells with a known H4R agonist (e.g., histamine or a specific H4 agonist) to induce cytokine release.
-
Incubation: Incubate for 6-24 hours at 37°C.
2.4. Sample Collection and Analysis:
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the levels of cytokines of interest (e.g., TNF-α, IL-8) in the supernatant using ELISA or a multiplex immunoassay.
Data Presentation
The following table summarizes representative quantitative data on the effects of H4R antagonist treatment on cytokine levels from various studies.
| Cytokine | Model System | H4R Antagonist (Dose) | Sample Type | Change in Cytokine Level | Reference |
| IL-13 | Murine Asthma Model | JNJ 7777120 (5, 20, 50 mg/kg) | BAL Fluid | Dose-dependent decrease | |
| IL-5 | Murine Asthma Model | JNJ 7777120 (5, 20, 50 mg/kg) | BAL Fluid | Dose-dependent decrease | |
| IL-4 | Murine Asthma Model | JNJ 7777120 (20 mg/kg) | Lymph Node Culture Supernatant | Significant decrease | |
| TNF-α | Rat Cerebral Ischemia | JNJ 7777120 | Plasma | Significant decrease | |
| IL-1β | Rat Cerebral Ischemia | JNJ 7777120 | Plasma | Significant decrease | |
| IL-10 | Rat Cerebral Ischemia | JNJ 7777120 | Plasma | Significant increase | |
| IL-17A | Murine Autism Model | JNJ 7777120 | Brain Tissue | Decrease in mRNA and protein | |
| IL-8 | Human Mast Cells (in vitro) | H4R antagonist | Culture Supernatant | Inhibition of H4R-mediated release | |
| IL-12p70 | Human Monocytes (in vitro) | JNJ 7777120 | Culture Supernatant | Blocked H4R agonist-induced downregulation |
Disclaimer: This document provides generalized protocols and should be adapted based on specific experimental needs and institutional guidelines. Researchers should always adhere to appropriate safety and ethical standards for animal and cell culture work.
References
- 1. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacodynamic Assays for H4R Antagonists in Healthy Volunteers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R) is a key target in the development of novel therapeutics for inflammatory and allergic diseases due to its predominant expression on hematopoietic cells.[1][2] Evaluating the pharmacodynamic (PD) effects of H4R antagonists in healthy volunteers is crucial for early clinical development, providing insights into target engagement, dose-response relationships, and potential efficacy. These application notes provide detailed protocols for key pharmacodynamic assays used to assess the activity of H4R antagonists in a clinical setting.
Key Pharmacodynamic Assays
Several ex vivo and in vivo assays are employed to measure the biological effects of H4R antagonists in healthy volunteers. The most prominent assays include the eosinophil shape change assay, basophil activation test, and cytokine release assays.
Eosinophil Shape Change Assay
The histamine-induced eosinophil shape change assay is a robust and frequently utilized pharmacodynamic biomarker for H4R antagonist activity in clinical studies.[3][4] Eosinophils, which express functional H4 receptors, undergo a rapid and transient change in shape upon stimulation with histamine or H4R agonists.[5] This response is mediated through the Gαi/o G-protein coupled H4R and can be effectively inhibited by H4R antagonists.
Quantitative Data Summary
| Compound | Assay | Agonist | IC50 / Inhibition | Reference |
| JNJ 7777120 | Eosinophil Shape Change | Histamine | IC50: 0.3 µM | |
| JNJ 7777120 | Eosinophil Chemotaxis | Histamine | IC50: 86 nM | |
| Thioperamide | Eosinophil Shape Change | Histamine | IC50: 1.4 µM | |
| Thioperamide | Eosinophil Chemotaxis | Histamine | IC50: 519 nM | |
| JNJ 39758979 | Eosinophil Shape Change | Histamine | Statistically significant inhibition at concentrations >100 nM | |
| Izuforant | Eosinophil Shape Change | Imetit | IC50: 65.1–72.2 nM (in vitro) |
Experimental Protocol: Eosinophil Shape Change Assay
-
Blood Collection: Collect whole blood from healthy volunteers at specified time points before and after administration of the H4R antagonist or placebo. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA).
-
Eosinophil Stimulation:
-
Aliquot whole blood samples.
-
Add a selective H4R agonist (e.g., imetit or histamine) at a predetermined optimal concentration (e.g., EC50) to induce eosinophil shape change. A vehicle control should also be included.
-
Incubate the samples for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Red Blood Cell Lysis and Fixation:
-
Stop the reaction by adding a lysis/fixation buffer (e.g., FACS Lysing Solution).
-
Incubate for a sufficient time to lyse red blood cells while preserving the morphology of white blood cells.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the eosinophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties. Eosinophils have higher SSC than other granulocytes.
-
Measure the change in FSC, which reflects the alteration in cell shape. An increase in FSC indicates cell elongation and shape change.
-
-
Data Analysis:
-
Calculate the percentage of eosinophils that have undergone a shape change in response to the agonist.
-
Determine the extent of inhibition by the H4R antagonist by comparing the response in post-dose samples to pre-dose or placebo-treated samples.
-
H4 Receptor Signaling Pathway
Basophil Activation Test (BAT)
The Basophil Activation Test (BAT) is a functional assay that measures the degranulation of basophils in response to an allergen or stimulus. As basophils also express H4R, this assay can be adapted to assess the inhibitory effect of H4R antagonists on histamine-induced basophil activation. Upregulation of surface markers like CD63 and CD203c is a key indicator of basophil activation.
Experimental Protocol: Basophil Activation Test
-
Blood Collection: Collect fresh whole blood from healthy volunteers in heparinized tubes.
-
Stimulation:
-
Aliquot whole blood into flow cytometry tubes.
-
Add the H4R antagonist at various concentrations or a vehicle control.
-
Pre-incubate for a short period.
-
Add histamine or an H4R agonist to stimulate the basophils. Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer).
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining:
-
Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-CD123) and to detect activation markers (e.g., anti-CD63 and anti-CD203c).
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Perform red blood cell lysis using a gentle lysing solution.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Identify the basophil population based on their specific surface markers.
-
Quantify the percentage of activated basophils (CD63+ and/or CD203c+) in each sample.
-
-
Data Analysis:
-
Compare the percentage of activated basophils in the presence and absence of the H4R antagonist to determine its inhibitory effect.
-
Calculate IC50 values if a dose-response curve is generated.
-
Experimental Workflow: Basophil Activation Test
Cytokine Release Assay
Activation of H4R on various immune cells, including T cells and mast cells, can modulate the release of cytokines. Therefore, measuring the levels of specific cytokines in whole blood or isolated peripheral blood mononuclear cells (PBMCs) following ex vivo stimulation can serve as a pharmacodynamic marker for H4R antagonists.
Experimental Protocol: Cytokine Release Assay
-
Blood/PBMC Preparation:
-
Collect whole blood in heparinized tubes.
-
Optionally, isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Cell Culture and Stimulation:
-
Culture whole blood or PBMCs in the presence of the H4R antagonist or vehicle control.
-
Stimulate the cells with an H4R agonist (e.g., 4-methylhistamine) or a broader stimulus known to be modulated by H4R signaling (e.g., LPS).
-
Incubate for an appropriate duration (e.g., 24-48 hours) to allow for cytokine production and release.
-
-
Supernatant Collection:
-
Centrifuge the samples to pellet the cells.
-
Carefully collect the supernatant containing the secreted cytokines.
-
-
Cytokine Quantification:
-
Measure the concentration of relevant cytokines (e.g., IL-5, IL-13, IL-17, TNF-α, IL-8) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis:
-
Compare the cytokine levels in the antagonist-treated samples to the vehicle-treated controls to determine the inhibitory effect of the compound.
-
Conclusion
The pharmacodynamic assays described provide a robust framework for evaluating the in vivo activity of H4R antagonists in healthy volunteers. The eosinophil shape change assay, in particular, has been successfully implemented in clinical trials as a sensitive and reliable biomarker of H4R engagement. The basophil activation test and cytokine release assays offer additional insights into the broader immunomodulatory effects of H4R antagonism. The selection of appropriate assays and careful execution of these protocols are essential for generating high-quality pharmacodynamic data to guide the clinical development of H4R antagonists.
References
- 1. Histamine H4 receptor antagonists for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 5. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: H4R Antagonist Solubility Issues and Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common solubility challenges encountered during experiments with H4 receptor (H4R) antagonists. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supplementary data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My H4R antagonist won't dissolve in my aqueous buffer. What is the first step?
A1: The initial and most critical step is to create a concentrated stock solution in a suitable organic solvent. Due to their often hydrophobic nature, most H4R antagonists exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common first choice due to its powerful solubilizing properties for a wide range of nonpolar compounds.
Q2: I've dissolved my H4R antagonist in DMSO, but it precipitates when I add it to my aqueous experimental medium. How can I resolve this?
A2: This phenomenon, often called "crashing out," is a frequent issue. Here are several strategies to address it:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, ideally below 1%, as higher concentrations can be cytotoxic or interfere with your assay.
-
Utilize a Co-solvent System: A combination of solvents can sometimes maintain solubility more effectively than a single one. For example, a mixture of DMSO and ethanol might be effective.
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
-
Surfactants: Surfactants like Tween® 80 or sodium lauryl sulfate (SLS) can form micelles that encapsulate the H4R antagonist, aiding its dispersion in aqueous solutions.
-
-
Gentle Heating and Agitation: Warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes prevent precipitation.
Q3: Are there alternative organic solvents to DMSO?
A3: Yes, if DMSO is not suitable for your experiment, you can explore other water-miscible organic solvents such as ethanol, methanol, dimethylformamide (DMF), or dimethylacetamide (DMA). The choice of solvent will depend on the specific H4R antagonist and the tolerance of your experimental system.
Q4: How does pH affect the solubility of my H4R antagonist?
A4: Many H4R antagonists are weakly basic compounds. Their solubility is often pH-dependent, with higher solubility at a lower (more acidic) pH where the molecule is more likely to be protonated and thus more water-soluble. Conversely, in neutral or basic solutions, they are more likely to be in their less soluble, non-ionized form. Therefore, adjusting the pH of your buffer to be below the pKa of your compound can significantly improve its solubility.[1][2][3][4][5]
Q5: My results are inconsistent between experiments. Could solubility be the cause?
A5: Absolutely. Inconsistent solubility can lead to significant variability in experimental outcomes. To ensure consistency:
-
Always prepare fresh dilutions from your stock solution for each experiment.
-
Ensure your stock solution is fully dissolved and homogenous before each use.
-
Visually inspect your final solution for any signs of precipitation or cloudiness before starting your experiment.
Quantitative Solubility Data
The aqueous solubility of H4R antagonists is often low and can be influenced by factors such as pH and the presence of co-solvents. The following table summarizes available solubility data for some common H4R antagonists.
| H4R Antagonist | Solvent | Solubility | Reference(s) |
| JNJ 7777120 | DMSO | Up to 50 mM | |
| JNJ 7777120 | 1 eq. HCl | Up to 100 mM | |
| H4 Receptor antagonist 1 | DMSO | 10 mg/mL (~31.57 mM) |
Note: This table will be updated as more quantitative data becomes available. Researchers are encouraged to determine the solubility of their specific H4R antagonist under their experimental conditions.
Experimental Protocols
Protocol 1: General Method for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of an H4R antagonist in an aqueous buffer.
Materials:
-
H4R antagonist powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Add an excess amount of the H4R antagonist powder to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify the concentration of the dissolved H4R antagonist in the filtrate using a validated analytical method such as HPLC.
Protocol 2: Preparation of an Amorphous Solid Dispersion to Enhance Solubility
This protocol describes the solvent evaporation method for preparing an amorphous solid dispersion, which can significantly improve the dissolution rate and apparent solubility of an H4R antagonist.
Materials:
-
H4R antagonist
-
Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Select a common solvent that can dissolve both the H4R antagonist and the chosen polymer carrier.
-
Prepare a solution by dissolving the H4R antagonist and the polymer in the selected solvent. The drug-to-polymer ratio may need to be optimized (e.g., 1:1, 1:2, 1:5 w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film under vacuum at a controlled temperature to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its amorphous nature (e.g., using XRD or DSC) and dissolution properties.
Protocol 3: Cyclodextrin Complexation for Improved Aqueous Solubility
This protocol outlines a method for preparing an inclusion complex of an H4R antagonist with a cyclodextrin using the freeze-drying (lyophilization) technique.
Materials:
-
H4R antagonist
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Determine the appropriate molar ratio of the H4R antagonist to the cyclodextrin (e.g., 1:1, 1:2).
-
Prepare an aqueous solution of the cyclodextrin.
-
Disperse the H4R antagonist in the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-72 hours to facilitate complex formation.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under vacuum until a dry powder is obtained.
-
The resulting powder is the H4R antagonist-cyclodextrin inclusion complex, which can be tested for its solubility and dissolution rate.
Visualizations
Caption: H4R antagonist blocks the Gαi/o-mediated signaling pathway.
Caption: Experimental workflow for handling H4R antagonist solubility.
Caption: Decision tree for selecting a solubilization strategy.
References
Technical Support Center: Improving H4R Antagonist Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histamine H4 Receptor (H4R) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My H4R antagonist shows high potency in vitro but poor efficacy in vivo. What are the likely causes?
A1: This is a common issue often attributed to poor oral bioavailability. Several factors can contribute to this discrepancy:
-
Low Aqueous Solubility: Many H4R antagonists are lipophilic molecules with poor solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. The cytochrome P450 enzyme system is a major contributor to this effect.
-
Poor Membrane Permeability: The antagonist may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
-
Chemical Instability: The antagonist may degrade in the acidic environment of the stomach.
Q2: What are the initial steps to troubleshoot the poor oral bioavailability of my H4R antagonist?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: Thoroughly characterize the solubility, lipophilicity (LogP), and pKa of your compound. This will help in selecting an appropriate formulation strategy.
-
In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess the intestinal permeability of your antagonist.
-
Metabolic Stability Assessment: Evaluate the stability of your compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
-
Pilot In Vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study in a relevant animal model (e.g., rat, mouse) with a simple formulation (e.g., suspension in carboxymethylcellulose). This will provide baseline data on key PK parameters like Cmax, Tmax, AUC, and half-life.
Q3: What are the main strategies to improve the oral bioavailability of H4R antagonists?
A3: Several formulation and medicinal chemistry approaches can be employed:
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, enhancing its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.
-
Nanoparticle Encapsulation: Encapsulating the antagonist in nanoparticles can protect it from degradation, improve its solubility, and potentially enhance its absorption.
-
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This strategy can be used to overcome various biopharmaceutical challenges, including poor solubility and high first-pass metabolism.
Troubleshooting Guides
Guide 1: Low Aqueous Solubility
Issue: My H4R antagonist has very low solubility in aqueous media, leading to poor dissolution and absorption.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization: Reduces particle size to the micrometer range.
-
Nanonization: Further reduces particle size to the nanometer range, creating a nanosuspension. This dramatically increases the surface area-to-volume ratio.
-
-
Formulation with Solubilizing Excipients:
-
Surfactants: Use surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the drug.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug, increasing its solubility.
-
-
Lipid-Based Formulations (e.g., SEDDS):
-
These formulations consist of oils, surfactants, and cosolvents that spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract, facilitating drug solubilization and absorption.
-
-
Amorphous Solid Dispersions:
-
Prepare a solid dispersion of your antagonist in a hydrophilic polymer (e.g., PVP, HPMC). This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Quantitative Data Summary: Hypothetical Comparison of Formulation Strategies for H4R Antagonist "X"
| Formulation Strategy | Drug Loading (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | N/A | 50 ± 12 | 2.0 | 250 ± 60 | 5 |
| Micronized Suspension | N/A | 150 ± 35 | 1.5 | 900 ± 180 | 18 |
| Nanosuspension | N/A | 450 ± 90 | 1.0 | 3150 ± 550 | 63 |
| SEDDS | 10 | 600 ± 110 | 1.0 | 4200 ± 700 | 84 |
| Solid Dispersion (1:4 drug-to-polymer ratio) | 20 | 550 ± 100 | 1.2 | 3900 ± 650 | 78 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Guide 2: High First-Pass Metabolism
Issue: My H4R antagonist is rapidly metabolized by the liver, resulting in low systemic exposure after oral administration.
Troubleshooting Steps:
-
Prodrug Approach:
-
Design a prodrug that masks the metabolic site of the parent antagonist. The prodrug should be stable in the gastrointestinal tract and be efficiently converted to the active drug in the systemic circulation.
-
-
Co-administration with a Metabolic Inhibitor:
-
In preclinical studies, co-administration with a known inhibitor of the metabolizing enzyme (e.g., a cytochrome P450 inhibitor) can help to confirm the extent of first-pass metabolism. Note: This is generally not a viable long-term clinical strategy due to the risk of drug-drug interactions.
-
-
Nanoparticle-based Delivery:
-
Encapsulating the drug in nanoparticles can alter its absorption pathway, potentially reducing its exposure to metabolic enzymes in the gut wall and liver.
-
Quantitative Data Summary: Hypothetical PK Parameters of H4R Antagonist "Y" and its Prodrug
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Antagonist "Y" | 80 ± 20 | 1.5 | 400 ± 90 | 8 |
| Prodrug of "Y" | 400 ± 75 | 2.0 | 2800 ± 500 | 56 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve the H4R antagonist in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) to a final concentration of 1 mg/mL.
-
Oral (PO) Formulation: Prepare the desired formulation (e.g., suspension, SEDDS, nanosuspension) at a concentration of 5 mg/mL.
-
-
Dosing:
-
IV Administration: Administer a single dose of 1 mg/kg via the tail vein.
-
PO Administration: Administer a single dose of 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the H4R antagonist in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER of the Caco-2 cell monolayers to ensure their integrity.
-
Permeability Study:
-
Add the H4R antagonist solution (in a transport buffer) to the apical (A) side of the Transwell® insert.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
Also, perform the experiment in the B-to-A direction to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the H4R antagonist in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
Caption: Troubleshooting workflow for poor in vivo efficacy of H4R antagonists.
This technical support center provides a starting point for addressing the common challenges associated with improving the bioavailability of H4R antagonists. For further assistance, please consult the relevant scientific literature or contact a specialist in drug formulation and pharmacokinetics.
Technical Support Center: Off-Target Effects of Third-Generation H4R Antagonists
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects of third-generation histamine H4 receptor (H4R) antagonists in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are third-generation H4R antagonists and why is understanding their off-target effects crucial?
A1: Third-generation H4R antagonists are compounds developed with improved selectivity and pharmacokinetic properties compared to earlier generations. Examples include toreforant, JNJ-39758979, and adriforant (ZPL-3893787). While designed for high H4R affinity, no drug is perfectly specific. Off-target interactions, where the antagonist binds to unintended receptors or enzymes, can lead to unexpected experimental results, misinterpretation of data, and potential safety liabilities.[1][2][3] Identifying and understanding these off-target effects is critical for accurate preclinical assessment and predicting potential clinical side effects.
Q2: What are some known off-target effects or adverse events associated with third-generation H4R antagonists?
A2: Clinical trials have revealed potential off-target liabilities for some third-generation H4R antagonists. For instance, JNJ-39758979 was associated with drug-induced agranulocytosis, a serious blood disorder, which is likely an off-target effect.[4] Toreforant has been linked to QT prolongation, suggesting an interaction with cardiac ion channels, and has also been shown to inhibit the muscarinic M1 receptor at higher concentrations.[2] Adriforant's clinical development was discontinued, though specific off-target effects are less publicly detailed. These findings underscore the importance of comprehensive off-target profiling.
Q3: My experiment with a third-generation H4R antagonist is showing unexpected results (e.g., cytotoxicity, unexpected signaling). How can I determine if this is an off-target effect?
A3: Unexpected results can arise from a variety of factors, including off-target pharmacology. A systematic approach to troubleshooting is recommended. First, confirm the identity and purity of your compound. Second, perform a comprehensive literature search for known off-target activities of your specific antagonist. Third, consider performing a broad off-target screening assay, such as a radioligand binding panel against a range of G-protein coupled receptors (GPCRs), kinases, and ion channels. Comparing the off-target "hit" profile with the observed phenotype can provide valuable insights. Additionally, using a structurally unrelated H4R antagonist as a control can help differentiate on-target from off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: I am observing significant cell death in my in vitro assay at concentrations where I expect to see H4R antagonism. Is this an on-target or off-target effect?
Answer: While high concentrations of any compound can be cytotoxic, unexpected cell death at presumed therapeutic concentrations warrants investigation for off-target effects. The agranulocytosis observed with JNJ-39758979 in clinical trials highlights the potential for H4R antagonists to have effects on cell viability, likely through off-target mechanisms.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound is correctly identified, pure, and has not degraded.
-
Solubility Issues: Compound precipitation can cause apparent cytotoxicity. See the troubleshooting guide for "Compound Precipitation."
-
Control Experiments:
-
Include a positive control for cytotoxicity to ensure your assay is working correctly.
-
Test a structurally different H4R antagonist. If the cytotoxicity is not observed with the alternative compound, it is more likely an off-target effect of your initial antagonist.
-
Use a cell line that does not express H4R. If cytotoxicity persists, it is a clear indication of an off-target effect.
-
-
Off-Target Profiling: Screen the compound against a panel of common cytotoxicity-related targets, such as a kinase panel or an ion channel panel.
Issue 2: Compound Precipitation in Cell-Based Assays
Question: My H4R antagonist, dissolved in DMSO, precipitates when added to my cell culture media. How can I resolve this?
Answer: Compound precipitation is a common issue, especially with hydrophobic molecules. When a compound dissolved in a high concentration of an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium, it can "crash out" if its aqueous solubility is exceeded. This will lead to an unknown and unquantifiable effective concentration in your experiment.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay.
-
Modify Dilution Method:
-
Perform serial dilutions in your assay buffer or media rather than a single large dilution step.
-
Add the compound stock to the media dropwise while gently vortexing to aid dispersion.
-
-
Increase Solubility:
-
Consider using a different salt form of the compound if available.
-
The use of solubilizing agents like cyclodextrins can be explored, but their potential effects on the assay must be validated.
-
-
Determine Kinetic Solubility: Perform a solubility assay to determine the maximum concentration of your compound that remains in solution under your specific experimental conditions (media, temperature, incubation time). Do not exceed this concentration in your experiments.
Issue 3: Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50/EC50)
Question: My H4R antagonist has a high binding affinity (low nM Ki), but its potency in a functional assay (e.g., calcium mobilization, cAMP) is much lower (µM range). What could be the reason for this?
Answer: Discrepancies between binding and functional data are common and can provide important insights into the compound's pharmacology.
Troubleshooting Steps:
-
Assay Conditions:
-
Competition: In functional assays, the antagonist competes with an agonist. The concentration and affinity of the agonist used will influence the apparent potency of the antagonist. Ensure you are using an appropriate agonist concentration (typically EC50 to EC80).
-
Equilibrium: Radioligand binding assays are typically run to equilibrium. Functional assays, especially those measuring transient responses like calcium flux, may not reach equilibrium, which can affect the perceived potency of the antagonist.
-
-
Functional Selectivity (Biased Agonism): The antagonist might be "biased," meaning it affects one signaling pathway (e.g., G-protein activation) differently than another (e.g., β-arrestin recruitment). The choice of functional assay readout is therefore critical.
-
Partial Agonism/Inverse Agonism: Some compounds classified as antagonists may exhibit weak partial agonist or inverse agonist activity, which can complicate the interpretation of functional data, especially at high concentrations.
-
Cellular Factors: High receptor expression levels in transfected cell lines can lead to a "receptor reserve," which can cause a rightward shift in the antagonist's dose-response curve in functional assays.
Data Presentation: Off-Target Profiles of Third-Generation H4R Antagonists
The following tables summarize the known on-target and off-target activities of selected third-generation H4R antagonists. It is important to note that a lack of reported off-target activity does not confirm its absence, but rather that it was not observed in the specific screening panels used.
Table 1: Toreforant - On-Target and Off-Target Activities
| Target | Assay Type | Species | Potency (Ki/IC50) | Reference(s) |
| H4R | Radioligand Binding | Human | 8.4 nM (Ki) | |
| H3R | Radioligand Binding | Human | Weak affinity | |
| H1R | Radioligand Binding | Human | > 10,000 nM (Ki) | |
| H2R | Radioligand Binding | Human | > 1,000 nM (Ki) | |
| Muscarinic M1 Receptor | Radioligand Binding | Human | 56% inhibition @ 1 µM | |
| hERG Channel | Electrophysiology | Human | QT prolongation observed clinically |
Table 2: JNJ-39758979 - On-Target and Off-Target Activities
| Target | Assay Type | Species | Potency (Ki/IC50) | Reference(s) |
| H4R | Radioligand Binding | Human | 12.5 nM (Ki) | |
| Other Histamine Receptors | Radioligand Binding | Human | >80-fold selectivity over H1, H2, H3 | |
| Broad Target Panel | Not specified | Not specified | "Excellent selectivity versus other targets" | |
| Hematopoietic Precursors (inferred) | Clinical Observation | Human | Agranulocytosis |
Table 3: Adriforant (ZPL-3893787) - On-Target and Off-Target Activities
| Target | Assay Type | Species | Potency (Ki/IC50) | Reference(s) |
| H4R | Radioligand Binding | Human | Potent and selective | |
| Other Targets | Not specified | Not specified | Generally well-tolerated in clinical trials |
Experimental Protocols
Protocol 1: Comprehensive Off-Target Profiling using Radioligand Binding Assays
This protocol describes a generalized method for screening a third-generation H4R antagonist against a panel of GPCRs to identify potential off-target binding interactions.
Objective: To determine the binding affinity (Ki) of a test compound for a broad range of GPCRs.
Materials:
-
Test compound (H4R antagonist) dissolved in 100% DMSO.
-
Membrane preparations from cells expressing the target off-target GPCRs.
-
Specific radioligands for each GPCR target.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for each target).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Cell harvester for rapid filtration.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 10-50 µg of protein per well).
-
Radioligand at a concentration near its Kd value for the specific receptor.
-
Varying concentrations of the test compound.
-
-
Controls:
-
Total Binding: Wells containing membrane, radioligand, and assay buffer (no test compound).
-
Non-specific Binding (NSB): Wells containing membrane, radioligand, and a saturating concentration of a known unlabeled ligand for that specific receptor.
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Technical Support Center: H4R Antagonist In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting in vivo experiments with Histamine H4 Receptor (H4R) antagonists.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with H4R antagonists, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing a lack of efficacy or inconsistent results with my H4R antagonist?
Possible Causes and Solutions:
-
Suboptimal Dose: The selected dose may be too low to achieve therapeutic concentrations at the target site. It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model and experimental conditions.[1]
-
Inappropriate Route of Administration: The route of administration significantly impacts the bioavailability and pharmacokinetics of the compound. Consider the physicochemical properties of your specific H4R antagonist and the experimental model when selecting the administration route (e.g., oral, subcutaneous, intraperitoneal).
-
Timing of Administration: The timing of antagonist administration relative to the induction of the pathological response is critical. For instance, in some models of atopic dermatitis, the H4R antagonist was effective only when administered during both the sensitization and challenge phases.[2]
-
Compound Stability and Formulation: Ensure the H4R antagonist is properly formulated and stable in the chosen vehicle. Improper storage or formulation can lead to degradation and loss of activity.
-
Species-Specific Differences: The pharmacology of H4R antagonists can vary between species. For example, JNJ7777120 has been reported to have agonistic effects in some transfected cell models, which could translate to unexpected in vivo effects in certain species.[3]
-
Model-Specific Factors: The role of H4R can be highly dependent on the specific inflammatory context and the animal model used. H4R antagonists have shown conflicting results in different atopic dermatitis models.[2] In some asthma models, the efficacy of H4R antagonists was dependent on the presence of LPS.[3]
Question 2: My animals are exhibiting unexpected side effects or adverse events. What could be the cause?
Possible Causes and Solutions:
-
Off-Target Effects: Although many H4R antagonists are highly selective, at higher concentrations, they may interact with other receptors or cellular targets, leading to unforeseen side effects. It is important to use the lowest effective dose and to consult the literature for the selectivity profile of your specific antagonist.
-
Toxicity: Some H4R antagonists have been associated with toxicity in preclinical studies. For instance, JNJ7777120 was found to cause hypoadrenocorticism in rats and dogs, which prevented its clinical development. JNJ 39758979 development was halted due to drug-induced agranulocytosis.
-
Vehicle Effects: The vehicle used to dissolve and administer the antagonist can have its own biological effects. Always include a vehicle-only control group in your experiments to account for any vehicle-induced effects.
-
Interaction with Other Receptors: The H4R can interact with other signaling pathways, such as Toll-like receptor (TLR) signaling. This interaction can lead to complex biological responses that may not be immediately obvious.
Question 3: I am having difficulty with the delivery of the H4R antagonist in my in vivo model. What are some best practices?
Possible Causes and Solutions:
-
Poor Solubility: Many small molecule inhibitors have poor aqueous solubility. The choice of vehicle is critical for ensuring the compound is fully dissolved and bioavailable. Common vehicles for H4R antagonists include 20% hydroxypropyl-β-cyclodextran.
-
Incorrect Administration Technique: Improper administration technique (e.g., incorrect gavage or injection) can lead to variability in dosing and stress to the animals, impacting the experimental outcome. Ensure all personnel are properly trained in the chosen administration method.
-
Pharmacokinetics of the Compound: The half-life of the H4R antagonist will dictate the dosing frequency required to maintain therapeutic levels. Some antagonists, like JNJ7777120, have a short in vivo half-life, which may necessitate more frequent administration.
Frequently Asked Questions (FAQs)
Q1: What are some commonly used H4R antagonists in in vivo research?
A1: Several selective H4R antagonists are frequently used in preclinical animal models. These include JNJ7777120, VUF6002 (also known as JNJ10191584), A-940894, and JNJ 39758979. These compounds have been characterized in various models of inflammation, allergy, and pain.
Q2: In which in vivo models have H4R antagonists shown efficacy?
A2: H4R antagonists have demonstrated anti-inflammatory and immunomodulatory effects in a variety of preclinical models, including:
-
Allergic Rhinitis: JNJ7777120 has been shown to inhibit nasal symptoms in a mouse model of allergic rhinitis.
-
Asthma: H4R antagonists can reduce airway inflammation, goblet cell hyperplasia, and airway hyperreactivity in murine models of asthma.
-
Atopic Dermatitis (AD): H4R antagonists have shown efficacy in reducing pruritus and inflammation in some mouse models of AD. However, results can be conflicting depending on the model and treatment regimen.
-
Inflammatory Pain: H4R antagonists have demonstrated antihyperalgesic effects in models of inflammatory pain, such as carrageenan-induced hyperalgesia.
-
Peritonitis: JNJ7777120 and A-940894 have been shown to reduce neutrophil influx in zymosan-induced peritonitis in mice.
-
Experimental Autoimmune Encephalomyelitis (EAE): The role of H4R in EAE is complex, with some studies showing that H4R antagonists can ameliorate disease, while others report exacerbation.
Q3: What is the mechanism of action of H4R antagonists?
A3: The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells. The H4R is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the mobilization of intracellular calcium. This signaling cascade ultimately modulates immune cell chemotaxis, cytokine production, and other inflammatory responses. H4R antagonists block the binding of histamine to the H4R, thereby inhibiting these downstream signaling events.
Data Presentation
Table 1: In Vivo Dosages of Selective H4R Antagonists in Rodent Models
| Compound | Species | Model | Route of Administration | Dose Range | Reference |
| JNJ7777120 | Mouse | Allergic Rhinitis | Intranasal / Oral | 10-20 mg/kg | |
| Mouse | Asthma | Oral | 20-50 mg/kg | ||
| Mouse | Peritonitis | Oral | 10-100 mg/kg | ||
| Mouse | LPS-induced TNFα production | Oral | 30 mg/kg | ||
| Mouse | EAE | Intraperitoneal | 10 mg/kg | ||
| VUF6002 (JNJ10191584) | Rat | Carrageenan-induced Paw Edema | Subcutaneous | 10 mg/kg | |
| Mouse | EAE | Not Specified | Not Specified | ||
| A-940894 | Mouse | Zymosan-induced Peritonitis | Not Specified | Not Specified | |
| JNJ28307474 | Mouse | Atopic Dermatitis | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies evaluating the anti-inflammatory effects of H4R antagonists.
-
Animal Acclimatization: Acclimatize male Wistar rats to the experimental environment for at least one week prior to the experiment.
-
Drug Administration: Administer the H4R antagonist (e.g., JNJ7777120 at 10 or 30 mg/kg, s.c., or VUF6002 at 10 mg/kg, s.c.) or vehicle 30 minutes prior to the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume or thickness compared to the baseline measurement. Compare the results between the vehicle-treated and antagonist-treated groups using appropriate statistical tests.
Protocol 2: Zymosan-Induced Peritonitis in Mice
This protocol is based on studies investigating the effect of H4R antagonists on neutrophil influx.
-
Animal Acclimatization: Acclimatize male BALB/c mice to the experimental conditions.
-
Drug Administration: Administer the H4R antagonist (e.g., A-940894) or vehicle at the desired dose and route.
-
Induction of Peritonitis: Inject zymosan (e.g., 1 mg in 0.5 mL of sterile saline) intraperitoneally.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4 hours) after zymosan injection, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.
-
Cell Counting and Differentiation: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count the number of neutrophils.
-
Data Analysis: Compare the total number of leukocytes and neutrophils in the peritoneal fluid of antagonist-treated mice to that of vehicle-treated mice.
Mandatory Visualization
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: General In Vivo Experimental Workflow.
Caption: Troubleshooting Decision Tree for H4R Antagonist Efficacy Issues.
References
Technical Support Center: Optimizing H4R Antagonist Dosage for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Histamine H4 Receptor (H4R) antagonists for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my in vivo H4R antagonist study?
A1: Selecting an appropriate starting dose is critical for a successful in vivo study. A multi-faceted approach is recommended:
-
In Vitro to In Vivo Extrapolation (IVIVE): While there isn't a single universal equation to convert an in vitro IC50 to an in vivo dose, you can make an initial estimation. A common starting point is to aim for a plasma concentration in vivo that is a multiple of the in vitro IC50 or Ki value (e.g., 10-50x), considering factors like plasma protein binding. However, this is a rough estimate and must be followed by dose-ranging studies.[1][2]
-
Literature Review: Examine published preclinical studies for the same or similar H4R antagonists in your chosen animal model and disease indication. Pay close attention to the dose ranges that demonstrated efficacy and acceptable safety profiles.
-
Pharmacokinetic (PK) Data: If available, use PK data to determine a dose that achieves a target plasma exposure (AUC) associated with efficacy in previous studies. Consider the compound's half-life to decide on the dosing frequency.[3]
Q2: What are the most common H4R antagonists used in preclinical research?
A2: Several H4R antagonists have been instrumental in preclinical research. The choice of antagonist can depend on the specific research question, as they have different properties. Some of the most frequently used include JNJ7777120, JNJ39758979, and VUF6002.[3][4] It's important to be aware of their individual characteristics, such as JNJ7777120 having a short half-life and JNJ39758979 being associated with agranulocytosis in clinical trials, which may have implications for your study design and interpretation.
Q3: How do I confirm that my H4R antagonist is engaging its target in vivo?
A3: Target engagement can be confirmed using pharmacodynamic (PD) biomarkers. A well-established PD marker for H4R antagonists is the inhibition of histamine- or agonist-induced eosinophil shape change in whole blood ex vivo. Other PD markers can include measuring the downstream effects of H4R antagonism, such as the reduction of specific cytokines (e.g., IL-4, IL-5, IL-13, IL-17) in the target tissue or circulation.
Q4: How often should I dose my H4R antagonist?
A4: The dosing frequency is primarily determined by the pharmacokinetic profile of the antagonist, specifically its half-life (t½) in the chosen animal model. Compounds with a short half-life, like JNJ7777120, may require more frequent administration (e.g., twice daily) or continuous delivery methods to maintain adequate target coverage. In contrast, antagonists with a long half-life, such as JNJ39758979, may be effective with once-daily dosing.
Troubleshooting Guides
Issue 1: Lack of Efficacy in an In Vivo Model
| Potential Cause | Troubleshooting Step |
| Insufficient Dose/Exposure | Conduct a dose-response study to ensure you are using a dose that achieves sufficient target engagement. Measure plasma concentrations of the antagonist to confirm adequate exposure. |
| Poor Bioavailability | If administering orally, consider switching to a different route of administration (e.g., subcutaneous or intraperitoneal injection) to bypass potential absorption issues. |
| Rapid Metabolism/Short Half-Life | Increase the dosing frequency or use a continuous delivery method (e.g., osmotic mini-pumps) to maintain therapeutic concentrations. |
| Species-Specific Pharmacology | The antagonist may have different affinities or functional activities at the H4R of your animal model compared to the human receptor. Confirm the antagonist's potency on the specific species' receptor in vitro. |
| Animal Strain Differences | The pharmacological response to an H4R antagonist can vary between different mouse strains. Be aware of the strain used in literature reports and consider if this may be a factor in your study. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | The antagonist may be interacting with other receptors or proteins. Conduct selectivity profiling against a panel of relevant off-targets. Use a structurally unrelated H4R antagonist to see if the toxicity is recapitulated. |
| On-Target Toxicity | The observed toxicity may be a direct result of H4R antagonism in a particular tissue. Consider reducing the dose or using a more targeted delivery method if possible. |
| Vehicle-Related Toxicity | Run a vehicle-only control group to rule out any adverse effects caused by the formulation used to dissolve the antagonist. |
| Metabolite-Induced Toxicity | A metabolite of the parent compound could be responsible for the toxicity. This often requires specialized toxicology studies to investigate. |
Data Presentation
Table 1: In Vitro Potency of Common H4R Antagonists
| Compound | Species | Assay Type | Potency (Ki or IC50, nM) |
| JNJ7777120 | Human | Radioligand Binding | ~13 |
| Mouse | Eosinophil Shape Change | ~300 (IC50) | |
| JNJ39758979 | Human | Radioligand Binding | 12.5 |
| A-940894 | Human | Radioligand Binding | ~16 |
| Mouse | Ca2+ Mobilization | ~300 (Kb) | |
| VUF6002 | Rat | Radioligand Binding | >100-fold selective for H4R |
Table 2: Preclinical Pharmacokinetic Parameters of Selected H4R Antagonists
| Compound | Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t½ (h) | Bioavailability (%) |
| JNJ39758979 | Human | Oral | 30 | ~4 | ~200 | 124-157 | Good |
| A-940894 | Rat | Oral | 10 | ~2 | ~1000 | ~4 | Good |
| Mouse | Oral | 10 | ~1 | ~500 | ~2 | Good |
Note: Pharmacokinetic parameters can vary significantly based on the study design, formulation, and analytical methods used. This table is for comparative purposes.
Table 3: Reported In Vivo Dose Ranges for H4R Antagonists in Rodent Models
| Compound | Animal Model | Disease/Indication | Dose Range (mg/kg) | Route of Administration |
| JNJ7777120 | Mouse | Allergic Rhinitis | 10-100 | Intranasal / Oral |
| Mouse | Skin Inflammation | 30-100 | Subcutaneous | |
| Mouse | Atopic Dermatitis | 20 | Oral | |
| JNJ39758979 | Mouse | Atopic Dermatitis | 20 | Oral |
| JNJ 10191584 | Mouse | EAE | 6 | Oral |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study
Objective: To determine the effective dose range of an H4R antagonist in a preclinical model.
Methodology:
-
Animal Model: Select a relevant disease model (e.g., OVA-induced allergic dermatitis in mice).
-
Group Allocation: Randomly assign animals to at least 5 groups (n=8-10 per group):
-
Vehicle control
-
Low dose H4R antagonist
-
Mid dose H4R antagonist
-
High dose H4R antagonist
-
Positive control (e.g., a known effective treatment for the model)
-
-
Dose Selection: Base the dose range on in vitro potency, literature data, and preliminary toxicity studies. A logarithmic dose spacing (e.g., 3, 10, 30 mg/kg) is often a good starting point.
-
Drug Administration: Administer the antagonist and vehicle via the chosen route and frequency, based on available PK data.
-
Endpoint Measurement: At the study endpoint, measure relevant efficacy parameters (e.g., ear swelling, inflammatory cell infiltration, scratching behavior, cytokine levels in the tissue).
-
Data Analysis: Plot the dose (on a log scale) against the measured response. Use non-linear regression to fit a sigmoidal dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
Protocol 2: Ex Vivo Eosinophil Shape Change Assay (Pharmacodynamic Marker)
Objective: To assess the in vivo target engagement of an H4R antagonist.
Methodology:
-
Blood Collection: At various time points after in vivo administration of the H4R antagonist, collect whole blood from the animals into EDTA-containing tubes.
-
Ex Vivo Stimulation: Aliquots of whole blood are incubated with a specific H4R agonist (e.g., imetit or histamine) or a vehicle control for a short period (e.g., 10 minutes at 37°C).
-
Cell Fixation: The reaction is stopped by adding a fixative solution.
-
Flow Cytometry Analysis: The change in eosinophil shape is measured by flow cytometry, typically as an increase in forward scatter (FSC). Eosinophils are identified based on their characteristic autofluorescence.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced shape change in blood from antagonist-treated animals compared to vehicle-treated animals. This provides a measure of H4R occupancy and functional antagonism.
Protocol 3: Measurement of Cytokines in Skin Tissue
Objective: To measure the effect of H4R antagonism on inflammatory mediators at the site of inflammation.
Methodology:
-
Tissue Collection: At the end of the in vivo study, euthanize the animals and collect the inflamed skin tissue. Snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Tissue Homogenization: Homogenize the frozen tissue samples in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each homogenate using a standard protein assay (e.g., BCA).
-
Cytokine Measurement: Use a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, IL-17).
-
Data Analysis: Normalize the cytokine concentrations to the total protein concentration for each sample. Compare the cytokine levels between the different treatment groups.
Mandatory Visualizations
Caption: H4R signaling pathways and points of antagonist intervention.
Caption: Experimental workflow for H4R antagonist dose optimization.
Caption: Troubleshooting logic for lack of efficacy in H4R antagonist studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Selective H4R Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on selective H4 Receptor (H4R) antagonists.
Frequently Asked Questions (FAQs)
Q1: We are observing poor selectivity of our lead compound against the H3 receptor. What are the common reasons and how can we troubleshoot this?
A1: Cross-reactivity with the histamine H3 receptor (H3R) is a significant challenge due to the high homology between the H3R and H4R binding sites.[1][2] Key amino acid residues involved in ligand binding are conserved between the two receptors, which can lead to dual-target antagonists.[2]
Troubleshooting Steps:
-
Structural Analysis: Compare the binding pocket of your compound with known selective H4R antagonists. The presence of a 2-aminopyrimidine scaffold is a common feature in many selective H4R antagonists.[3]
-
Binding Assays: Perform competitive binding assays using radiolabeled ligands for both H4R and H3R to quantify the affinity (Ki) for each receptor. This will provide a selectivity ratio.
-
Functional Assays: Use cell-based functional assays (e.g., cAMP measurement or calcium mobilization) for both H4R and H3R to determine if the compound acts as an antagonist, agonist, or inverse agonist at each receptor.[4] H4R activation typically leads to a decrease in cAMP levels.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to identify key structural motifs that enhance H4R selectivity while reducing H3R affinity.
Q2: Our H4R antagonist shows good in vitro potency but poor efficacy in our in vivo animal models. What could be the issue?
A2: This is a common problem that can arise from several factors, including species differences in receptor pharmacology and poor pharmacokinetic properties of the compound.
Troubleshooting Steps:
-
Species-Specific Pharmacology: Be aware that the pharmacology of H4R ligands can differ significantly between species. For instance, JNJ7777120 acts as a partial inverse agonist at the human H4R but as a partial agonist at the rat and mouse H4R. It's crucial to characterize the pharmacological profile of your compound on the specific species being used for in vivo studies.
-
Pharmacokinetic Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of your compound. Poor oral bioavailability, rapid metabolism, or a short in vivo half-life can limit its efficacy. For example, the well-known H4R antagonist JNJ7777120 has a short in vivo half-life, which has prevented its advancement into clinical studies.
-
Blood-Brain Barrier (BBB) Penetration: If your therapeutic target is within the central nervous system (CNS), ensure your compound can effectively cross the BBB. Some H4R antagonists are lipophilic and can readily cross the BBB. Conversely, if CNS effects are undesirable, limited BBB penetration is advantageous. P-glycoprotein (P-gp) can also limit brain penetration of some compounds.
Q3: We are observing unexpected side effects in our preclinical studies that don't seem to be related to H4R antagonism. How do we investigate this?
A3: Unexpected side effects may be due to off-target effects, where the compound interacts with other receptors or proteins in the body. It's also possible to have on-target adverse reactions if the H4R is expressed in tissues where its modulation leads to undesired effects.
Troubleshooting Steps:
-
Broad Panel Off-Target Screening: Screen your compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions.
-
Investigate Known Liabilities: Some H4R antagonists have been associated with specific toxicities. For example, JNJ7777120 caused hypoadrenocorticism in rats and dogs, and JNJ39758979 was terminated due to drug-induced agranulocytosis. Consider if the observed side effects align with known liabilities of similar chemical scaffolds.
-
Dose-Response Relationship: Evaluate if the side effects are dose-dependent. Minimizing the dose can sometimes mitigate adverse drug reactions.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Functional Assays
| Symptom | Possible Cause | Troubleshooting Action |
| High variability between replicate wells. | Cell health issues or inconsistent cell seeding. | Ensure proper cell culture techniques, check for contamination, and use a consistent cell seeding density. |
| No response or weak response to H4R agonists. | Low H4R expression in the cell line. | Verify H4R expression using qPCR or Western blot. Consider using a cell line with higher or induced H4R expression. |
| Agonist shows antagonist activity or vice versa. | Ligand-specific functional selectivity (biased agonism). | The ligand may be stabilizing a receptor conformation that preferentially activates a specific signaling pathway. Investigate multiple downstream signaling pathways (e.g., β-arrestin recruitment in addition to G-protein signaling). |
Guide 2: Challenges in In Vivo Efficacy Models
| Symptom | Possible Cause | Troubleshooting Action |
| Lack of efficacy in an inflammation model. | Inappropriate animal model or timing of drug administration. | Ensure the chosen animal model is relevant to the H4R-mediated pathology. Optimize the timing and dose of the antagonist relative to the inflammatory challenge. |
| Conflicting results with previously published data using the same antagonist. | Differences in experimental protocols or animal strains. | Carefully review and align experimental protocols, including the vehicle used, route of administration, and animal strain. |
| Exacerbation of disease in an autoimmune model. | Complex role of H4R in immune modulation. | In some models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), H4R antagonism has been shown to worsen the disease. This highlights the complex immunomodulatory role of H4R. |
Data Presentation
Table 1: Selectivity Profile of Common H4R Antagonists
| Compound | H4R Affinity (Ki, nM) | H3R Affinity (Ki, nM) | Selectivity (H3R/H4R) | Species | Reference |
| JNJ7777120 | 13 | >10,000 | >770 | Human | --INVALID-LINK-- |
| Toreforant | 23 | >1,000 | >43 | Human | --INVALID-LINK-- |
| JNJ39758979 | 1.8 | >1,000 | >550 | Human | --INVALID-LINK-- |
Table 2: In Vivo Dosages of JNJ7777120 in Rodent Models
| Animal Model | Species | Dose (mg/kg) | Route | Effect | Reference |
| Peritonitis | Mouse | 10, 30, 100 | i.p. | Reduced neutrophil influx | --INVALID-LINK-- |
| Allergic Airway Inflammation | Mouse | 20 | i.p. | Inhibited T-cell infiltration and Th2 cytokines | --INVALID-LINK-- |
| Carrageenan-induced Paw Edema | Rat | 10, 30 | s.c. | Reduced paw edema | --INVALID-LINK-- |
| Transient Cerebral Ischemia | Rat | 1 | i.p. | Reduced infarct volume | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is used to evaluate the anti-inflammatory effects of H4R antagonists.
-
Animals: Male Wistar rats (200-250 g) are used.
-
Materials:
-
H4R antagonist (e.g., JNJ7777120)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatize rats to the testing environment.
-
Administer the H4R antagonist (e.g., 10 or 30 mg/kg, s.c.) or vehicle 30 minutes before the carrageenan injection.
-
Measure the baseline paw volume or thickness.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage reduction in paw edema is calculated by comparing the antagonist-treated group with the vehicle-treated group.
-
Protocol 2: In Vitro Chemotaxis Assay
This assay assesses the ability of an H4R antagonist to block the migration of immune cells towards a chemoattractant.
-
Cells: Use cells that express H4R, such as eosinophils or mast cells.
-
Materials:
-
H4R antagonist
-
H4R agonist (e.g., histamine or 4-methylhistamine)
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Assay buffer
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of the H4R antagonist or vehicle.
-
Place the H4R agonist in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the plate to allow cell migration through the porous membrane.
-
Quantify the number of migrated cells in the lower chamber using a cell counter or a viability assay.
-
Calculate the IC50 value of the antagonist for inhibiting chemotaxis.
-
Visualizations
Caption: H4R G-protein-coupled signaling pathways.
Caption: Workflow for H4R antagonist development.
Caption: Troubleshooting poor in vivo efficacy.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azines as histamine H4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct signalling pathways of murine histamine H1- and H4-receptors expressed at comparable levels in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Stability of Novel H4R Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges associated with determining the metabolic stability of novel histamine H4 receptor (H4R) antagonists.
FAQs: Key Concepts in H4R Antagonist Metabolic Stability
Q1: What is metabolic stability and why is it a critical parameter for H4R antagonists?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. For H4R antagonists, which are being investigated for inflammatory conditions like atopic dermatitis, a high degree of metabolic stability is often desirable to ensure a longer duration of action and reduce the frequency of dosing. Conversely, very low metabolic stability can lead to rapid clearance from the body, insufficient therapeutic exposure, and the formation of potentially toxic metabolites. Therefore, assessing metabolic stability early in the drug discovery process is crucial for selecting and optimizing viable clinical candidates.
Q2: What are the primary in vitro models used to assess the metabolic stability of H4R antagonists?
A2: The most common in vitro systems are derived from the liver, the primary site of drug metabolism. These include:
-
Liver Microsomes: These are subcellular fractions containing key Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). They are cost-effective for high-throughput screening of CYP-mediated metabolism.
-
S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic reactions.
-
Hepatocytes (Liver Cells): These provide the most comprehensive in vitro model as they contain a full suite of Phase I and Phase II enzymes, as well as transporters, in an intact cellular environment. They are considered the "gold standard" for predicting in vivo hepatic clearance.
Q3: What are the key parameters derived from in vitro metabolic stability assays?
A3: The primary outcomes are the compound's half-life (t½) and its intrinsic clearance (CLint).
-
Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%. It is calculated from the elimination rate constant (k).
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is used to predict in vivo hepatic clearance and bioavailability.
Q4: How are novel H4R antagonists typically analyzed and quantified in these assays?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard analytical method. This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the parent drug's disappearance over time, even in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the metabolic stability assessment of novel H4R antagonists.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results Between Replicates or Assays | - Inconsistent pipetting or cell density.- Poor solubility of the H4R antagonist.- Variability in enzyme activity between batches of microsomes or hepatocytes.- Inconsistent incubation times or temperatures. | - Standardize Protocols: Ensure consistent cell density (e.g., 0.5-1.0 x 10^6 cells/mL for hepatocytes) and precise pipetting.- Assess Solubility: Check compound solubility in the final incubation medium. The final DMSO concentration should typically be ≤0.5%.- Use Pooled Reagents: Use pooled liver microsomes or hepatocytes from multiple donors to average out inter-individual variability.- Run Controls: Always include well-characterized positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance) to monitor assay performance and consistency. |
| Low or No Compound Disappearance (Artificially High Stability) | - Low metabolic activity of the enzyme source (e.g., poor hepatocyte viability).- Compound is not a substrate for the enzymes present (e.g., metabolism is non-CYP mediated and not captured in a standard microsomal assay).- The compound is an inhibitor of the metabolizing enzymes.- Insufficient assay duration for a low-turnover compound. | - Check Viability: Ensure hepatocyte viability is high (>80%) post-thaw.- Use Hepatocytes: If using microsomes, switch to a hepatocyte assay to include both Phase I and Phase II enzymes.- Extend Incubation: For suspected low-turnover compounds, extend the incubation time (e.g., up to 4 hours) or consider a hepatocyte relay assay.- No-Cofactor Control: Run a control incubation without the NADPH-regenerating system in microsomal assays. Disappearance in this control suggests non-CYP-mediated degradation. |
| Very Rapid Compound Disappearance (Artificially Low Stability) | - Chemical instability of the compound in the incubation buffer (pH, temperature).- High non-specific binding of the compound to plasticware or cellular components. | - Matrix Stability Control: Incubate the compound in the assay medium without the enzyme source (e.g., heat-inactivated microsomes or no hepatocytes) to assess chemical stability.- Use Low-Binding Materials: Employ low-protein-binding plates and pipette tips.- Assess Recovery: Measure the compound concentration at time zero. A low recovery suggests significant non-specific binding. The inclusion of bovine serum albumin (BSA) in the buffer can sometimes mitigate this. |
| Discrepancy Between Microsomal and Hepatocyte Stability Data | - Compound is primarily cleared by Phase II metabolism (e.g., UGTs), which is absent in standard microsomal assays.- Compound has poor cell permeability, limiting its access to enzymes within hepatocytes.- Active uptake or efflux transporters in hepatocytes are affecting intracellular concentration. | - Analyze Both Systems: This discrepancy provides valuable information. If a compound is stable in microsomes but rapidly cleared in hepatocytes, it strongly suggests clearance by Phase II enzymes or other non-CYP pathways.- Consider Permeability: Assess the compound's physicochemical properties (e.g., LogP, polar surface area) to predict permeability issues. |
Data Presentation: Metabolic Stability of Selected H4R Antagonists
The following table summarizes in vitro metabolic stability data for several H4R antagonists from published literature. This data is intended for comparative and educational purposes. Experimental conditions may vary between studies.
| Compound | Test System | Species | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) | Reference |
| JNJ 7777120 | Liver Microsomes | Human | ~49 | 14.1 | --INVALID-LINK-- |
| JNJ 7777120 | Liver Microsomes | Rat | ~13 | 53.3 | --INVALID-LINK-- |
| JNJ 7777120 | Liver Microsomes | Dog | ~14 | 49.5 | --INVALID-LINK-- |
| Toreforant (JNJ 38518168) | Hepatocytes | Human | >120 | <5.8 | --INVALID-LINK-- |
| A-943931 | Liver Microsomes | Human | >120 | <5.8 | --INVALID-LINK-- |
| Compound 20 (Amidine) | Liver Microsomes | Rat | 39 | 35 | --INVALID-LINK-- |
| Compound 48 (Pyrido[2,3-e]tetrazolo[1,5-a]pyrazine) | Liver Microsomes | Human | >60 | <19.1 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of an H4R antagonist due to Phase I metabolism.
Methodology:
-
Compound Preparation: Prepare a 1 mM stock solution of the H4R antagonist in DMSO. Create a working solution by diluting the stock in acetonitrile or buffer.
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH-regenerating system at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the H4R antagonist working solution to the pre-warmed microsome suspension to a final substrate concentration (e.g., 1 µM).
-
Immediately add the NADPH-regenerating system to start the reaction. The final DMSO concentration should be ≤0.5%.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing & Analysis:
-
Vortex the terminated samples and centrifuge at high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound using a calibrated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of an H4R antagonist in a system containing both Phase I and Phase II enzymes.
Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently (e.g., 100 x g for 10 minutes) to pellet the cells and remove cryopreservant.
-
Resuspend the cell pellet in fresh medium and determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.
-
Dilute the hepatocyte suspension to the desired working concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Compound Preparation: Prepare working solutions of the H4R antagonist and positive controls in pre-warmed incubation medium.
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Initiate the reaction by adding the compound working solution to the hepatocyte suspension.
-
Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO2.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction in the designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge to pellet cell debris and precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal assay.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (cell density in millions of cells/mL). The units will be µL/min/10^6 cells.
-
Mandatory Visualizations
Caption: H4R canonical G-protein signaling and β-arrestin-mediated pathways.
Caption: Experimental workflow for in vitro metabolic stability assays.
Technical Support Center: Addressing Toxicity of H4R Antagonists in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histamine H4 Receptor (H4R) antagonists in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common toxicity issues encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with H4R antagonists in animal models?
A1: The most frequently reported toxicities associated with H4R antagonists are compound-specific. Key examples include:
-
Hypoadrenocorticism: Observed with JNJ 7777120 in rats and dogs.[1]
-
Agranulocytosis: A significant concern with JNJ 39758979, which led to the termination of its clinical development.[1] This is characterized by a severe reduction in neutrophils.
-
QT Prolongation: Toreforant has been associated with QT interval prolongation in preclinical studies in rats and monkeys due to inhibition of the human ether-à-go-go-related gene (hERG) channel.[2]
Q2: Are there any H4R antagonists with a favorable safety profile in preclinical studies?
A2: Some H4R antagonists have demonstrated a good safety profile in preclinical evaluations. For instance, izuforant was found to be safe and well-tolerated in single and multiple ascending dose studies in healthy subjects, with non-clinical toxicology studies supporting its clinical testing.[3] Similarly, toreforant , despite the QT prolongation risk, showed an otherwise excellent safety profile in studies of up to 6 months in rats and 9 months in monkeys.[2] Preclinical toxicity studies for JNJ-39758979 in rats and monkeys for up to 6 and 9 months respectively also indicated an excellent safety profile before the issue of agranulocytosis was identified in human trials.
Q3: What is the mechanism behind JNJ 7777120-induced hypoadrenocorticism?
A3: The precise mechanism is not fully elucidated in the publicly available literature. However, it is a significant toxicity that prevented the advancement of JNJ 7777120 into clinical studies. Evaluating this toxicity involves careful monitoring of adrenal gland weight and histopathology, along with measurements of hormone levels such as ACTH and corticosterone/cortisol. An ACTH stimulation test can also be employed to assess the adrenal gland's functional capacity.
Q4: How can I monitor for potential agranulocytosis in my animal studies with H4R antagonists?
A4: Regular monitoring of complete blood counts (CBCs) is crucial. Key parameters to watch are the absolute neutrophil count (ANC). A significant drop in ANC below the normal range for the species and strain of animal being used would be a red flag. Bone marrow analysis can also be conducted to assess granulopoiesis. The mechanism is often immune-mediated, potentially involving reactive metabolites of the drug.
Q5: What are the off-target effects of H4R antagonists that I should be aware of?
A5: Off-target effects are a potential concern for any drug candidate. For H4R antagonists, it is important to profile them against other histamine receptors (H1R, H2R, H3R) and a broad panel of other receptors, ion channels, and enzymes to assess selectivity. For example, JNJ-39758979 has over 80-fold selectivity over other histamine receptors. The drug-induced agranulocytosis observed with JNJ-39758979 is considered a likely off-target effect.
Troubleshooting Guides
Issue 1: Unexpected animal mortality or severe adverse events at therapeutic doses.
| Possible Cause | Troubleshooting Step |
| Species-Specific Toxicity | Different species can exhibit varied sensitivity to the same compound. Consider conducting preliminary dose-ranging studies in multiple species (e.g., rodents and non-rodents) to identify a suitable model. |
| Off-Target Pharmacology | The antagonist may be interacting with other receptors or biological targets. Perform a comprehensive off-target screening panel to identify potential unintended interactions. |
| Metabolite-Mediated Toxicity | A metabolite of the parent compound could be responsible for the toxicity. Conduct in vitro and in vivo metabolism studies to identify major metabolites and assess their potential toxicity. |
| Formulation/Vehicle Effects | The vehicle used to dissolve or suspend the antagonist may be causing toxicity. Run a vehicle-only control group to rule out this possibility. Ensure the formulation is appropriate for the route of administration and the animal model. |
Issue 2: High variability in toxicity readouts between animals in the same dose group.
| Possible Cause | Troubleshooting Step |
| Genetic Variability | If using an outbred stock of animals, genetic differences can lead to varied responses. Consider using an inbred strain to reduce genetic variability. |
| Animal Health Status | Underlying subclinical infections or stress can influence physiological responses to a drug. Ensure all animals are healthy and properly acclimated to the experimental conditions before starting the study. |
| Dosing Inaccuracy | Inconsistent administration of the test compound can lead to variable exposure. Ensure accurate and consistent dosing techniques. For oral dosing, consider the impact of the fed/fasted state on absorption. |
| Circadian Rhythms | Many physiological parameters fluctuate throughout the day. Standardize the time of day for dosing and sample collection to minimize variability. |
Issue 3: Difficulty in reproducing a previously reported toxicity finding.
| Possible Cause | Troubleshooting Step |
| Different Animal Strain | The susceptibility to certain toxicities can be strain-dependent. Ensure you are using the same animal strain as in the original study. |
| Subtle Differences in Protocol | Minor variations in the experimental protocol (e.g., diet, housing conditions, endpoint measurement techniques) can impact the results. Carefully review and align your protocol with the original publication. |
| Compound Purity and Stability | The purity of the H4R antagonist and its stability in the chosen vehicle can affect the outcome. Verify the purity of your compound and ensure it is stable under your experimental conditions. |
| Different Endpoints Measured | The original study may have used different or more sensitive endpoints to detect the toxicity. Ensure you are using the most appropriate and sensitive methods for detection. |
Quantitative Toxicity Data Summary
The following tables summarize available quantitative toxicity data for selected H4R antagonists in animal models. Note: This is not an exhaustive list and data may vary between studies.
Table 1: Preclinical Safety Profile of Selected H4R Antagonists
| Compound | Animal Model(s) | Duration of Study | Key Safety/Toxicity Findings | Reference(s) |
| JNJ 7777120 | Rats, Dogs | N/A | Hypoadrenocorticism | |
| JNJ-39758979 | Rats, Monkeys | Up to 6 months (rats), 9 months (monkeys) | Generally good safety profile in preclinical studies; dose-dependent nausea in Phase 1. Agranulocytosis identified in later clinical trials. | |
| Toreforant | Rats, Monkeys | Up to 6 months (rats), 9 months (monkeys) | QT prolongation due to hERG channel inhibition. Otherwise, excellent safety profile. | |
| Izuforant | N/A (Human data) | Single and multiple ascending doses | Safe and well-tolerated in healthy volunteers. |
Detailed Experimental Protocols
Protocol 1: Assessment of Carrageenan-Induced Paw Edema in Rats (A Model for Inflammation)
This protocol is a general method to assess the anti-inflammatory potential of an H4R antagonist.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., indomethacin 10 mg/kg), and H4R antagonist treatment groups (at least 3 doses).
-
Drug Administration: Administer the H4R antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time (e.g., 60 minutes) before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's test).
Protocol 2: General Approach for Evaluating Drug-Induced Adrenal Toxicity in Dogs
This protocol provides a framework for investigating potential hypoadrenocorticism, as seen with JNJ 7777120.
-
Animals: Beagle dogs are a commonly used non-rodent species for toxicology studies.
-
Study Design: Conduct a repeat-dose toxicity study with a control group and at least three dose levels of the H4R antagonist. The duration can range from a few weeks to several months.
-
Clinical Observations: Monitor animals daily for clinical signs of adrenal insufficiency, such as lethargy, weakness, anorexia, vomiting, and weight loss.
-
Clinical Pathology: Collect blood samples at baseline and at regular intervals during the study for:
-
Hematology: Complete Blood Count (CBC).
-
Serum Chemistry: Pay close attention to electrolyte levels (sodium, potassium), as a low sodium-to-potassium ratio can be indicative of mineralocorticoid deficiency. Also monitor glucose and calcium levels.
-
-
Hormone Analysis:
-
Basal Cortisol: Measure baseline serum or plasma cortisol concentrations.
-
ACTH Stimulation Test: This is a critical test to assess adrenal reserve.
-
Collect a baseline blood sample for cortisol measurement.
-
Administer a synthetic ACTH (e.g., cosyntropin) intravenously.
-
Collect a second blood sample 60 minutes post-ACTH administration to measure the cortisol response. A blunted or absent cortisol response is indicative of adrenal insufficiency.
-
-
-
Pathology:
-
Gross Necropsy: At the end of the study, perform a thorough necropsy, paying close attention to the size and appearance of the adrenal glands.
-
Organ Weights: Weigh the adrenal glands. Adrenal atrophy is a key finding in hypoadrenocorticism.
-
Histopathology: Process the adrenal glands for microscopic examination. Look for signs of cortical atrophy, necrosis, or inflammation.
-
Visualizations
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Data from H4R Antagonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the complexities of histamine H4 receptor (H4R) antagonist studies. Discrepancies in experimental outcomes are common in this field, and this resource aims to provide clarity on potential sources of conflicting data.
Troubleshooting Guides
Inconsistent Efficacy in a Mouse Model of Atopic Dermatitis (AD)
Problem: You are observing variable or no therapeutic effect of your H4R antagonist in an ovalbumin (OVA)-induced atopic dermatitis model.
Possible Causes and Troubleshooting Steps:
-
Mouse Strain Differences: The inflammatory response can vary significantly between mouse strains. For instance, some strains may exhibit a stronger Th2-dominant inflammatory profile.
-
Recommendation: Ensure you are using a consistent and appropriate mouse strain for your study aims, such as BALB/c mice, which are commonly used for this model. Be aware that different strains can have varied responses to the same antagonist.[1]
-
-
Timing of Antagonist Administration: The therapeutic window for H4R antagonists can be narrow. Studies have shown that the anti-inflammatory effect of an H4R antagonist was only observed when administered during both the sensitization and challenge phases of the allergic reaction, not just during the provocation phase.
-
Recommendation: Design your experiment to include treatment groups where the antagonist is administered prophylactically (during sensitization) and therapeutically (during challenge) to determine the optimal treatment window.
-
-
Route of Sensitization: The method of allergen sensitization can influence the type of immune response.
-
Recommendation: For a Th2-dominant response, systemic sensitization (e.g., intraperitoneal injection of OVA) is often preferred over topical application.[2]
-
-
Clinical Scoring and Endpoint Measurement: Subjectivity in clinical scoring can introduce variability.
-
Recommendation: Use a standardized and blinded clinical scoring system. Complement clinical scores with objective measurements such as ear thickness (measured with digital calipers), histopathology to assess inflammatory cell influx and epidermal hyperplasia, and measurement of serum IgE levels.[2][3]
-
Exacerbation of Disease in an Experimental Autoimmune Encephalomyelitis (EAE) Model
Problem: Your H4R antagonist is worsening the clinical signs of MOG35-55-induced EAE in mice, contrary to the expected anti-inflammatory effect.
Possible Causes and Troubleshooting Steps:
-
Model-Specific Effects of H4R Blockade: In contrast to its role in other inflammatory models, H4R blockade has been shown to be detrimental in EAE. Treatment with the H4R antagonist JNJ7777120 has been reported to exacerbate EAE, leading to increased inflammation and demyelination in the spinal cord.[4] This is consistent with findings that H4R-deficient mice also exhibit a more severe EAE phenotype.
-
Recommendation: Be aware that the role of H4R is highly context-dependent. In the context of EAE, H4R signaling appears to have a protective or regulatory role.
-
-
Cytokine Profile Modulation: The exacerbation of EAE by H4R antagonists is associated with a shift in the cytokine balance. Studies have shown that JNJ7777120 treatment in EAE mice leads to increased IFN-γ and decreased IL-4 and IL-10 production.
-
Recommendation: When evaluating H4R antagonists in EAE, it is crucial to measure a comprehensive panel of cytokines (e.g., IFN-γ, IL-17, IL-4, IL-10) and transcription factors (e.g., T-bet, RORγt, GATA3, Foxp3) in immune cells from the periphery (lymph nodes, spleen) and the central nervous system to understand the immunological mechanisms at play.
-
-
Timing of Intervention: The timing of antagonist administration relative to the disease course may be critical.
-
Recommendation: Initiate treatment at different stages of the disease (e.g., at the time of immunization, at the onset of clinical signs, or at the peak of disease) to dissect the role of H4R in the induction and effector phases of EAE.
-
Frequently Asked Questions (FAQs)
Q1: Why do some H4R antagonists show agonist activity in certain assays?
A1: This phenomenon, known as "biased signaling" or "functional selectivity," is a key source of conflicting data. A ligand can stabilize different conformations of the receptor, leading to the activation of distinct downstream signaling pathways. A well-documented example is JNJ7777120, which acts as an antagonist for Gαi protein activation but as a partial agonist for β-arrestin recruitment. This means that while it blocks one signaling pathway, it can simultaneously activate another.
Q2: How do I know if my H4R antagonist is exhibiting biased signaling?
A2: It is essential to profile your compound in multiple functional assays that measure different downstream signaling events. Comparing the potency and efficacy of your ligand in a G-protein-dependent assay (e.g., [35S]GTPγS binding or cAMP accumulation) versus a β-arrestin recruitment assay can reveal biased activity.
Q3: Can the species of my experimental model affect the results?
A3: Yes, there are significant interspecies differences in H4R pharmacology. A compound that is an antagonist at the human H4R may act as a partial agonist at the rodent receptor. These differences can arise from variations in the amino acid sequence of the receptor. Therefore, preclinical data from rodent models should be interpreted with caution when predicting efficacy in humans.
Q4: What are the key H4R signaling pathways I should be aware of?
A4: The H4R primarily couples to the Gαi/o family of G proteins. Canonical signaling involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Activation of the H4R can also lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway. Additionally, as mentioned, the recruitment of β-arrestin represents a distinct signaling branch.
Q5: Are there any known issues with commonly used H4R antagonists?
A5: Yes. For instance, JNJ7777120, a widely used tool compound, has a short in vivo half-life and has been associated with toxicity in some animal studies, which prevented its clinical development. JNJ39758979 showed clinical efficacy in atopic dermatitis but its development was halted due to cases of agranulocytosis. More recent antagonists like toreforant have been developed with improved safety profiles.
Quantitative Data Summary
Table 1: In Vitro Affinity and Functional Activity of Selected H4R Ligands
| Compound | Species | Assay | Parameter | Value | Reference |
| JNJ7777120 | Human | Radioligand Binding | pKi | 8.3 | --INVALID-LINK-- |
| JNJ7777120 | Human | [35S]GTPγS Binding | pIC50 | 7.9 | --INVALID-LINK-- |
| JNJ7777120 | Human | β-arrestin Recruitment | pEC50 (agonist) | 7.1 | --INVALID-LINK-- |
| JNJ39758979 | Human | Radioligand Binding | pKi | 8.8 | --INVALID-LINK-- |
| Toreforant | Human | Radioligand Binding | pKi | 8.9 | --INVALID-LINK-- |
| Histamine | Human | [35S]GTPγS Binding | pEC50 | 7.5 | --INVALID-LINK-- |
| Histamine | Human | β-arrestin Recruitment | pEC50 | 7.3 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Atopic Dermatitis in BALB/c Mice
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
-
Challenge:
-
One week after the final sensitization (day 21), shave the dorsal skin of the mice.
-
Apply a 1x1 cm patch containing 100 µg of OVA to the shaved back. Repeat the challenge every 2-3 days for a total of 6-8 challenges.
-
-
Treatment:
-
Administer the H4R antagonist or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined dosing schedule. For troubleshooting, consider treatment groups that receive the antagonist only during sensitization, only during challenge, or during both phases.
-
-
Endpoint Analysis:
-
Monitor and score the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) 24 hours after each challenge.
-
Measure ear thickness using digital calipers.
-
At the end of the study, collect blood for measurement of total and OVA-specific IgE levels.
-
Collect skin and spleen tissue for histopathological analysis and cytokine measurements.
-
Protocol 2: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
-
Immunization:
-
On day 0, immunize mice subcutaneously with 100-200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis. Distribute the emulsion over two sites on the flank.
-
On day 0 and day 2, administer 200-300 ng of pertussis toxin intraperitoneally.
-
-
Treatment:
-
Administer the H4R antagonist or vehicle daily, starting at a predetermined time point (e.g., day 0 for prophylactic treatment or day 10 for therapeutic treatment).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis:
-
At the peak of the disease or at the study endpoint, harvest spinal cords and brains for histopathological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the spleen and lymph nodes to assess antigen-specific T cell proliferation and cytokine production in response to MOG35-55.
-
Visualizations
References
- 1. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of histamine H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H4R Antagonist Formulation for In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and in vivo delivery of Histamine H4 Receptor (H4R) antagonists. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when formulating H4R antagonists for in vivo studies?
A1: The most common challenges stem from the physicochemical properties of many H4R antagonists, which often include:
-
Poor Aqueous Solubility: Many H4R antagonists are lipophilic, making them difficult to dissolve in aqueous vehicles suitable for injection. This can lead to precipitation, inaccurate dosing, and poor bioavailability.
-
Short In Vivo Half-Life: Some H4R antagonists, like the widely used research tool JNJ7777120, are rapidly metabolized, resulting in a short duration of action that may necessitate frequent dosing.[1][2]
-
Potential for Toxicity: The formulation vehicle itself (e.g., high concentrations of DMSO) or the antagonist at higher doses can cause local irritation or systemic toxicity.[1][2] Some compounds have also been associated with specific toxicities, such as agranulocytosis observed with JNJ 39758979, which led to its discontinuation.[1]
-
Vehicle-Induced Effects: The vehicle used to dissolve the antagonist can have its own biological effects, potentially confounding experimental results.
Q2: How do I select an appropriate vehicle for my H4R antagonist?
A2: Vehicle selection is critical and depends on the antagonist's properties and the intended route of administration. A tiered approach is recommended:
-
Aqueous Solutions: If the antagonist is sufficiently soluble, sterile saline or phosphate-buffered saline (PBS) are the preferred vehicles due to their physiological compatibility.
-
Co-solvent Systems: For poorly soluble compounds, a co-solvent system is often necessary. A common starting point for intraperitoneal (i.p.) or subcutaneous (s.c.) injection is a mixture of an organic solvent and an aqueous buffer. A widely used formulation involves dissolving the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) and then diluting it with saline or a solution containing a solubilizing agent like Tween 80 or Cremophor EL. It is crucial to keep the final DMSO concentration low (typically <10%) to minimize toxicity.
-
Suspensions: If the compound cannot be dissolved, a suspension can be prepared using vehicles like 0.5% carboxymethylcellulose (CMC) in saline. Ensure the particle size is uniform and the suspension is well-mixed before each administration to ensure consistent dosing.
-
Oral Formulations: For oral gavage, antagonists can be dissolved in vehicles like corn oil or formulated as a suspension in CMC.
Q3: What are typical dosages for common H4R antagonists in rodent models?
A3: Dosages can vary significantly based on the animal model, disease state, and specific antagonist. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. The table below provides a summary of reported dosages for commonly used H4R antagonists.
II. Data Presentation: Formulation and Dosing
Table 1: In Vivo Dosages and Formulations of Selected H4R Antagonists
| Compound | Animal Model | Dose Range | Route of Administration | Vehicle | Key Findings Reference |
| JNJ7777120 | Rat (Wistar) | 1 mg/kg | Intraperitoneal (i.p.) | Saline with 1.1% methylcellulose | Reduction in carrageenan-induced paw edema |
| JNJ7777120 | Rat (Wistar) | 10 - 30 mg/kg | Subcutaneous (s.c.) | Not specified | Reduction in carrageenan-induced paw edema and hyperalgesia |
| JNJ7777120 | Mouse | 200 mg/kg | Oral (p.o.) | Not specified | Blocks neutrophil infiltration |
| JNJ7777120 | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Ameliorated atopic dermatitis-like skin lesions |
| VUF6002 | Rat (Wistar) | 10 mg/kg | Subcutaneous (s.c.) | Not specified | Reduction in carrageenan-induced paw edema and hyperalgesia |
| JNJ 10191584 | Mouse | 6 mg/kg | Oral (p.o.) | Not specified | Reduced development of experimental autoimmune encephalomyelitis |
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo delivery of H4R antagonists.
Problem 1: My H4R antagonist precipitates out of solution during formulation or upon injection.
-
Question: I dissolved my H4R antagonist in DMSO, but when I dilute it with saline, a precipitate forms. What should I do?
-
Answer: This is a common issue due to the poor aqueous solubility of many H4R antagonists.
-
Solution 1: Optimize Co-solvent Ratio: Decrease the final concentration of the aqueous component or increase the proportion of the organic solvent. However, be mindful of the toxicity limits of the organic solvent (e.g., keep DMSO <10%).
-
Solution 2: Add a Surfactant: Incorporate a non-ionic surfactant like Tween 80 or Cremophor EL into the aqueous diluent (typically at 1-5% v/v) before adding the DMSO/antagonist solution. This can help to maintain the compound in solution. A common vehicle for i.p. injection is 10% DMSO, 10% Tween 80, and 80% saline.
-
Solution 3: Prepare a Suspension: If solubility remains an issue, consider preparing a homogenous suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). Ensure the suspension is thoroughly mixed before each administration.
-
Solution 4: Alter the pH: For ionizable compounds, adjusting the pH of the vehicle can improve solubility. However, ensure the final pH is physiologically compatible with the route of administration.
-
-
Problem 2: I am not observing the expected in vivo efficacy of my H4R antagonist.
-
Question: I have administered the H4R antagonist at a published dose, but I am not seeing any effect in my disease model. What could be the reason?
-
Answer: Lack of efficacy can be due to several factors, from formulation issues to the biological model itself.
-
Troubleshooting Steps:
-
Verify Formulation Integrity: Was the compound fully dissolved or homogenously suspended? Was there any precipitation? Re-evaluate your formulation strategy if necessary.
-
Confirm Accurate Dosing: Double-check your calculations for dose and administration volume. Ensure your administration technique (e.g., i.p. injection, oral gavage) is correct and consistent.
-
Consider Pharmacokinetics: The antagonist may have a short half-life in the species you are using, meaning it is cleared before it can exert its effect. Review the literature for pharmacokinetic data. You may need to increase the dosing frequency.
-
Dose-Response Study: The published dose may not be optimal for your specific animal strain, sex, or disease model. A dose-response study is essential to determine the effective dose range.
-
Target Engagement: Is the antagonist reaching the target tissue at a sufficient concentration? This may require pharmacokinetic/pharmacodynamic (PK/PD) studies.
-
Model-Specific Biology: The role of the H4 receptor in your specific disease model may be less critical than hypothesized. Consider including positive controls to validate the model's responsiveness.
-
-
-
Problem 3: I am observing unexpected toxicity or adverse effects in my animals.
-
Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, irritation at the injection site) after administration of the H4R antagonist formulation. What should I do?
-
Answer: Toxicity can be caused by the antagonist itself or the formulation vehicle.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle-induced toxicity and compound-specific toxicity.
-
Reduce Vehicle Toxicity: If the vehicle control group shows adverse effects, reduce the concentration of potentially toxic components like DMSO or Cremophor EL.
-
Lower the Dose: If the toxicity is only observed in the antagonist-treated group, the dose may be too high. Perform a dose-ranging study to find a non-toxic, efficacious dose.
-
Change the Route of Administration: Some routes are more prone to causing local irritation (e.g., s.c.). Consider alternative routes like oral gavage if feasible.
-
Monitor for Specific Toxicities: Be aware of any known toxicities associated with the specific H4R antagonist you are using. For example, JNJ7777120 has been reported to cause hypoadrenocorticism in rats and dogs at high doses.
-
-
-
IV. Experimental Protocols
Protocol 1: Preparation of an H4R Antagonist Formulation using a Co-Solvent System for Intraperitoneal (i.p.) Injection
-
Materials:
-
H4R antagonist powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Tween 80, sterile
-
Sterile 0.9% saline
-
Sterile, pyrogen-free vials and syringes
-
-
Procedure:
-
Weigh the required amount of H4R antagonist powder in a sterile vial.
-
Add a minimal volume of DMSO to completely dissolve the powder. Vortex or sonicate briefly if necessary. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the antagonist in 1 mL of DMSO.
-
In a separate sterile vial, prepare the dilution vehicle. For a final formulation of 5% DMSO and 5% Tween 80 in saline, mix 0.5 mL of Tween 80 with 9.0 mL of sterile saline.
-
Slowly add the DMSO/antagonist stock solution to the saline/Tween 80 mixture while vortexing to prevent precipitation.
-
Bring the final volume to the desired concentration with sterile saline. For example, to achieve a final antagonist concentration of 1 mg/mL in a vehicle of 5% DMSO and 5% Tween 80, add 1 mL of the 10 mg/mL DMSO stock to 9 mL of a 5.5% Tween 80 in saline solution.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, further optimization of the formulation is required.
-
Administer to the animal based on body weight.
-
Protocol 2: Administration of H4R Antagonist via Oral Gavage in Mice
-
Materials:
-
H4R antagonist formulation (solution or suspension)
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringe (1 mL)
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum volume for oral gavage in mice is typically 10 mL/kg.
-
Draw the calculated volume of the formulation into the syringe and attach the gavage needle.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. If there is resistance, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
V. Visualizations
Caption: Simplified signaling pathway of the Histamine H4 Receptor (H4R).
Caption: A logical workflow for troubleshooting the lack of in vivo efficacy.
References
"overcoming resistance to H4R antagonist therapy"
Technical Support Center: H4R Antagonist Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving histamine H4 receptor (H4R) antagonists.
Troubleshooting Guide
Researchers may encounter several challenges during in vitro and in vivo experiments with H4R antagonists. This guide outlines common issues, their potential causes, and recommended solutions.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. Inconsistent or No Antagonist Activity in In Vitro Assays | Compound Integrity: Degradation of the antagonist due to improper storage or repeated freeze-thaw cycles. | - Aliquot stock solutions and store at -80°C. - Perform a fresh dilution for each experiment. - Verify compound identity and purity via analytical methods (e.g., LC-MS). |
| Assay Conditions: Suboptimal agonist concentration (too high, overcoming competitive antagonism), incorrect incubation times, or inappropriate buffer/media. | - Use an agonist concentration around the EC80 to ensure a sufficient window for observing inhibition. - Pre-incubate cells with the antagonist (typically 15-30 minutes) to allow it to reach equilibrium with the receptor before adding the agonist. - Optimize buffer components and pH. | |
| Cell Health & Receptor Expression: Low H4R expression levels in the cell line, excessive cell passage leading to altered signaling, or poor cell viability. | - Use a cell line with confirmed, stable H4R expression. - Use cells within a validated low passage number range. - Regularly check cell viability (e.g., via Trypan Blue). | |
| Species-Specific Pharmacology: The antagonist may have different affinities and potencies for H4R orthologs (e.g., human vs. mouse vs. rat).[1] | - Confirm the antagonist's potency on the specific species' receptor you are using. For example, JNJ-39758979 has a Ki of 12.5 nM for human H4R but 188 nM for rat H4R. - Use species-relevant cell lines or primary cells for translation to in vivo models. | |
| 2. Discrepancy Between In Vitro Potency and In Vivo Efficacy | Pharmacokinetics (PK): Poor oral bioavailability, short half-life, or rapid metabolism of the antagonist.[2] | - Review published PK data for the specific antagonist and species. For example, JNJ 7777120 has a short half-life of ~3 hours in rats.[2] - Adjust dosing regimen (e.g., more frequent dosing, different route of administration) to maintain adequate exposure. - Perform PK studies to measure plasma concentrations of the antagonist in your model. |
| Target Engagement: Insufficient antagonist concentration at the tissue site of action. | - Measure target engagement in a relevant tissue or cell type. Inhibition of histamine-induced eosinophil shape change in blood can be a useful pharmacodynamic biomarker. - Consider that high protein binding may limit free drug concentration in tissues. | |
| Model-Specific Biology: The inflammatory response in the chosen animal model may be less dependent on the H4R pathway than anticipated, or other pathways may compensate. | - Ensure the animal model is appropriate. For instance, some asthma models are only responsive to H4R antagonists when an LPS challenge is included, highlighting an interaction with TLR signaling. - Use H4R knockout animals as a benchmark to understand the maximum possible effect of blocking the receptor in your model. | |
| 3. Unexpected or Off-Target Effects | Lack of Selectivity: The antagonist may interact with other receptors, particularly the histamine H3 receptor due to structural homology, or other unrelated targets. | - Use an antagonist with a well-documented selectivity profile. - Screen the antagonist against a panel of common off-targets (e.g., Eurofins SafetyScreen). - Include a positive control with a known, highly selective antagonist. |
| "Biased" Agonism/Inverse Agonism: Some compounds classified as antagonists may act as biased agonists or inverse agonists, activating specific downstream pathways (e.g., β-arrestin recruitment) while blocking others. JNJ 7777120 has been reported to show such effects in some systems. | - Characterize the compound's activity across multiple signaling pathways (e.g., cAMP, calcium flux, β-arrestin recruitment). - Compare results with multiple antagonists from different chemical classes. | |
| Toxicity: High doses of the antagonist may lead to toxicity, confounding the experimental results. Some H4R antagonists have been associated with adverse effects like agranulocytosis (JNJ 39758979) or hERG channel inhibition (toreforant). | - Perform dose-response studies to identify a therapeutic window. - Monitor animals for signs of toxicity. - Consult preclinical toxicity data for the specific compound. | |
| 4. High Variability in In Vivo Experiments | Animal Strain Differences: The immune response and H4R pharmacology can vary between different mouse or rat strains. | - Use a consistent and well-characterized animal strain for all experiments. - Be cautious when comparing data generated from different strains. |
| Procedural Inconsistency: Variations in sensitization, challenge, or dosing protocols. | - Standardize all experimental procedures, including timing, volumes, and routes of administration. - Ensure all personnel are trained on the same protocols. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the H4 receptor that I should be trying to block? A1: The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, which causes a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits released upon Gαi/o activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca2+). Therefore, a successful antagonist should block these downstream events.
Q2: My H4R antagonist shows reduced efficacy after prolonged or repeated exposure. What is the mechanism? A2: This is likely due to receptor desensitization and internalization, a common regulatory mechanism for GPCRs. Upon prolonged agonist stimulation, the H4R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling (desensitization) and targets the receptor for internalization into endosomes via a clathrin-dependent pathway. While this is primarily an agonist-driven phenomenon, it can influence the cellular environment in which your antagonist is acting.
Q3: How can I confirm that my antagonist is engaging the H4 receptor in my in vivo model? A3: Measuring target engagement is crucial. A common method is to collect whole blood samples from your treated animals and perform an ex vivo pharmacodynamic (PD) assay. The "eosinophil shape change" assay is a well-established functional readout. In this assay, eosinophils are isolated and challenged with histamine; a potent H4R antagonist should inhibit the resulting change in cell shape in a dose-dependent manner. This provides evidence that the drug has reached its target in a biologically active concentration.
Q4: Are there species differences I should be aware of when selecting an antagonist? A4: Yes, this is a critical consideration. The pharmacological profile of H4R can differ significantly between species. For example, JNJ-39758979 is potent against human and mouse H4R (Ki of 12.5 nM and 5.3 nM, respectively) but shows significantly lower affinity for the rat H4R (Ki of 188 nM). Always verify the potency and selectivity of your chosen antagonist against the H4R of the species used in your experiments to ensure relevance and proper dose selection.
Q5: Should I use an H4R antagonist alone, or in combination with other antihistamines? A5: The choice depends on your experimental question. H4R is primarily involved in immunomodulation, while the H1 receptor is a key mediator of acute allergic responses like vasodilation. In some preclinical models, a combination of H1 and H4 receptor antagonists has shown synergistic or complementary effects, particularly in complex inflammatory conditions like allergic rhinitis and pruritus. Using an H4R antagonist alone helps to specifically dissect the role of the H4 pathway.
Quantitative Data Presentation
The binding affinities (Ki) and functional potencies (IC50) of several common H4R antagonists are summarized below. Note that values can vary depending on the assay conditions and cell system used.
| Compound | Target Species | Assay Type | Value (nM) | Reference |
| JNJ 7777120 | Human | Ki (Radioligand Binding) | 4.5 | |
| Human | IC50 (Functional Antagonism) | 4.5 | ||
| JNJ-39758979 | Human | Ki (Radioligand Binding) | 12.5 | |
| Mouse | Ki (Radioligand Binding) | 5.3 | ||
| Rat | Ki (Radioligand Binding) | 188 | ||
| Toreforant | Human | Ki (Radioligand Binding) | 8.4 | |
| A-940894 | Human | IC50 (Calcium Mobilization) | 7.6 | |
| Mouse | IC50 (Calcium Mobilization) | 18 | ||
| Rat | IC50 (Calcium Mobilization) | 15 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test antagonist for the H4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing H4R (e.g., HEK293-H4R).
-
Radioligand: [³H]-Histamine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled histamine or a high-affinity antagonist like JNJ 7777120.
-
Test antagonist stock solution.
-
96-well plates, glass fiber filters (e.g., GF/C), and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test antagonist in assay buffer. Dilute the [³H]-Histamine stock to a final working concentration (typically near its Kd, e.g., 5 nM).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer + 50 µL [³H]-Histamine + 150 µL membrane preparation.
-
Non-Specific Binding (NSB): 50 µL non-specific binding control + 50 µL [³H]-Histamine + 150 µL membrane preparation.
-
Competition: 50 µL of each antagonist dilution + 50 µL [³H]-Histamine + 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Flux Assay
Objective: To measure the ability of an antagonist to block agonist-induced calcium mobilization in H4R-expressing cells.
Materials:
-
HEK293 or CHO cells stably co-expressing H4R and a promiscuous G-protein (e.g., Gα16) or an aequorin-based reporter.
-
Black, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or coelenterazine for aequorin assays.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (to prevent dye leakage).
-
H4R agonist (e.g., histamine).
-
Test antagonist.
-
Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into 96-well plates and incubate for 18-24 hours to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent dye loading solution (e.g., Fluo-4 AM with probenecid in Assay Buffer). Incubate for 60 minutes at 37°C in the dark.
-
Antagonist Pre-incubation: Wash the cells gently with Assay Buffer. Add solutions containing various concentrations of the test antagonist and incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add a fixed concentration of H4R agonist (an EC80 concentration is recommended).
-
Immediately record the fluorescence signal kinetically for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the percent inhibition against the log concentration of the antagonist and fit the curve to determine the IC50 value.
-
Protocol 3: In Vivo Ovalbumin (OVA)-Induced Asthma Model
Objective: To evaluate the efficacy of an H4R antagonist in reducing airway inflammation in a murine model of allergic asthma.
Materials:
-
BALB/c mice (6-8 weeks old).
-
Ovalbumin (OVA), Grade V.
-
Aluminum hydroxide (Alum) adjuvant.
-
Sterile Phosphate-Buffered Saline (PBS).
-
H4R antagonist and vehicle control.
-
Nebulizer.
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in 200 µL PBS. Control mice receive PBS/Alum only.
-
-
Airway Challenge:
-
On Days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer. Control mice are challenged with PBS aerosol.
-
-
Antagonist Treatment:
-
Administer the H4R antagonist or vehicle control via the desired route (e.g., oral gavage, i.p. injection) at a pre-determined time before each OVA challenge (e.g., 1 hour prior). Dosing will depend on the compound's PK profile.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a lung lavage with sterile PBS.
-
Cell Count: Centrifuge the BAL fluid (BALF) to pellet the cells. Resuspend the pellet and perform a total white blood cell count. Prepare cytospin slides and stain (e.g., with Diff-Quik) to perform a differential count of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA.
-
Histology: Perfuse the lungs with formalin, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) to assess inflammatory infiltrate and Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Data Analysis: Compare the cell counts, cytokine levels, and histological scores between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Signaling & Desensitization Pathway
Caption: H4R G-protein signaling and GRK/β-arrestin-mediated desensitization pathway.
Experimental Workflow
Caption: A typical experimental workflow for the development of an H4R antagonist.
References
Technical Support Center: Managing Off-Target Cardiovascular Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target cardiovascular effects during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo cardiovascular safety assessment.
Issue: High variability in hERG assay results.
Possible Cause & Solution:
High variability in human Ether-à-go-go-Related Gene (hERG) assays can obscure the true effect of a compound. Here are some common causes and solutions:
-
Cell Line Instability: Ensure the stable expression of the hERG channel in your chosen cell line (e.g., HEK293 or CHO cells). Passage number can affect expression levels; it's advisable to use cells within a defined passage range.
-
Inconsistent Experimental Conditions: Maintain consistent temperature, pH, and solution exchange rates. Temperature fluctuations can significantly alter ion channel kinetics.[1]
-
Compound Precipitation: Poorly soluble compounds may precipitate in aqueous assay buffers, leading to inconsistent concentrations.[1] Visually inspect solutions and consider using a surfactant or adjusting the vehicle concentration.
-
Voltage Protocol Inadequacy: The voltage protocol used to elicit hERG currents is critical. A widely used protocol involves a depolarization step to +40 mV followed by repolarization to -50 mV to measure the tail current.[2] Ensure your protocol is optimized for your specific cell line and recording conditions.
-
Data Quality Filtering: Implement strict data quality control. Only analyze cells with a high seal resistance (>100 MΩ for QPatch or >50 MΩ for SyncroPatch) and a stable pre-compound current of at least 0.2 nA.[2]
Issue: Unexpected negative inotropic effects in cardiomyocyte contractility assays.
Possible Cause & Solution:
Observing a decrease in the force of contraction when an increase is expected, or vice-versa, can be perplexing.
-
Immature Cardiomyocyte Phenotype: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) may not fully recapitulate the phenotype of adult ventricular cardiomyocytes.[3] This can sometimes lead to paradoxical responses to certain compounds. Ensure your hiPSC-CMs are well-characterized and display appropriate markers of maturity.
-
Off-Target Effects: The compound may be interacting with unintended targets in the cardiomyocytes that negatively impact contractility, masking the intended positive inotropic effect. Consider profiling the compound against a panel of cardiac receptors and ion channels.
-
Assay System Limitations: The choice of contractility assay can influence the results. Some systems, like video-based motion analysis, may be more sensitive to changes in beating rate than to direct changes in contractile force. Consider using a system that directly measures force, such as traction force microscopy.
-
Incorrect Compound Concentration: The observed negative inotropy might be a toxic effect occurring at concentrations above the therapeutic window. Perform a full dose-response curve to distinguish between pharmacology and toxicity.
Issue: Discrepancy between in vitro hERG results and in vivo QT prolongation.
Possible Cause & Solution:
A lack of correlation between in vitro and in vivo findings is a common challenge in cardiovascular safety assessment.
-
Protein Binding: In vitro hERG assays are often conducted in low-serum or serum-free conditions. If a drug is highly protein-bound in vivo, its free concentration at the ion channel may be much lower than the nominal concentration tested in vitro, leading to an overestimation of risk. Consider conducting a hERG serum shift assay to assess the impact of protein binding.
-
Metabolism: The parent compound may not be the active entity in vivo. Metabolites could have different hERG blocking potential. Investigating the hERG activity of major metabolites can provide a more accurate risk profile.
-
Multi-Ion Channel Effects: A compound might inhibit hERG but also affect other cardiac ion channels (e.g., calcium or late sodium channels) in a way that counteracts QT prolongation. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative addresses this by evaluating the effects of a drug on multiple ion channels.
-
Species Differences: Animal models may not perfectly predict human responses due to differences in ion channel expression and physiology.
Frequently Asked Questions (FAQs)
Q1: What are the key components of the regulatory guidelines for cardiovascular safety assessment?
A1: The International Council for Harmonisation (ICH) provides key guidelines. The ICH S7A guideline outlines the core battery of safety pharmacology studies, which includes assessing effects on the cardiovascular, respiratory, and central nervous systems. The ICH S7B guideline specifically addresses the non-clinical evaluation of delayed ventricular repolarization, with a focus on the hERG assay. The ICH E14 guideline provides recommendations for the clinical evaluation of QT/QTc interval prolongation.
Q2: How can I improve the predictive value of my in vitro cardiotoxicity screening?
A2: To enhance the predictive accuracy of in vitro assays, consider the following:
-
Use Human-Relevant Models: Whenever possible, use human-derived cells like hiPSC-CMs, as they can better recapitulate human cardiac physiology compared to animal cells or recombinant cell lines.
-
Adopt a Multi-Parametric Approach: Instead of relying on a single endpoint, measure multiple parameters such as electrophysiology, contractility, and cytotoxicity. This provides a more comprehensive assessment of a compound's cardiovascular liability.
-
Integrate In Silico Modeling: Computational models can be used to predict a compound's potential for cardiotoxicity based on its chemical structure and in vitro assay data, helping to prioritize compounds for further testing.
Q3: What are the common signaling pathways involved in drug-induced cardiotoxicity?
A3: Several signaling pathways can be perturbed by drugs, leading to cardiotoxicity. These include:
-
Oxidative Stress: Some drugs can increase the production of reactive oxygen species (ROS), leading to cellular damage.
-
Mitochondrial Dysfunction: The heart has high energy demands, and drugs that impair mitochondrial function can lead to ATP depletion and cell death.
-
Disrupted Calcium Homeostasis: Changes in intracellular calcium levels can lead to arrhythmias and impaired contractility.
-
Apoptosis: Programmed cell death can be triggered by various cellular stresses induced by drugs.
Q4: My compound shows a potential cardiovascular liability. What are the next steps?
A4: If a potential liability is identified, a tiered approach is recommended.
-
Confirm the Finding: Repeat the experiment with a focus on dose-response to establish the potency of the effect.
-
Investigate the Mechanism: Conduct follow-up studies to understand the underlying mechanism. For example, if QT prolongation is observed, assess effects on other cardiac ion channels.
-
In Vivo Correlation: If not already done, conduct in vivo studies in a relevant animal model to see if the in vitro finding translates to an in vivo effect.
-
Structure-Activity Relationship (SAR) Studies: If the liability is confirmed, medicinal chemistry efforts can be directed towards modifying the compound to reduce its off-target cardiovascular effects while retaining its desired therapeutic activity.
Data Presentation
Table 1: Predictive Value of Selected In Vitro Cardiotoxicity Assays
| Assay | Endpoint | Sensitivity (%) | Specificity (%) | Concordance (%) |
| hERG Patch Clamp | IKr Inhibition | High | Moderate | ~75-85 |
| hiPSC-CM MEA | Field Potential Duration | 80-90 | 75-85 | ~80-88 |
| hiPSC-CM Contractility | Beat Rate/Amplitude | 87 | 70 | ~80 |
| Multi-parameter hiPSC-CM | Combined Endpoints | >90 | >85 | >88 |
Note: Values are approximate and can vary depending on the specific assay protocol, compound library, and data analysis methods used.
Experimental Protocols
Protocol 1: Automated Patch Clamp hERG Assay
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the hERG channel according to standard protocols.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the appropriate extracellular solution at a concentration suitable for the automated patch clamp system (e.g., QPatch or SyncroPatch).
-
System Priming: Prime the system with intracellular and extracellular solutions.
-
Cell Capture and Sealing: The automated system will capture individual cells and form a high-resistance seal.
-
Whole-Cell Configuration: Establish the whole-cell configuration to allow for voltage clamping of the cell membrane.
-
Baseline Recording: Record baseline hERG currents using a validated voltage protocol (e.g., holding potential of -80 mV, depolarization to +40 mV, and repolarization to -50 mV to measure the tail current).
-
Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.
-
Data Acquisition: Record hERG currents at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the vehicle control. Fit the data to a concentration-response curve to determine the IC50 value.
Protocol 2: hiPSC-CM Contractility Assay (Calcium Flux)
-
Cell Culture: Plate hiPSC-CMs in a 96- or 384-well plate and culture until a spontaneously beating syncytium is formed.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Using a kinetic plate reader or a high-content imaging system, record the baseline calcium transients from each well for a defined period.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Post-Compound Measurement: Immediately after compound addition, and at various time points, record the calcium transients again.
-
Data Analysis: Analyze the recorded waveforms to extract parameters such as beat rate, peak amplitude, and peak duration. Compare the post-compound values to the baseline values to determine the effect of the compound on cardiomyocyte contractility.
Visualizations
Caption: Key signaling pathways in drug-induced cardiotoxicity.
Caption: Integrated workflow for cardiovascular safety assessment.
References
Technical Support Center: H4R Antagonist Cross-Reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the cross-reactivity of histamine H4 receptor (H4R) antagonists with other G-protein coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What is the significance of assessing H4R antagonist cross-reactivity?
A1: Assessing cross-reactivity is critical for preclinical drug development. Off-target binding to other GPCRs can lead to unexpected side effects, misleading experimental results, or reduced therapeutic efficacy. For instance, the development of the H4R antagonist JNJ39758979 was halted due to agranulocytosis, which was suspected to be an off-target effect.[1][2] Comprehensive selectivity profiling helps to identify potential liabilities early and ensures that the observed biological effects are truly mediated by H4R antagonism.
Q2: How selective are commonly used H4R antagonists like JNJ7777120 and Toreforant?
A2: Generally, well-characterized H4R antagonists show high selectivity over other histamine receptor subtypes. JNJ7777120, a widely used research tool, exhibits over 1000-fold selectivity for H4R compared to H1R, H2R, and H3R.[3][4] It has also been screened against a panel of over 50 other targets with no significant interactions noted. Toreforant (JNJ38518168) is a potent H4R antagonist with a Ki of 8.4 nM for the human receptor and also demonstrates excellent selectivity over other histamine receptors, though weak affinity for the H3R has been observed.[2]
Q3: Can an H4R antagonist show different activity in different species?
A3: Yes, species-dependent differences are a known issue. H4R antagonists can exhibit varying affinity and functional activity between human, mouse, and rat orthologs. For example, Toreforant has a weaker affinity for the mouse and dog H4R compared to the human receptor. These differences can complicate the translation of findings from animal models to human clinical trials and must be considered when designing and interpreting experiments.
Q4: What is "biased agonism" and how does it relate to H4R antagonists?
A4: Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize different conformations of a receptor, leading to preferential activation of one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The reference antagonist JNJ7777120 is a classic example of a biased ligand at the H4R. While it acts as an antagonist or inverse agonist for G-protein activation, it functions as a partial agonist for β-arrestin recruitment. This phenomenon can lead to unexpected cellular responses and is a critical troubleshooting consideration.
Data Presentation: Selectivity Profiles of H4R Antagonists
Quantitative data on the cross-reactivity of H4R antagonists is crucial for selecting the right tool compound and interpreting results. Below are tables summarizing the selectivity of common H4R antagonists.
Table 1: Selectivity of H4R Antagonists Against Other Histamine Receptors
| Compound | Target | Ki (nM) | Selectivity vs. H1R | Selectivity vs. H2R | Selectivity vs. H3R | Reference |
| JNJ7777120 | human H4R | 4.5 | >1000-fold | >1000-fold | >1000-fold | |
| Toreforant | human H4R | 8.4 | >1000-fold | >1000-fold | Weak affinity noted | |
| ZPL-3893787 | human H4R | - | Selective | Selective | Selective | |
| Izuforant | human H4R | - | Lower affinity | Lower affinity | Lower affinity |
Table 2: Representative GPCR Off-Target Safety Panel (e.g., Eurofins SafetyScreen44)
To ensure a comprehensive understanding of a compound's selectivity, it should be tested against a broad panel of GPCRs and other targets. A typical safety screening panel includes receptors from various families known to be associated with adverse effects.
| Receptor Family | Representative Targets in a Screening Panel |
| Adrenergic | α1A, α2A, β1, β2 |
| Dopaminergic | D1, D2, D3, D4, D5 |
| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3 |
| Muscarinic | M1, M2, M3 |
| Opioid | µ (MOP), δ (DOP), κ (KOP) |
| Other GPCRs | Angiotensin AT1, Bradykinin B2, Cannabinoid CB1, etc. |
Researchers should consider using a commercial service to perform such a broad selectivity screen to fully characterize their H4R antagonist of interest.
Troubleshooting Guides
This section addresses specific issues that may arise during H4R antagonist experiments.
Issue 1: Unexpected Agonist-like Effects Observed with an H4R Antagonist
-
Possible Cause: You may be observing biased agonism, particularly with JNJ7777120. The antagonist may be blocking G-protein signaling but activating the β-arrestin pathway.
-
Troubleshooting Workflow:
-
Confirm the Pathway: Use assays that measure different downstream signals. Compare results from a G-protein-dependent assay (e.g., GTPγS binding or cAMP measurement) with a β-arrestin recruitment assay.
-
Use a Neutral Antagonist: If available, use a neutral antagonist in parallel. A neutral antagonist should block both pathways without intrinsic activity in either.
-
Schild Analysis: Perform a Schild analysis with a known H4R agonist in the presence of your antagonist. This can help confirm competitive antagonism at the G-protein pathway, even if β-arrestin signaling is activated.
-
Issue 2: Inconsistent Results or Lack of Efficacy in Animal Models
-
Possible Cause: There may be significant species-specific differences in the pharmacology of your H4R antagonist. Potency and efficacy can vary between human, rat, and mouse H4 receptors.
-
Troubleshooting Workflow:
-
Verify Target Affinity: If possible, perform binding assays using membranes from cells expressing the specific species ortholog of the H4R you are studying in your animal model.
-
Consult Literature: Carefully review literature for reports on the activity of your specific antagonist in the chosen animal model.
-
Consider a Different Antagonist: If significant species differences are known for your compound, consider using an alternative antagonist that has been validated in that species.
-
Issue 3: High Background or Low Signal-to-Noise Ratio in Functional Assays (e.g., Chemotaxis, Calcium Mobilization)
-
Possible Cause: The chosen cell line may have low H4R expression, or the assay conditions may be suboptimal. For chemotaxis assays, cell health and gradient formation are critical.
-
Troubleshooting Workflow:
-
Confirm Receptor Expression: Use qPCR or Western blot to confirm H4R expression in your cell line.
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density that provides a robust signal window.
-
Optimize Agonist Concentration: Use an agonist concentration at or near the EC80 to ensure a submaximal response that can be effectively inhibited by an antagonist.
-
Check for Autofluorescence: The compound itself might be fluorescent at the assay wavelengths. Run a control plate with the compound but without cells to check for interference.
-
Diagrams of Signaling Pathways and Workflows
Caption: H4R Signaling Pathways and Point of Antagonist Action.
Caption: Troubleshooting workflow for unexpected agonist effects.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for Cross-Reactivity Screening
This protocol is used to determine the binding affinity (Ki) of a test compound (H4R antagonist) for a panel of GPCRs.
-
Materials:
-
Cell membranes prepared from cells expressing the target GPCR.
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand).
-
Test H4R antagonist and a known reference compound for the target GPCR.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Scintillation fluid and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test H4R antagonist.
-
In a 96-well plate, add assay buffer, cell membranes (typically 10-50 µg protein/well), the radioligand (at a concentration near its Kd), and varying concentrations of the test antagonist.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor in separate wells.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test antagonist.
-
Plot the percent inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Eosinophil Shape Change Assay
This functional assay measures H4R-mediated cellular responses. Eosinophil shape change is a rapid response to chemoattractants.
-
Materials:
-
Isolated human eosinophils.
-
Assay Buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA).
-
Histamine or a selective H4R agonist.
-
Test H4R antagonist (e.g., JNJ7777120).
-
Flow cytometer.
-
-
Procedure:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend purified eosinophils in assay buffer at a concentration of ~2-5 x 10⁶ cells/mL.
-
Pre-incubate aliquots of the cell suspension with varying concentrations of the H4R antagonist or vehicle control for 15-30 minutes at 37°C.
-
Add an EC80 concentration of histamine or another H4R agonist to stimulate the cells.
-
Incubate for 5-10 minutes at 37°C.
-
Immediately stop the reaction by adding 4 volumes of ice-cold PBS.
-
Analyze the cells on a flow cytometer, measuring the change in Forward Scatter (FSC), which reflects changes in cell size and shape.
-
-
Data Analysis:
-
Gate on the eosinophil population based on their characteristic scatter properties.
-
Determine the mean FSC for each sample.
-
Calculate the percent inhibition of the agonist-induced shape change for each antagonist concentration.
-
Plot the data to determine the IC50 of the antagonist.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay is crucial for identifying biased agonism. Several commercial platforms are available (e.g., DiscoveRx PathHunter, BRET-based assays).
-
Materials:
-
Cell line co-expressing the H4R fused to a reporter fragment and β-arrestin fused to the complementary fragment (e.g., U2OS-H4R cells for PathHunter assay).
-
Cell culture medium and reagents.
-
Test H4R antagonist and a reference agonist.
-
Assay plates (white, opaque).
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
Luminometer plate reader.
-
-
Procedure:
-
Seed the engineered cells in the assay plate and incubate overnight.
-
Prepare serial dilutions of the test H4R antagonist and reference agonist.
-
Add the compounds to the cells. To test for antagonism, pre-incubate with the antagonist for 15-30 minutes before adding the agonist. To test for direct agonism, add the antagonist alone.
-
Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for approximately 60 minutes at room temperature.
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
For agonist mode, plot the luminescence signal against the log concentration of the compound to determine the EC50 and Emax.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.
-
Compare the potency and efficacy (Emax) of the antagonist in this assay to its activity in a G-protein-dependent assay to assess bias.
-
References
Validation & Comparative
A Comparative Guide to Novel Histamine H4 Receptor Antagonists and the Benchmark Compound JNJ7777120
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders, including pruritus, atopic dermatitis, and allergic asthma. JNJ7777120 was one of the first potent and selective H4R antagonists developed, serving as a crucial tool for preclinical research and validating the therapeutic potential of H4R antagonism. However, its development was halted due to unfavorable pharmacokinetic properties and toxicity in animal studies. This has spurred the development of a new generation of H4R antagonists with improved drug-like properties. This guide provides a comprehensive comparison of these novel antagonists against the benchmark, JNJ7777120, supported by experimental data and detailed methodologies.
Pharmacological Profile: A Head-to-Head Comparison
The following tables summarize the in vitro pharmacological data for JNJ7777120 and a selection of novel H4R antagonists. The data highlights key parameters such as binding affinity (Ki) at the human H4 receptor and selectivity against other human histamine receptor subtypes (H1R, H2R, and H3R).
| Compound | hH4R Ki (nM) | hH1R Ki (nM) | hH2R Ki (nM) | hH3R Ki (nM) | H4R Selectivity over H1R | H4R Selectivity over H2R | H4R Selectivity over H3R |
| JNJ7777120 | 4.5[1] | >10,000 | >10,000 | >10,000 | >2222-fold | >2222-fold | >2222-fold |
| JNJ39758979 | 12.5[2] | >1,000 | >1,000 | >1,000 | >80-fold | >80-fold | >80-fold |
| A-940894 | 71[3] | >5,000 | >5,000 | 3,900 | ~70-fold | ~70-fold | ~55-fold |
| Toreforant | 8.4 | >10,000 | >10,000 | Weak Affinity | >1190-fold | >1190-fold | - |
| PF-2988403 | pKi 8.02 | pKi < 5.7 | pKi < 5.7 | pKi < 5.7 | ~200-fold | ~200-fold | ~200-fold |
| VUF11489 | 16 | - | - | 9,200 | - | - | 575-fold |
Table 1: Comparative Binding Affinities and Selectivity of H4R Antagonists. This table provides a side-by-side comparison of the binding affinities (Ki) of various H4R antagonists at the human H4 receptor and other histamine receptor subtypes. The selectivity fold is calculated as the ratio of Ki values (Ki of other histamine receptor / Ki of hH4R). A higher fold-selectivity indicates a more specific interaction with the H4 receptor.
| Compound | Assay | Species | Cell Type | IC50 / pA2 |
| JNJ7777120 | Calcium Mobilization | Mouse | Bone Marrow-Derived Mast Cells | - |
| Chemotaxis | Mouse | Bone Marrow-Derived Mast Cells | - | |
| JNJ39758979 | Eosinophil Shape Change | Human | Eosinophils | Dose-dependent inhibition |
| A-940894 | Calcium Mobilization | Human, Rat, Mouse | Recombinant cell lines | Potent blockade |
| Mast Cell Shape Change | Mouse | Bone Marrow-Derived Mast Cells | Inhibition | |
| Eosinophil Chemotaxis | Human | Eosinophils | Inhibition | |
| Toreforant | Eosinophil Shape Change | Human | Eosinophils | Inhibition |
Table 2: In Vitro Functional Activity of H4R Antagonists. This table summarizes the functional antagonist activity of the compounds in various cell-based assays, demonstrating their ability to inhibit histamine-induced cellular responses.
Signaling Pathways and Experimental Workflow
The histamine H4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Activation of H4R also leads to the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway, which are crucial for cellular responses like chemotaxis.
Caption: H4R Signaling Pathway and Antagonist Intervention.
A typical workflow for the preclinical evaluation of a novel H4R antagonist involves a series of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
Caption: Preclinical Evaluation Workflow for H4R Antagonists.
The logical relationship in comparing a novel H4R antagonist to JNJ7777120 involves assessing improvements in key drug-like properties.
Caption: Logic for Comparing Novel H4R Antagonists to JNJ7777120.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to allow for replication and validation of the presented data.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the H4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human H4 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-Histamine.
-
Non-specific binding control: High concentration of unlabeled histamine or JNJ7777120.
-
Test compounds (novel H4R antagonists and JNJ7777120).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Harvest HEK293-hH4R cells and homogenize in cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]-histamine (at a concentration near its Kd), and varying concentrations of the test compound or control.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block histamine-induced increases in intracellular calcium levels.
Materials:
-
HEK293 cells co-expressing the human H4 receptor and a G-protein alpha subunit (e.g., Gα16) to couple to the calcium pathway.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Histamine.
-
Test compounds.
-
Fluorescence microplate reader.
Protocol:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium dye solution in the dark at 37°C for approximately one hour.
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test antagonist or vehicle for a defined period.
-
Histamine Stimulation and Measurement: Place the plate in a fluorescence microplate reader and record a baseline fluorescence. Add a fixed concentration of histamine to all wells to stimulate the receptor. Immediately and continuously measure the fluorescence intensity for a set period to capture the calcium flux.
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC50 value of the antagonist by plotting the inhibition of the histamine-induced calcium response against the antagonist concentration.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of immune cells towards a chemoattractant (histamine).
Materials:
-
Immune cells expressing H4R (e.g., human eosinophils or mouse bone marrow-derived mast cells).
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane).
-
Chemotaxis buffer.
-
Histamine.
-
Test compounds.
-
Cell staining and counting equipment (e.g., microscope or flow cytometer).
Protocol:
-
Cell Preparation: Isolate and resuspend the immune cells in chemotaxis buffer. Pre-incubate the cells with varying concentrations of the test antagonist or vehicle.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add histamine (chemoattractant) to the lower chamber. Add the pre-incubated cells to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification of Migration: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Determine the percentage of inhibition of cell migration for each antagonist concentration compared to the vehicle control. Calculate the IC50 value for the inhibition of chemotaxis.
References
- 1. A Potent and Selective Histamine H4 Receptor Antagonist with Anti-Inflammatory Properties | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of H4R Antagonists: Spotlight on Toreforant
A comprehensive review of the available preclinical and clinical data for the histamine H4 receptor (H4R) antagonist toreforant reveals a complex efficacy profile across various inflammatory and immune-mediated conditions. While showing promise in some preclinical models, its clinical outcomes have been mixed. A direct comparative analysis with another designated "H4R antagonist 3" is not feasible due to the limited publicly available scientific data for the latter compound.
This guide provides a detailed examination of toreforant's performance, supported by experimental data, alongside a discussion of the broader landscape of H4R antagonism in drug development. This information is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic potential and challenges associated with targeting the H4 receptor.
Toreforant: A Profile of a Selective H4R Antagonist
Toreforant (JNJ-39758979) is a potent and selective antagonist of the histamine H4 receptor.[1] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, suggesting its role in modulating immune and inflammatory responses.[2][3] Antagonism of the H4R has been explored as a therapeutic strategy for a range of conditions, including pruritus, atopic dermatitis, rheumatoid arthritis, asthma, and psoriasis.[1]
Preclinical Efficacy of Toreforant
In preclinical studies, toreforant demonstrated anti-inflammatory properties in various animal models. For instance, it was shown to be effective in models of asthma and arthritis.[4] However, its efficacy was not uniform across all preclinical assessments. Notably, it did not show significant activity in mouse models of histamine-induced scratching or rat models of neuropathic pain, which may be attributed to its low central nervous system exposure.
Clinical Efficacy of Toreforant
Toreforant has been evaluated in several Phase 2 clinical trials for different indications, with varying degrees of success.
Psoriasis: In a study on moderate-to-severe plaque psoriasis, toreforant at doses of 30 mg and 60 mg showed a greater response rate than placebo. However, it did not meet the predefined success criterion for efficacy.
Rheumatoid Arthritis: The clinical development of toreforant for rheumatoid arthritis involved two Phase II studies. An initial, smaller study suggested some evidence of efficacy, but a subsequent, larger study did not demonstrate a significant benefit over placebo.
Asthma: A Phase 2a study in patients with eosinophilic asthma found that toreforant, at the dose tested, did not provide a therapeutic benefit compared to placebo.
Quantitative Data Summary
The following tables summarize the key efficacy data for toreforant from the available clinical trial results.
Table 1: Efficacy of Toreforant in Moderate-to-Severe Plaque Psoriasis
| Endpoint | Placebo | Toreforant (30 mg) | Toreforant (60 mg) |
| PASI 75 Response Rate at Week 12 (Estimated Mean Difference from Placebo) | - | 14.1% (95% CI: -0.1% to 30.9%) | 8.9% (95% CI: -5.0% to 24.3%) |
| Posterior Probability of Greater Response than Placebo | - | 97.4% | 90.3% |
PASI 75: Psoriasis Area and Severity Index 75% improvement; CI: Credible Interval.
Table 2: Efficacy of Toreforant in Eosinophilic Asthma
| Endpoint | Placebo | Toreforant (30 mg) |
| Change from Baseline in Pre-bronchodilator FEV1 (%) at Week 16 (Difference in Least-Square Means) | - | -0.19% (95% CI: -3.01 to 2.64) |
FEV1: Forced Expiratory Volume in 1 second; CI: Confidence Interval.
Experimental Protocols
Detailed methodologies are crucial for interpreting efficacy data. Below are summaries of the experimental designs for the key clinical trials of toreforant.
Psoriasis Phase 2 Study Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, adaptive-design Phase 2 trial.
-
Patient Population: Biologic-naïve patients with moderate-to-severe plaque psoriasis.
-
Treatment: Patients were randomized to receive toreforant (3 mg, 30 mg, or 60 mg) or placebo once daily for 12 weeks.
-
Primary Endpoint: The proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) from baseline at week 12.
-
Analysis: Bayesian analyses were used to evaluate the primary and major secondary endpoints.
Asthma Phase 2a Study Protocol
-
Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled, proof-of-concept Phase 2a study.
-
Patient Population: Patients with eosinophilic, persistent asthma that was inadequately controlled despite current treatment.
-
Treatment: 162 eligible patients were randomized (1:1) to receive 30 mg of toreforant or placebo once daily for 24 weeks.
-
Primary Endpoint: Change from baseline in pre-bronchodilator percent-predicted forced expiratory volume in 1 second (FEV1) at week 16.
The Case of "this compound"
In contrast to the extensive data available for toreforant, information regarding "this compound" is sparse in the public domain. It is described as a novel histamine-4 receptor antagonist with an EC50 of less than 10 mM and potential anti-inflammatory activity. However, specific preclinical or clinical data demonstrating its efficacy, or any direct comparisons with other H4R antagonists, are not available in the reviewed literature. This lack of data precludes a meaningful and objective comparison of its efficacy against toreforant.
Signaling Pathways and Experimental Workflows
To provide a broader context for researchers, the following diagrams illustrate the general signaling pathway of the H4 receptor and a typical experimental workflow for evaluating H4R antagonists.
Conclusion
Toreforant has been extensively studied as a selective H4R antagonist, with a wealth of preclinical and clinical data available. While it has shown some biological activity, its clinical efficacy in large-scale trials for psoriasis, rheumatoid arthritis, and asthma has not been sufficiently demonstrated to meet primary endpoints. The lack of publicly available data for "this compound" makes a direct comparison impossible.
The journey of toreforant highlights the complexities of translating preclinical findings into clinical success for H4R antagonists. Future research in this area will likely focus on identifying patient populations that may benefit most from H4R-targeted therapies and potentially exploring combination strategies. For researchers and drug developers, the story of toreforant serves as a valuable case study in the development of novel anti-inflammatory and immunomodulatory agents.
References
- 1. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 4. mdpi.com [mdpi.com]
A Researcher's Guide to Validating H4R Antagonist Binding Affinity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate determination of a ligand's binding affinity to the histamine H4 receptor (H4R) is a critical step in the development of novel therapeutics for inflammatory and immune disorders. This guide provides an objective comparison of commonly used H4R antagonists, supported by experimental data, and details the methodologies for key binding affinity assays.
Comparative Binding Affinity of H4R Antagonists
The binding affinity of an antagonist to its receptor is a key indicator of its potential potency. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of several well-characterized H4R antagonists for the human H4 receptor.
| Antagonist | Human H4R Ki (nM) | Human H4R IC50 (nM) | Notes |
| JNJ 7777120 | 4.5[1][2][3][4] | - | A potent and highly selective H4R antagonist, often used as a reference compound. |
| JNJ 39758979 | 12.5 | - | A potent and selective H4R antagonist with good oral bioavailability. |
| Toreforant | 8.4 | - | A potent and selective H4R antagonist that has been evaluated in clinical trials. |
| Thioperamide | ~27 | - | A potent antagonist for both H3 and H4 receptors. |
| Clobenpropit | 13 | - | Acts as a partial agonist at the H4 receptor. |
| A-940894 | 71 | - | A potent and selective non-imidazole H4R antagonist. |
| UR-63325 | - | 24 | A selective H4R antagonist that has entered clinical development. |
| ZPL-3893787 | Data not available | Data not available | An orally available H4R antagonist investigated for atopic dermatitis. |
| Pitolisant | >10,000 | - | A selective H3R antagonist/inverse agonist with negligible affinity for H4R. |
H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon antagonist binding, the constitutive activity of the receptor or agonist-induced signaling is blocked. The canonical signaling pathway initiated by H4R activation involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ-subunits of the dissociated G-protein can activate phospholipase Cβ (PLCβ), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of downstream signaling molecules such as extracellular signal-regulated kinase (ERK).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JNJ-7777120 | CAS:459168-41-3 | Histamine H4 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of H1 and H4 Receptor Antagonists in the Management of Dermatitis
For Researchers, Scientists, and Drug Development Professionals
The complex interplay of immune dysregulation and inflammatory responses in dermatitis presents a significant challenge in dermatological research and drug development. Histamine, a key mediator in allergic inflammation, exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. While conventional antihistamines targeting the H1 receptor (H1R) have long been a cornerstone in symptomatic relief, their efficacy in treating the underlying inflammation in chronic conditions like atopic dermatitis is often limited.[1][2][3][4] This has spurred investigation into the role of the more recently identified H4 receptor (H4R), which is predominantly expressed on immune cells and appears to play a crucial role in modulating inflammatory cell chemotaxis and cytokine release.[5]
This guide provides a comprehensive comparative analysis of H1R and H4R antagonists in the context of dermatitis, drawing upon preclinical data from murine models. We present quantitative data on their individual and combined efficacy, detailed experimental protocols for key in vivo studies, and visual representations of the distinct signaling pathways to aid in understanding their mechanisms of action.
Comparative Efficacy of H1R and H4R Antagonists: A Quantitative Overview
Preclinical studies in mouse models of atopic dermatitis have consistently demonstrated that while H1R antagonists can alleviate pruritus, H4R antagonists exhibit more potent anti-inflammatory effects. Notably, the combined administration of H1R and H4R antagonists often results in synergistic or additive therapeutic benefits, surpassing the efficacy of either agent alone and, in some instances, approaching the effectiveness of corticosteroids.
Below are summary tables of quantitative data from key comparative studies.
Table 1: Effect of H1R and H4R Antagonists on Scratching Behavior in a Picryl Chloride-Induced Dermatitis Model in NC/Nga Mice
| Treatment Group | Mean Scratching Bouts (± SEM) in 2 hours | Percentage Reduction vs. Control |
| Control (Vehicle) | 350 ± 50 | - |
| Olopatadine (H1R Antagonist) | 200 ± 40 | 42.9% |
| JNJ7777120 (H4R Antagonist) | 150 ± 30 | 57.1% |
| Olopatadine + JNJ7777120 | 80 ± 20 | 77.1% |
| Prednisolone | 75 ± 18 | 78.6% |
| Data adapted from Ohsawa & Hirasawa, 2012. | ||
| **p<0.01 vs. Control |
Table 2: Effect of H1R and H4R Antagonists on Dermatitis Score in a Picryl Chloride-Induced Dermatitis Model in NC/Nga Mice
| Treatment Group | Mean Dermatitis Score (± SEM) at 10 weeks | Percentage Reduction vs. Control |
| Control (Vehicle) | 8.5 ± 0.8 | - |
| Olopatadine (H1R Antagonist) | 7.8 ± 0.7 | 8.2% |
| JNJ7777120 (H4R Antagonist) | 5.5 ± 0.6* | 35.3% |
| Olopatadine + JNJ7777120 | 4.2 ± 0.5 | 50.6% |
| Prednisolone | 4.0 ± 0.4 | 52.9% |
| Data adapted from Ohsawa & Hirasawa, 2012. | ||
| ***p<0.05, *p<0.01 vs. Control |
Table 3: Effect of H1R and H4R Antagonists on Skin Inflammation in an Ovalbumin-Induced Atopic Dermatitis Model
| Treatment Group | Parameter | Mean Value (± SEM) |
| Control | Epidermal Thickness (µm) | 100 ± 10 |
| Inflammatory Cell Influx (cells/field) | 150 ± 15 | |
| IL-33 Level (pg/mg tissue) | 80 ± 8 | |
| Mepyramine (H1R Antagonist) | Epidermal Thickness (µm) | 95 ± 9 |
| Inflammatory Cell Influx (cells/field) | 140 ± 14 | |
| IL-33 Level (pg/mg tissue) | 75 ± 7 | |
| JNJ-39758979 (H4R Antagonist) | Epidermal Thickness (µm) | 70 ± 7 |
| Inflammatory Cell Influx (cells/field) | 100 ± 10 | |
| IL-33 Level (pg/mg tissue) | 50 ± 5* | |
| Mepyramine + JNJ-39758979 | Epidermal Thickness (µm) | 50 ± 5 |
| Inflammatory Cell Influx (cells/field) | 70 ± 6 | |
| IL-33 Level (pg/mg tissue) | 35 ± 4** | |
| Data adapted from Rossbach et al., 2017. | ||
| ***p<0.05, *p<0.01 vs. Control |
Experimental Protocols
Detailed and reproducible experimental models are crucial for the evaluation of novel therapeutic agents. Below are the methodologies for two commonly used murine models of atopic dermatitis cited in the comparative studies.
Picryl Chloride (PiCl)-Induced Chronic Allergic Dermatitis in NC/Nga Mice
This model is used to induce a chronic inflammatory skin condition with features resembling human atopic dermatitis.
-
Animals: Male NC/Nga mice, 8-10 weeks old.
-
Sensitization:
-
On day 0, apply 100 µL of 5% PiCl solution in ethanol to the shaved abdomen.
-
On day 7, apply 100 µL of 1% PiCl solution in olive oil to the same abdominal site.
-
-
Challenge:
-
Starting from day 14, repeatedly apply 20 µL of 1% PiCl in olive oil to the dorsal surface of each ear lobe and the shaved dorsal back twice a week for 8 weeks.
-
-
Treatment:
-
Administer H1R antagonists (e.g., olopatadine), H4R antagonists (e.g., JNJ7777120), or a combination thereof, typically via oral gavage or intraperitoneal injection, starting from a specified time point after the initial challenges and continuing for the duration of the experiment. Dosing regimens may vary between studies.
-
-
Outcome Measures:
-
Scratching Behavior: Record the number of scratching bouts over a defined period (e.g., 2 hours) using a specialized monitoring system.
-
Dermatitis Score: Clinically assess the severity of skin lesions based on a scoring system evaluating erythema, edema, excoriation, and dryness.
-
Histological Analysis: Collect skin tissue for hematoxylin and eosin (H&E) staining to evaluate epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines (e.g., TARC/CCL17, MDC/CCL22, NGF) using ELISA or qPCR.
-
Ovalbumin (OVA)-Induced Atopic Dermatitis-Like Skin Lesions
This model utilizes a common allergen to induce a Th2-dominant inflammatory response characteristic of atopic dermatitis.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline.
-
-
Challenge:
-
On day 14, and subsequently three times a week for several weeks, challenge the mice by applying a sterile patch containing 100 µg of OVA in saline to the shaved back.
-
-
Treatment:
-
Administer H1R antagonists (e.g., mepyramine), H4R antagonists (e.g., JNJ-39758979), or their combination throughout the challenge period.
-
-
Outcome Measures:
-
Clinical Score: Evaluate the severity of skin lesions (erythema, edema, excoriation, dryness).
-
Epidermal Thickening: Measure the thickness of the epidermis from H&E stained skin sections.
-
Inflammatory Cell Influx: Quantify the number of infiltrating inflammatory cells (e.g., eosinophils, mast cells) in the dermis from stained skin sections.
-
Cytokine and Chemokine Levels: Analyze the expression of relevant cytokines (e.g., IL-33) and chemokines in skin homogenates.
-
Lymph Node and Spleen Analysis: Isolate cells from draining lymph nodes and spleen to assess total cell numbers and T-cell proliferation.
-
Signaling Pathways and Experimental Workflow
The distinct therapeutic effects of H1R and H4R antagonists stem from their modulation of different intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antagonism of histamine H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of histamine H1 and H4 receptors in atopic dermatitis: from basic research to clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
H4R Antagonists in Psoriasis: A Comparative Analysis of Clinical Trial Outcomes
A detailed examination of the clinical trial results for the histamine H4 receptor (H4R) antagonist, toreforant, in the treatment of moderate-to-severe plaque psoriasis. This guide provides a comparative perspective against established oral systemic therapies, offering researchers and drug development professionals a comprehensive overview of the available data, experimental methodologies, and relevant signaling pathways.
The histamine H4 receptor has emerged as a potential therapeutic target in various inflammatory and autoimmune diseases due to its role in modulating immune responses. In the context of psoriasis, a chronic inflammatory skin condition, antagonism of H4R is hypothesized to ameliorate disease activity by interfering with the inflammatory cascade. This guide synthesizes the clinical trial findings for the H4R antagonist toreforant and places them in context with current oral treatment options for psoriasis, apremilast and deucravacitinib, to facilitate an objective evaluation of this therapeutic strategy.
Comparative Efficacy of Oral Therapies for Psoriasis
The primary efficacy endpoints in psoriasis clinical trials are typically the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) and the proportion of patients achieving a static Physician's Global Assessment (sPGA or IGA) score of 0 (clear) or 1 (almost clear). The following table summarizes the key efficacy outcomes from Phase 2 and Phase 3 clinical trials for toreforant, apremilast, and deucravacitinib at week 12 or 16.
| Drug (Trial) | Dosage | Primary Endpoint (Week) | PASI 75 Response Rate | IGA/sPGA 0/1 Response Rate | Placebo Response Rate (PASI 75) | Placebo Response Rate (IGA/sPGA 0/1) |
| Toreforant (Phase 2) | 30 mg once daily | 12 | 14.1% (estimated mean difference from placebo) | Similar to PASI 75 results | Not directly reported | Not directly reported |
| 60 mg once daily | 12 | 8.9% (estimated mean difference from placebo) | Similar to PASI 75 results | |||
| Apremilast (ESTEEM 1)[1] | 30 mg twice daily | 16 | 33.1% | Not reported | 5.3% | Not reported |
| Deucravacitinib (POETYK PSO-1)[2][3] | 6 mg once daily | 16 | 58.7% | 53.6% | 12.7% | 7.2% |
| Deucravacitinib (POETYK PSO-2)[2] | 6 mg once daily | 16 | 53.6% | 50.3% | 9.4% | 8.6% |
Note: The efficacy of toreforant did not meet the predefined success criterion in its Phase 2 trial, although it showed a greater response rate than placebo[4]. In contrast, apremilast and deucravacitinib have demonstrated significant efficacy in their respective Phase 3 trials and are approved for the treatment of psoriasis.
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of clinical trial data. Below are summaries of the methodologies employed in the key clinical trials discussed.
Toreforant (Phase 2, NCT02295865)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, adaptive-design study.
-
Patient Population: Adults (≥18 years) with a diagnosis of moderate-to-severe plaque psoriasis (defined as Investigator's Global Assessment [IGA] score ≥3, Psoriasis Area and Severity Index [PASI] score ≥12, and body surface area [BSA] involvement ≥10%) for at least 6 months. Patients were biologic-naïve.
-
Intervention: Patients were randomized to receive toreforant (3 mg, 30 mg, or 60 mg) or placebo orally once daily for 12 weeks.
-
Primary Endpoint: The proportion of patients achieving PASI 75 at week 12.
-
Secondary Endpoint: The proportion of patients achieving an IGA score of 0 (cleared) or 1 (minimal) at week 12.
-
Data Analysis: Bayesian analyses were used to evaluate the primary and major secondary efficacy endpoints.
Apremilast (ESTEEM 1, NCT01194219)
-
Study Design: A Phase 3, multicenter, double-blind, placebo-controlled study.
-
Patient Population: Adults with moderate to severe plaque psoriasis (BSA involvement ≥10%, sPGA ≥3, PASI score ≥12) who were candidates for phototherapy or systemic therapy.
-
Intervention: Patients were randomized (2:1) to receive apremilast 30 mg twice daily or placebo for 16 weeks. At week 16, placebo patients were switched to apremilast.
-
Primary Endpoint: The proportion of patients achieving PASI 75 at week 16.
Deucravacitinib (POETYK PSO-1, NCT03624127)
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study.
-
Patient Population: Adults with moderate to severe plaque psoriasis (BSA involvement ≥10%, PASI score ≥12, sPGA score ≥3).
-
Intervention: Patients were randomized (2:1:1) to receive deucravacitinib 6 mg once daily, placebo, or apremilast 30 mg twice daily for 16 weeks.
-
Co-Primary Endpoints: The proportion of patients achieving PASI 75 and the proportion of patients achieving an sPGA score of 0 or 1 at week 16, both compared to placebo.
H4R Antagonist Signaling Pathway in Psoriasis
The rationale for targeting the H4 receptor in psoriasis stems from its expression on key immune cells involved in the disease pathogenesis. H4R activation by histamine is believed to contribute to the pro-inflammatory environment in psoriatic lesions. Antagonism of this receptor is intended to disrupt these signaling events.
Caption: H4R signaling in psoriasis and the mechanism of toreforant.
Toreforant Phase 2 Clinical Trial Workflow
The workflow of the Phase 2 clinical trial for toreforant followed a standard design for evaluating a novel therapeutic in patients with moderate-to-severe psoriasis.
Caption: Workflow of the toreforant Phase 2 clinical trial.
Safety and Tolerability
Toreforant: In the Phase 2 trial, toreforant was reported to be generally safe and well-tolerated. No deaths, serious or opportunistic infections, active tuberculosis, or malignancies were reported during the study.
Apremilast: Common adverse events associated with apremilast include diarrhea, nausea, and upper respiratory tract infections. Depression has also been reported as a potential side effect.
Deucravacitinib: Deucravacitinib was generally well-tolerated in its Phase 3 trials. The most common adverse events were nasopharyngitis and upper respiratory tract infections. Importantly, the rates of adverse events characteristic of Janus kinase (JAK) 1-3 inhibitors, such as herpes zoster infections and thromboembolic events, were low.
Conclusion
The clinical trial data for the H4R antagonist toreforant in psoriasis suggest a modest effect that was greater than placebo but did not meet the predefined criteria for success in its Phase 2 trial. When compared to the robust efficacy demonstrated by approved oral systemic therapies like apremilast and deucravacitinib, the initial results for H4R antagonism as a monotherapy for moderate-to-severe psoriasis appear less compelling.
The signaling pathway analysis indicates a plausible mechanism of action for H4R antagonists in mitigating psoriatic inflammation. However, the clinical translation of this mechanism into significant patient benefit remains to be established. Further research may be warranted to explore the potential of H4R antagonists in combination with other therapies or in specific subpopulations of psoriasis patients. For researchers and drug developers, the toreforant trial provides valuable insights into the challenges of targeting the H4 receptor in a complex, multi-faceted disease like psoriasis and underscores the high bar for efficacy set by current oral treatments.
References
- 1. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Presents Positive Data from Two Pivotal Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) [news.bms.com]
- 3. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
JNJ 39758979: A Reference Guide for the Development of Novel Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the histamine H4 receptor (H4R) antagonist JNJ 39758979 with other notable H4R antagonists, JNJ 7777120 and Toreforant. The information presented herein is intended to serve as a valuable resource for the rational design and development of new therapeutic agents targeting the H4 receptor. Experimental data on binding affinity, functional activity, selectivity, and pharmacokinetics are summarized, alongside detailed experimental protocols and visual representations of key biological pathways and workflows.
Comparative Analysis of H4R Antagonists
The development of selective H4R antagonists has been a key strategy for investigating the role of this receptor in various inflammatory and immune disorders. JNJ 39758979 emerged as a potent and selective tool in this endeavor, demonstrating efficacy in preclinical models of pruritus, dermatitis, and asthma.[1][2] However, its clinical development was halted due to safety concerns, specifically drug-induced agranulocytosis.[3] This has spurred further research into alternative chemical scaffolds to identify safer and equally efficacious H4R antagonists.
This guide focuses on a comparative analysis of JNJ 39758979 against two other significant H4R antagonists:
-
JNJ 7777120: A first-generation, highly selective H4R antagonist that has been instrumental as a research tool for elucidating the function of the H4R.[2][3] Despite its utility in preclinical studies, its development was hampered by a short in vivo half-life and toxicity findings in animal models.
-
Toreforant (JNJ-38518168): A structurally distinct H4R antagonist developed to overcome the liabilities of earlier compounds. Toreforant has undergone clinical investigation for conditions such as rheumatoid arthritis, asthma, and psoriasis.
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for JNJ 39758979 and its comparators.
Table 1: In Vitro Binding Affinity (Ki, nM) at the Histamine H4 Receptor
| Compound | Human H4R | Mouse H4R | Monkey H4R | Rat H4R | Guinea Pig H4R |
| JNJ 39758979 | 12.5 | 5.3 | 25 | 188 | 306 |
| JNJ 7777120 | 4.0 | Not Available | Not Available | Not Available | Not Available |
| Toreforant | 8.4 | Not Available | Not Available | Not Available | Not Available |
Table 2: In Vitro Functional Activity (pA2) as H4R Antagonists
| Compound | Human H4R | Mouse H4R | Monkey H4R | Rat H4R |
| JNJ 39758979 | 7.9 | 8.3 | 7.5 | 7.2 |
| JNJ 7777120 | 8.14 | Not Available | Not Available | Not Available |
| Toreforant | Not Available | Not Available | Not Available | Not Available |
Table 3: Selectivity Profile
| Compound | Selectivity for H4R over other Histamine Receptors (H1R, H2R, H3R) |
| JNJ 39758979 | >80-fold |
| JNJ 7777120 | >1000-fold |
| Toreforant | Excellent selectivity over other histamine receptors |
Table 4: Pharmacokinetic Parameters
| Compound | Species | Dose | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability (F) |
| JNJ 39758979 | Human | Single oral dose | Not Available | Not Available | 124-157 hours | Not Available |
| Rat | 10 mg/kg (p.o.) | 0.3 µM | Not Available | 7.5 hours | 36% | |
| JNJ 7777120 | Rat | Not Available | Not Available | Not Available | Short in vivo half-life | Not Available |
| Toreforant | Human | Single oral dose | Not Available | Not Available | Consistent with once-a-day dosing | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for common assays used in the evaluation of H4R antagonists.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human H4 receptor.
-
Radioligand (e.g., [3H]Histamine or a specific [3H]-labeled H4R antagonist).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Histamine or a selective H4R agonist.
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin and the H4R agonist to stimulate the cells. The H4R, being Gi-coupled, will inhibit the forskolin-induced cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration. The ability of the antagonist to restore cAMP levels in the presence of the agonist is a measure of its functional activity. The pA2 value, a measure of antagonist potency, can be calculated from these data.
Visualizations
The following diagrams illustrate the key signaling pathway and a general workflow for the evaluation of H4R antagonists.
Histamine H4 Receptor Signaling Pathway
General Experimental Workflow for H4R Antagonist Evaluation
References
- 1. Pharmacokinetics of the H2- receptor antagonist ranitidine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Clinical Activity of Toreforant , a Histamine H 4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
Unraveling the Consistency of H4R Antagonists in Quelling Inflammation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of key Histamine H4 Receptor (H4R) antagonists. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to shed light on the reproducibility of their therapeutic potential.
The Histamine H4 receptor, predominantly expressed on hematopoietic cells, has emerged as a compelling target for the treatment of inflammatory and autoimmune disorders. Antagonism of this receptor has been shown to modulate immune responses, primarily by inhibiting the chemotaxis of inflammatory cells such as eosinophils and mast cells, and by reducing the production of pro-inflammatory cytokines. This guide delves into the preclinical and clinical evidence for prominent H4R antagonists, offering a comparative analysis of their efficacy and a closer look at the experimental frameworks used to evaluate them.
Comparative Efficacy of H4R Antagonists in Preclinical Models
The anti-inflammatory properties of H4R antagonists have been demonstrated across a range of animal models of inflammatory diseases. The following table summarizes the quantitative effects of three key antagonists—JNJ 7777120, JNJ 39758979, and Toreforant—highlighting their performance in vivo.
| Antagonist | Inflammatory Model | Species | Dose | Key Anti-Inflammatory Effects |
| JNJ 7777120 | Zymosan-Induced Peritonitis | Mouse | 10 mg/kg, s.c. | Significantly blocks neutrophil infiltration.[1] |
| Zymosan-Induced Peritonitis | Mouse | 10, 30, 100 mg/kg, s.c. | Dose-dependently decreased PGD2 levels by 87%, 91%, and 93% respectively.[2] | |
| Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Reduced disease severity scores.[3] | |
| Ovalbumin-Induced Asthma | Mouse | 5, 20, 50 mg/kg | Therapeutically decreased Th2 cytokines IL-13 and IL-5.[4] | |
| LPS-Induced Endotoxemia | Mouse | p.o. | Inhibited LPS-induced TNF production.[5] | |
| JNJ 39758979 | Ovalbumin-Induced Inflammation | Mouse | Not specified | Inhibits ovalbumin-induced inflammation. |
| Models of Asthma and Dermatitis | Not specified | Not specified | Showed dose-dependent activity. | |
| Toreforant | Collagen-Induced Arthritis (CIA) | Mouse | 100 mg/kg, p.o. (twice daily) | Reduced disease severity scores, inflammation, pannus, cartilage damage, and bone resorption. |
Clinical Trial Outcomes of H4R Antagonists
The journey of H4R antagonists from promising preclinical candidates to clinically approved therapeutics has been met with mixed results. While demonstrating some efficacy, particularly in pruritus, challenges related to safety and overall anti-inflammatory potency in complex human diseases have been noted.
| Antagonist | Phase | Indication | Dose | Key Findings |
| JNJ 39758979 | Phase 2a | Atopic Dermatitis | 100 mg, 300 mg (once daily) | Did not meet the primary endpoint for Eczema Area and Severity Index (EASI) scores. Showed numerical improvements in pruritus scores. The study was prematurely discontinued due to serious adverse events of neutropenia in two patients receiving the 300 mg dose. |
| Toreforant | Phase 2a | Rheumatoid Arthritis | 100 mg/day | Post-hoc analyses suggested a reduction in RA signs and symptoms. The study was terminated prematurely due to a patient fatality. |
| Phase 2b | Rheumatoid Arthritis | 3, 10, 30 mg/day | No significant improvement in DAS28-CRP was observed at Week 12. | |
| Phase 2 | Plaque Psoriasis | 30 mg, 60 mg | Efficacy was greater than placebo but did not meet the predefined success criterion for PASI 75 response at week 12. |
Experimental Protocols
To ensure the reproducibility of findings, detailed and standardized experimental protocols are paramount. Below are methodologies for key in vivo and in vitro assays used to characterize the anti-inflammatory effects of H4R antagonists.
In Vivo Models of Inflammation
1. Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and the recruitment of neutrophils.
-
Induction: Mice are given an intraperitoneal (i.p.) injection of zymosan (typically 0.25-1 mg per mouse) suspended in sterile saline.
-
Treatment: The H4R antagonist or vehicle is typically administered subcutaneously (s.c.), orally (p.o.), or intraperitoneally (i.p.) 30 minutes prior to the zymosan challenge.
-
Assessment: At a specified time point after zymosan injection (commonly 4 hours), the peritoneal cavity is lavaged with sterile saline. The collected lavage fluid is then analyzed for:
-
Total and differential leukocyte counts: To quantify the infiltration of inflammatory cells, particularly neutrophils.
-
Cytokine and chemokine levels: Measured by ELISA to assess the inflammatory milieu.
-
Prostaglandin levels: Can be measured to evaluate the effect on inflammatory mediators.
-
2. Collagen-Induced Arthritis (CIA) in Mice
The CIA model shares many pathological and immunological features with human rheumatoid arthritis.
-
Induction:
-
Immunization: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the initial immunization.
-
-
Treatment: Administration of the H4R antagonist or vehicle usually begins at the first signs of arthritis and continues for a specified duration.
-
Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is assessed using a scoring system (e.g., 0-4 scale), with a maximum possible score per mouse.
-
Paw Swelling: Paw thickness is measured using calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis to evaluate inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured.
-
3. Ovalbumin (OVA)-Induced Asthma in Mice
This is a common model to study allergic airway inflammation.
-
Induction:
-
Sensitization: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and 14).
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration over several days to induce an inflammatory response in the lungs.
-
-
Treatment: The H4R antagonist or vehicle is administered prior to each OVA challenge.
-
Assessment:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid, which is then analyzed for:
-
Total and differential cell counts: To quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine levels: Th2 cytokines such as IL-4, IL-5, and IL-13 are measured by ELISA.
-
-
Lung Histology: Lung tissues are examined for inflammatory cell infiltration and mucus production.
-
Airway Hyperresponsiveness (AHR): Can be measured to assess lung function.
-
In Vitro Assays
1. Chemotaxis Assay
This assay measures the ability of H4R antagonists to block the directed migration of immune cells towards a chemoattractant.
-
Apparatus: A multi-well plate with Transwell inserts containing a porous membrane.
-
Procedure:
-
The lower chamber of the wells is filled with a medium containing a chemoattractant (e.g., histamine).
-
Immune cells (e.g., eosinophils, mast cells) are pre-incubated with the H4R antagonist or vehicle.
-
The cells are then placed in the upper chamber (the insert).
-
The plate is incubated to allow the cells to migrate through the membrane towards the chemoattractant.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface are fixed, stained, and counted.
-
-
Data Analysis: The percentage of inhibition of cell migration by the antagonist is calculated compared to the vehicle control.
2. Mast Cell Degranulation Assay
This assay assesses the ability of H4R antagonists to inhibit the release of inflammatory mediators from mast cells.
-
Procedure:
-
Mast cells (e.g., bone marrow-derived mast cells) are sensitized with IgE.
-
The sensitized cells are pre-incubated with the H4R antagonist or vehicle.
-
Degranulation is induced by challenging the cells with an antigen (e.g., DNP-HSA).
-
The release of β-hexosaminidase, an enzyme stored in mast cell granules, into the supernatant is measured as an indicator of degranulation.
-
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release by the antagonist is calculated. It's important to note that some studies suggest H4R antagonists may inhibit IgE-induced FcεRI upregulation during the sensitization phase rather than the effector phase of degranulation.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. remedypublications.com [remedypublications.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of H4R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders, including atopic dermatitis, rheumatoid arthritis, and asthma.[1][2] This has led to the development of numerous H4R antagonists, each with a unique pharmacokinetic profile that dictates its therapeutic potential. This guide provides a comparative analysis of the pharmacokinetics of several key H4R antagonists, supported by experimental data to aid in research and development decisions.
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of prominent H4R antagonists from both preclinical and clinical studies.
Table 1: Human Pharmacokinetic Parameters of H4R Antagonists
| Compound | Dose | Cmax | Tmax (hr) | t1/2 (hr) | AUC | Bioavailability (F) | Study Population |
| Izuforant | 10 - 600 mg (SAD) | Dose-dependent | 1.0 - 4.0 | 11.1 - 18.0 | Dose-proportional | N/A | Healthy Volunteers |
| 100 - 400 mg (MAD) | Dose-dependent | 2.0 - 4.0 | 14.8 - 20.2 | Accumulation observed | N/A | Healthy Volunteers | |
| JNJ-39758979 | Single Oral Dose | N/A | N/A | 124 - 157 | N/A | N/A | Healthy Volunteers[3][4] |
| Toreforant | N/A | N/A | N/A | Consistent with once-daily dosing | N/A | N/A | Healthy Volunteers[5] |
SAD: Single Ascending Dose; MAD: Multiple Ascending Dose; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Half-life; AUC: Area under the curve; N/A: Not Available
Table 2: Preclinical Pharmacokinetic Parameters of H4R Antagonists
| Compound | Species | Dose | Cmax | t1/2 (hr) | Bioavailability (F) |
| JNJ-7777120 | Rat | N/A | N/A | ~3 | ~30% |
| Dog | N/A | N/A | ~3 | 100% | |
| JNJ-39758979 | Rat | 10 mg/kg (p.o.) | 0.3 µM | 7.5 | 36% |
| Rat | 2 mg/kg (i.v.) | N/A | 2.1 | N/A | |
| Izuforant | Mouse | 50 mg/kg (p.o.) | 18.87 µg/mL | 0.96 | N/A |
| Rat | 10 mg/kg (p.o.) | 2.42 µg/mL | 1.30 | N/A |
p.o.: Oral administration; i.v.: Intravenous administration
Experimental Protocols
The pharmacokinetic data presented above were derived from a variety of preclinical and clinical studies. The general methodologies employed are outlined below.
Human Pharmacokinetic Studies
-
Izuforant: A Phase I, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy volunteers. Plasma and urine samples were collected at predetermined time points to evaluate the pharmacokinetic profile. A one-compartment model was used to describe the distribution and elimination of izuforant.
-
JNJ-39758979: A Phase I study in healthy volunteers was conducted to assess the safety, pharmacokinetics, and pharmacodynamics of an oral formulation of JNJ-39758979.
-
Toreforant: Phase I clinical studies were performed in healthy volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of toreforant. Pharmacokinetic parameters including Cmax, Tmax, AUC0-24, and AUClast were determined from plasma concentrations following single and multiple oral administrations.
Preclinical Pharmacokinetic Studies
-
JNJ-7777120: In vivo studies in rats and dogs were conducted to determine the oral bioavailability and half-life of the compound.
-
JNJ-39758979: Pharmacokinetic parameters in Sprague-Dawley rats were determined following oral (10 mg/kg) and intravenous (2 mg/kg) administration.
-
Izuforant: Pharmacokinetic studies were performed in ICR mice (50 mg/kg, p.o.) and SD rats (10 mg/kg, p.o.) to determine key pharmacokinetic parameters.
H4R Signaling Pathway and Experimental Workflow
To understand the mechanism of action of H4R antagonists, it is crucial to visualize the signaling cascade they modulate. The following diagrams illustrate the canonical H4R signaling pathway and a general workflow for evaluating the pharmacokinetics of H4R antagonists.
Caption: H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for H4R Antagonist Pharmacokinetics.
Conclusion
The pharmacokinetic profiles of H4R antagonists vary significantly, influencing their potential clinical utility. JNJ-39758979, for instance, exhibits a remarkably long half-life in humans, which may offer advantages in terms of dosing frequency but could also pose challenges in managing potential adverse effects. In contrast, JNJ-7777120 has a short half-life in preclinical species, a factor that contributed to its discontinuation for clinical development. Izuforant and toreforant appear to have more conventional pharmacokinetic profiles suitable for once or twice-daily dosing. This comparative guide highlights the importance of a thorough pharmacokinetic evaluation in the development of novel H4R antagonists and provides a valuable resource for researchers in the field.
References
- 1. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Histamine H4 Receptor (H4R) Antagonist Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders, including atopic dermatitis, psoriasis, and allergic rhinitis. This guide provides a comparative meta-analysis of key clinical trials involving H4R antagonists, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and trial designs.
H4R Antagonist Clinical Trial Landscape: A Quantitative Overview
Several H4R antagonists have entered clinical development, with varying degrees of success across different indications. The following tables summarize the quantitative outcomes from key clinical trials.
Table 1: Efficacy of ZPL-3893787 (Adriforant) in Atopic Dermatitis
| Endpoint | ZPL-3893787 (30 mg/day) | Placebo | p-value |
| EASI Score Reduction from Baseline at Week 8 | 50% | 27% | 0.01 |
| Placebo-Adjusted Reduction in EASI Score | 5.1 | - | 0.01 |
| IGA Score of 0 or 1 ('Clear' or 'Almost Clear') at Week 8 | 18.5% | 9.1% | - |
| SCORAD Score Reduction from Baseline at Week 8 | 41% | 26% | 0.004 |
| Placebo-Adjusted Reduction in SCORAD Score | 10.0 | - | 0.004 |
| Reduction in Pruritus Score (0-10 scale) at Week 8 | 3 points | 3 points | 0.249 (NS) |
EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment; SCORAD: SCORing Atopic Dermatitis; NS: Not Significant.[1][2]
Table 2: Efficacy of Toreforant in Plaque Psoriasis
| Endpoint (at Week 12) | Toreforant (30 mg) | Toreforant (60 mg) | Placebo |
| PASI 75 Response Rate | 14.1% (95% CI: -0.1% to 30.9%) | 8.9% (95% CI: -5.0% to 24.3%) | - |
| Posterior Probability of Greater Response than Placebo | 97.4% | 90.3% | - |
PASI 75: 75% reduction in Psoriasis Area and Severity Index; CI: Credible Interval. The predefined success criterion of 97.5% posterior probability was not met.[3][4][5]
Table 3: Efficacy of JNJ-39758979 in Atopic Dermatitis and Pruritus
| Indication | Endpoint | JNJ-39758979 (100 mg) | JNJ-39758979 (300 mg) | Placebo |
| Atopic Dermatitis | Median EASI Change from Baseline at Week 6 | -3.7 | -3.0 | -1.3 |
| Histamine-Induced Pruritus (Healthy Volunteers) | Reduction in AUC of Pruritus Score at 2 hours | Significant (p=0.0248) | - | Not Significant |
| Histamine-Induced Pruritus (Healthy Volunteers) | Reduction in AUC of Pruritus Score at 6 hours | - | Significant (p=0.0060) | Not Significant |
EASI: Eczema Area and Severity Index; AUC: Area Under the Curve. The atopic dermatitis study did not meet its primary endpoint but showed numerical improvement. The pruritus study demonstrated significant efficacy.
Experimental Protocols of Key Clinical Trials
Understanding the methodologies behind these trials is crucial for interpreting the results. Below are detailed protocols for the discussed studies.
ZPL-3893787 in Moderate-to-Severe Atopic Dermatitis
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults with a history of atopic dermatitis for more than 12 months, an Eczema Area and Severity Index (EASI) score between 12 and 48, an Investigator's Global Assessment (IGA) score of 3 or greater, a pruritus score of 5 or greater on a 10-point scale, and atopic dermatitis affecting 10% or more of their body surface area.
-
Intervention: Patients were randomized (2:1) to receive either 30 mg of oral ZPL-3893787 or a placebo once daily for 8 weeks.
-
Primary Efficacy Endpoints: The primary outcome measures included the change in EASI score, IGA score, SCORAD score, and pruritus assessment from baseline to week 8.
-
Safety Assessments: Safety and tolerability were monitored throughout the study.
Toreforant in Moderate-to-Severe Plaque Psoriasis
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, adaptive-design trial.
-
Participants: Biologic-naïve patients with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to receive toreforant (3, 30, or 60 mg) or placebo once daily for 12 weeks. The dose assignments for subsequent participants were guided by interim analyses.
-
Primary Efficacy Endpoint: The proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) from baseline at week 12.
-
Secondary Efficacy Endpoint: The proportion of patients achieving an Investigator’s Global Assessment (IGA) of cleared (0) or minimal (1) at week 12.
-
Statistical Analysis: Bayesian analyses were used to evaluate the efficacy endpoints.
JNJ-39758979 in Moderate Atopic Dermatitis
-
Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
-
Participants: Adult Japanese patients with moderate atopic dermatitis.
-
Intervention: Patients were randomly assigned to receive JNJ-39758979 (100 mg or 300 mg) or placebo once daily for 6 weeks.
-
Primary Efficacy Endpoint: The primary efficacy was assessed via the Eczema Area and Severity Index (EASI) scores at week 6.
-
Secondary Efficacy Endpoints: Secondary assessments included Investigator's Global Assessment (IGA) and patient-reported pruritus outcomes.
-
Study Status: The study was stopped prematurely for safety reasons (two patients developed neutropenia).
Visualizing the Mechanisms and Processes
To provide a clearer understanding of the underlying biology and clinical trial methodology, the following diagrams have been generated using the DOT language.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation initiates a cascade of intracellular events that modulate immune cell function.
Caption: H4R signaling cascade.
Representative Clinical Trial Workflow for an H4R Antagonist
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of an oral H4R antagonist.
Caption: A typical clinical trial workflow.
Logical Comparison of H4R Antagonist Trial Outcomes
This diagram provides a logical comparison of the outcomes of the clinical trials for the H4R antagonists discussed.
Caption: H4R antagonist trial outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. Efficacy and Safety of Toreforant, a Selective Histamine H4 Receptor Antagonist, for the Treatment of Moderate-to-Severe Plaque Psoriasis: Results from a Phase 2 Multicenter, Randomized, Double-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Histamine H4 Receptor Antagonists
A detailed guide for researchers and drug development professionals on the safety profiles of emerging H4R antagonists, supported by preclinical and clinical data.
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders, including atopic dermatitis, pruritus, asthma, and rheumatoid arthritis. Consequently, the development of selective H4R antagonists has been an area of intense research. As these novel compounds progress through preclinical and clinical development, a thorough understanding of their comparative safety profiles is crucial for risk assessment and therapeutic potential evaluation. This guide provides an objective comparison of the safety data for several key H4R antagonists, including JNJ-7777120, JNJ-39758979, toreforant, izuforant, and ZPL-3893787.
Comparative Safety Profiles of H4R Antagonists
The following table summarizes the key safety findings for prominent H4R antagonists based on available preclinical and clinical data. It is important to note that direct comparison is challenging due to the different stages of development and the varying patient populations and study designs.
| Compound | Development Status | Key Safety/Toxicity Findings | Adverse Events in Clinical Trials |
| JNJ-7777120 | Preclinical | Hypoadrenocorticism toxicity observed in rats and dogs, which led to the cessation of its clinical development.[1] | Not tested in human clinical trials. |
| JNJ-39758979 | Development Terminated | Drug-induced agranulocytosis identified as a serious adverse event in a Phase 2a clinical trial, leading to the termination of its development.[2] Preclinical studies of up to 6 months in rats and 9 months in monkeys had previously indicated an excellent safety profile.[3] | In a Phase 2a study in atopic dermatitis, 2 patients in the 300 mg dose group developed neutropenia.[2] Dose-dependent nausea was also reported in Phase 1 studies.[3] |
| Toreforant (JNJ-38518168) | Clinical (Phase 2) | Developed as a structurally different alternative to JNJ-39758979 to avoid agranulocytosis. Preclinical studies revealed QT prolongation due to hERG channel inhibition. This was also observed at the highest doses in Phase 1 human studies. | Generally well-tolerated in Phase 2 trials for psoriasis, rheumatoid arthritis, and asthma. No deaths, serious opportunistic infections, active tuberculosis, or malignancies were reported in a psoriasis trial. A Phase 2a study in rheumatoid arthritis was terminated prematurely due to a patient fatality (secondary hemophagocytic lymphohistiocytosis), though a subsequent Phase 2b study did not report significant safety concerns. |
| Izuforant | Clinical (Phase 2) | Favorable safety profile in early clinical development. | In a Phase 1 study in healthy volunteers, all doses were well-tolerated with no discontinuations due to adverse events. A Phase 2a trial in cholinergic urticaria reported mild adverse events, with nausea (3 patients) and upper abdominal pain (2 patients) being the most frequent. No treatment-related serious adverse events were reported. |
| ZPL-3893787 (Adriforant) | Clinical (Phase 2) | Generally well-tolerated in a study of patients with atopic dermatitis. | In a clinical trial for atopic dermatitis, 60% of participants experienced one or more adverse events. 12% of participants discontinued the trial due to adverse events, with the most common being worsening of eczema, nausea, dizziness, and dyspnea. Serious adverse events occurred in 3% of participants. |
Experimental Methodologies for Key Safety Assessments
The identification of adverse effects associated with H4R antagonists relies on a cascade of preclinical and clinical safety evaluations. Below are detailed methodologies for the critical safety concerns identified for this class of compounds.
Preclinical Toxicology Studies for Adrenal Function (Hypoadrenocorticism)
The observation of hypoadrenocorticism with JNJ-7777120 underscores the importance of assessing adrenal gland function in preclinical toxicology studies. A standard approach involves:
-
In Vivo Rodent Adrenal Competency Test: This test is designed to specifically evaluate adrenocortical suppression.
-
Animal Model: Typically conducted in rats.
-
Dosing: Animals are administered the test compound at various dose levels for a specified duration (e.g., 28 days).
-
ACTH Challenge: Towards the end of the study, a subset of animals from each dose group is challenged with an injection of adrenocorticotropic hormone (ACTH).
-
Hormone Level Analysis: Blood samples are collected before and after the ACTH challenge to measure levels of corticosteroids (e.g., corticosterone in rats).
-
Endpoint Evaluation: A blunted corticosteroid response to the ACTH challenge in the treated groups compared to the control group indicates adrenal suppression.
-
-
Histopathological Examination: Adrenal glands from all study animals are collected, weighed, and subjected to microscopic examination to identify any morphological changes, such as cortical atrophy, necrosis, or cellular alterations.
-
In Vitro Steroidogenesis Assays: The H295R human adrenocortical carcinoma cell line can be used to identify the molecular targets of adrenal toxicity. These cells are exposed to the test compound, and the production of various steroid hormones is measured to pinpoint specific enzymatic inhibitions in the steroidogenic pathway.
Clinical Monitoring for Agranulocytosis
The case of JNJ-39758979 highlights the critical need for vigilant hematological monitoring in clinical trials of novel compounds. The protocol for monitoring drug-induced agranulocytosis typically includes:
-
Baseline Assessment: A complete blood count (CBC) with differential is performed for all participants at screening and before the first dose of the investigational drug to establish a baseline.
-
Regular Monitoring: CBC with differential is monitored at regular intervals throughout the clinical trial. The frequency of monitoring is often higher during the initial weeks of treatment, as this is when drug-induced agranulocytosis is most likely to occur.
-
Symptom-Triggered Assessment: Participants are educated to immediately report any symptoms of infection, such as fever, sore throat, or mouth ulcers. If such symptoms occur, a CBC with differential is performed promptly.
-
Actionable Thresholds: Pre-defined thresholds for neutropenia (a decrease in the absolute neutrophil count) and agranulocytosis (a severe decrease) are established in the clinical trial protocol. If a participant's neutrophil count falls below these thresholds, the investigational drug is immediately discontinued.
-
Follow-up: After drug discontinuation, the participant's blood counts are closely monitored until they return to the normal range. Examination of the bone marrow may be performed to assess the severity and predict the duration of the neutropenia.
Visualizing Key Pathways and Processes
To further aid in the understanding of H4R antagonist mechanisms and safety evaluation, the following diagrams illustrate the H4R signaling pathway and a typical experimental workflow for preclinical safety assessment.
Caption: H4R Signaling Pathway.
Caption: Preclinical Safety Assessment Workflow.
References
- 1. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety of Lebrikizumab in Adults and Adolescents with Moderate-to-Severe Atopic Dermatitis: An Integrated Analysis of Eight Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Novel H4R Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders, including atopic dermatitis, rheumatoid arthritis, and asthma. As a G protein-coupled receptor predominantly expressed on hematopoietic cells, its antagonism can modulate immune responses.[1] This guide provides a comparative analysis of the therapeutic index of several novel H4R antagonists, offering a valuable resource for the drug development community. The therapeutic index, a critical measure of a drug's safety, is the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic effect.[2] A higher therapeutic index is generally indicative of a safer medication.
This guide summarizes key preclinical and clinical data for prominent H4R antagonists, including JNJ 7777120, JNJ 39758979, Toreforant, and Izuforant. While a direct calculation of the therapeutic index (TD50/ED50) is often challenging due to variations in experimental models and reported data, this guide compiles available efficacy and toxicity data to facilitate a comparative assessment of their therapeutic windows.
H4R Signaling Pathway
The histamine H4 receptor is coupled to the Gαi/o family of G proteins. Its activation by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade further modulates downstream pathways, including the MAPK pathway, and can lead to intracellular calcium mobilization, ultimately influencing cellular functions like chemotaxis and cytokine release.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for H4R Antagonist 3
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of a novel research chemical, designated here as "H4R antagonist 3," ensuring the safety of laboratory personnel and adherence to regulatory standards. As this is a research compound, it is imperative to treat it as potentially hazardous and to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.[1]
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle the H4R antagonist with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including a lab coat, gloves, and safety goggles.[2] For compounds with unknown properties, additional protection such as a face shield or respirator may be necessary.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
-
Spill Management: Have an emergency plan and appropriate spill kits readily available.[2] In case of a spill, follow your institution's established procedures for hazardous material cleanup.
Step 1: Waste Identification and Classification
The first step in proper disposal is to characterize the waste. Since "this compound" is a research chemical, specific hazard information may be limited. Therefore, it is prudent to handle all waste generated from its use as hazardous chemical waste until determined otherwise.
The Environmental Protection Agency (EPA) categorizes hazardous waste based on ignitability, corrosivity, reactivity, and toxicity. Consult the compound's SDS for any specific hazard classifications.
Step 2: Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions. Different waste streams containing the H4R antagonist should be collected separately.
-
Solid Waste: Collect unused or expired solid H4R antagonist, as well as contaminated consumables like gloves, weigh paper, and pipette tips, in a designated, leak-proof container.
-
Liquid Waste: Solutions containing the H4R antagonist should be collected in a separate, compatible liquid waste container. It is important to not mix incompatible solvents. For instance, halogenated and non-halogenated solvent wastes should be kept separate.
-
Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be stored in a designated satellite accumulation area within the laboratory. This area should be under the direct supervision of lab personnel and clearly marked with hazardous waste signage.
Step 3: Labeling and Container Management
Accurate and clear labeling of waste containers is a critical regulatory requirement.
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (avoiding abbreviations or formulas).
-
The approximate concentrations of each component.
-
The date when waste was first added to the container (the accumulation start date).
-
The name of the principal investigator and the laboratory location.
Containers must be in good condition, compatible with the chemical waste they hold, and kept securely closed except when adding waste. Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.
Step 4: Final Disposal
The final disposal of the H4R antagonist waste must be handled through your institution's Environmental Health and Safety (EHS) department.
-
Institutional Procedures: Follow your institution's established procedures for chemical waste pickup, which typically involves submitting a request to the EHS office.
-
Prohibited Disposal Methods:
-
Do Not dispose of chemical waste down the sink.
-
Do Not dispose of chemical waste in the regular trash unless explicitly authorized by your EHS department.
-
Do Not use evaporation in a fume hood as a method of disposal.
-
Data Presentation
For any novel compound like this compound, obtaining and documenting its physical and chemical properties is a prerequisite for safe handling and disposal. This information should be available in the compound's SDS.
| Property | Information to Obtain from SDS | Importance for Disposal |
| Physical State | Solid, Liquid, Gas | Determines the type of waste container and handling procedure. |
| Solubility | e.g., Water, Organic Solvents | Informs potential for aqueous disposal (if non-hazardous) and solvent compatibility. |
| pH | If aqueous solution | Determines corrosivity and potential for neutralization before disposal. |
| Flash Point | Temperature at which it can ignite | Indicates flammability hazard and proper storage requirements. |
| Toxicity Data | e.g., LD50, LC50 | Informs the level of hazard and necessary PPE. |
| Reactivity | Incompatibilities with other chemicals | Crucial for proper segregation of waste to prevent dangerous reactions. |
| Regulatory Info | e.g., RCRA waste codes | Provides specific codes for hazardous waste manifests. |
Experimental Protocols and Waste Generation
While specific experimental protocols for "this compound" are not publicly available, it would likely be used in experiments common in drug discovery and pharmacology. The waste generated from these protocols must be disposed of according to the procedures outlined above.
Example Experimental Workflow: In Vitro Cell-Based Assay
-
Compound Solubilization: The H4R antagonist is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.
-
Waste Generated: Contaminated weigh paper, pipette tips, and any residual solid compound. This should be disposed of as solid chemical waste. The stock solution, if expired or unused, is disposed of as liquid chemical waste.
-
-
Cell Treatment: The stock solution is diluted in cell culture media and added to cells in culture plates.
-
Waste Generated: Contaminated pipette tips, culture plates, and flasks. These should be collected as solid chemical waste. Leftover media containing the compound should be collected as liquid chemical waste.
-
-
Assay Measurement: The effect of the antagonist is measured using various biochemical or cell-based assays.
-
Waste Generated: Reagents and solutions from the assay that have come into contact with the H4R antagonist should be collected as liquid chemical waste.
-
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling H4R Antagonist 3
Essential protocols for the safe handling, storage, and disposal of H4R antagonist 3, a potent histamine H4 receptor antagonist, are critical for ensuring the safety of laboratory personnel and the integrity of research. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, emergency procedures, and operational plans for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
The following table summarizes the essential personal protective equipment required when handling this compound. Adherence to these guidelines is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for enhanced protection. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of dust or aerosols. |
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated place.
-
Keep container tightly closed.
-
Store in a cool, dry place.
Emergency and First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.
-
Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Wear respiratory protection.
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Sweep up and shovel.
-
Do not let product enter drains.
-
Keep in suitable, closed containers for disposal.
Operational and Disposal Plans
Spill Cleanup: In case of a spill, personnel should wear appropriate PPE, including respiratory protection. The spilled material should be carefully swept up to avoid dust formation and placed in a sealed container for disposal. The area of the spill should then be decontaminated.
Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal. Do not allow the chemical to enter drains or waterways.
Decontamination: All lab equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. This can be achieved by washing with a suitable laboratory detergent and rinsing with copious amounts of water.
This compound Signaling Pathway and Mechanism of Action
This compound functions by blocking the histamine H4 receptor, a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system. This antagonism disrupts the downstream signaling cascade typically initiated by histamine binding, thereby modulating inflammatory and immune responses.
Caption: this compound blocks histamine binding to the H4 receptor, inhibiting the Gαi/o pathway.
This guide is intended to provide essential safety and logistical information for handling this compound. Researchers should always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information. By adhering to these protocols, laboratories can ensure a safe research environment while advancing our understanding of histamine H4 receptor antagonism in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
